N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-12(22)18(19(23)24)21(2)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18,22H,11H2,1-2H3,(H,23,24)/t12-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKRZKSVPNEMQK-XIKOKIGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426649 | |
| Record name | (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252049-06-2 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Stereoselective Synthesis of Fmoc-N-methyl-L-threonine via an Oxazolidinone Intermediate
Abstract
The incorporation of N-methylated amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic properties such as metabolic stability, cell permeability, and conformational rigidity.[1][2][3] Fmoc-N-methyl-L-threonine, in particular, is a valuable building block for creating advanced peptide therapeutics and chemical probes.[4][5] This guide provides an in-depth, field-proven methodology for the synthesis of Fmoc-N-methyl-L-threonine, proceeding through a transient oxazolidinone intermediate. We will explore the mechanistic rationale behind this elegant strategy, present a detailed and validated experimental protocol, and discuss the critical parameters for ensuring high yield and stereochemical fidelity. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible synthesis pathway.
Introduction: The Strategic Value of N-Methylation
The substitution of an amide proton with a methyl group on the peptide backbone confers several significant advantages. It sterically shields the adjacent peptide bond from proteolytic enzymes, thereby increasing the peptide's half-life in vivo.[1] Furthermore, N-methylation reduces the number of hydrogen bond donors, which can lower the desolvation penalty for membrane permeation and improve oral bioavailability.[2]
Among the various strategies for synthesizing N-methylated amino acids, the oxazolidinone-based method stands out for its efficiency, high yields, and excellent preservation of stereochemistry.[4][6][7] This two-step approach leverages the inherent reactivity of the 1,2-amino alcohol structure of threonine to first form a cyclic intermediate, which is then reductively opened to yield the desired N-methylated product. This method avoids harsh reagents that can cause racemization and is broadly applicable to a range of amino acids.[6][7]
Mechanistic Rationale: A Tale of Two Steps
The synthesis is logically divided into two core transformations: the formation of a 5-oxazolidinone ring and its subsequent reductive cleavage. Understanding the causality behind each step is critical for successful execution.
Step 1: Oxazolidinone Formation - A Reversible Cyclization
The first step involves the acid-catalyzed condensation of Fmoc-L-threonine with formaldehyde (typically from paraformaldehyde).[4] L-threonine is a β-hydroxy amino acid, meaning it contains a hydroxyl group and an amino group on adjacent carbons. This 1,2-amino alcohol motif is primed for cyclization with an aldehyde.
The reaction proceeds via the formation of a Schiff base (iminium ion) between the Fmoc-protected amine and formaldehyde.[8] The neighboring hydroxyl group then acts as an intramolecular nucleophile, attacking the electrophilic imine carbon to form the five-membered oxazolidinone ring.[8][9] To drive this reversible reaction to completion, it is essential to remove the water generated during the condensation. This is effectively achieved by azeotropic distillation, typically using a Dean-Stark apparatus with toluene as the solvent.[4][7] The use of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), facilitates both the iminium ion formation and the subsequent cyclization.[7]
Step 2: Reductive Ring Opening - The Key to N-Methylation
With the oxazolidinone intermediate in hand, the crucial N-methylation is accomplished through a reductive ring-opening. The oxazolidinone is treated with a strong protic acid, like trifluoroacetic acid (TFA), which protonates the ring oxygen, facilitating its cleavage. This generates a stabilized N-acyliminium ion intermediate.
This electrophilic intermediate is then irreversibly reduced by a hydride donor. Triethylsilane (Et₃SiH) is the reagent of choice for this transformation, as it delivers a hydride selectively to the iminium carbon.[4][7] The methyl group on the newly formed N-methyl amine originates from the formaldehyde used in the initial cyclization step. This elegant process ensures that methylation occurs exclusively on the nitrogen atom while preserving the original stereochemistry of the α-carbon. More recent advancements have shown that Lewis acids can also catalyze this ring-opening, offering milder and more environmentally benign conditions.[10][11]
Overall Synthetic Scheme
The two-step synthesis can be visualized as follows:
Caption: Overall reaction scheme for the synthesis of Fmoc-N-methyl-L-threonine.
Detailed Experimental Protocol
This protocol is a self-validating system. Adherence to these steps, coupled with in-process monitoring, ensures a high probability of success.
Materials and Reagents
| Reagent | Formula | M.W. | Purity | Notes |
| Fmoc-L-threonine | C₂₀H₂₁NO₅ | 355.39 | >99% | Dry thoroughly before use. |
| Paraformaldehyde | (CH₂O)n | - | Reagent | Ensure it is a fine, dry powder. |
| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 | >98.5% | Serves as the acid catalyst. |
| Toluene | C₇H₈ | 92.14 | Anhydrous | Required for azeotropic distillation. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Solvent for the reduction step. |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | >99% | Corrosive. Handle with care. |
| Triethylsilane (Et₃SiH) | C₆H₁₆Si | 116.28 | >97% | Hydride source. Handle under inert gas. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | For chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | For chromatography. |
| Methanol | CH₄O | 32.04 | ACS Grade | For chromatography. |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | For flash column chromatography. |
Step-by-Step Methodology
Caption: Step-by-step experimental workflow for the two-part synthesis.
Part 1: Synthesis of (4S,5R)-3-Fmoc-5-methyl-1,3-oxazolidine-4-carboxylic acid (Oxazolidinone Intermediate)
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add Fmoc-L-threonine (1.0 eq), paraformaldehyde (2.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Add sufficient anhydrous toluene to suspend the reagents (approx. 0.1 M concentration).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until water evolution ceases (typically 2-4 hours).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by flash column chromatography on silica gel if necessary, though often it is carried forward directly after ensuring dryness.
Part 2: Synthesis of Fmoc-N-methyl-L-threonine
-
Dissolve the dried oxazolidinone intermediate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add trifluoroacetic acid (TFA, 5.0-10.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add triethylsilane (Et₃SiH, 3.0-5.0 eq) dropwise to the stirred solution. The reaction is mildly exothermic.
-
Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the intermediate is fully consumed (typically 1-3 hours).
-
Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA/Et₃SiH.
-
Purify the resulting residue by flash column chromatography on silica gel. A common eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH/DCM).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield Fmoc-N-methyl-L-threonine as a white solid. A reported yield for this final step is 92%.[4]
Product Validation and Characterization
Trustworthiness in synthesis is achieved through rigorous analytical validation. The identity and purity of the final product must be confirmed.
-
¹H NMR: Look for the appearance of a singlet peak around 2.7-3.0 ppm, corresponding to the three protons of the N-methyl group. The characteristic Fmoc group protons and threonine backbone protons should also be present.
-
¹³C NMR: Expect a new signal for the N-methyl carbon, typically in the range of 30-35 ppm.
-
Mass Spectrometry (MS): The calculated mass for C₂₁H₂₃NO₅ is 369.16. The observed mass (e.g., [M+H]⁺ or [M+Na]⁺) should match this value.
-
HPLC: Assess the purity of the final compound. A pure sample should exhibit a single major peak.
Conclusion
The oxazolidinone-based strategy provides a highly reliable and efficient pathway for the synthesis of Fmoc-N-methyl-L-threonine. By understanding the underlying mechanisms of cyclization and reductive ring-opening, a researcher can troubleshoot and optimize the process effectively. This method preserves the delicate stereochemistry of the starting material, delivering a high-purity product that is essential for the demanding application of solid-phase peptide synthesis and the development of next-generation peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An improved synthesis of Fmoc-N-methyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of N-Methyl-L-threonine Derivatives
Abstract
N-Methyl-L-threonine, a derivative of the essential amino acid L-threonine, is a critical building block in modern medicinal chemistry. Its strategic incorporation into peptide-based therapeutics offers significant advantages, including enhanced metabolic stability and improved cell permeability. This guide provides a comprehensive overview of the core physicochemical properties of N-Methyl-L-threonine and its derivatives. We will delve into its structural attributes, solubility, stability, and partitioning behavior. Furthermore, this document outlines detailed experimental protocols for the characterization of these properties and explores the profound impact of N-methylation on peptide structure and function. This work is intended to serve as a vital resource for researchers, scientists, and drug development professionals in the pharmaceutical and biotechnology industries.
Introduction: The Strategic Advantage of N-Methylation in Peptide Drug Design
The modification of peptide backbones is a foundational strategy in medicinal chemistry aimed at overcoming the inherent limitations of native peptides as drug candidates, such as poor bioavailability and rapid enzymatic degradation.[1] Among various modifications, N-methylation—the substitution of an amide proton with a methyl group—has emerged as a powerful tool.[1] This seemingly minor alteration can profoundly influence a peptide's conformational flexibility, resistance to proteolytic enzymes, and membrane permeability.[2]
N-Methyl-L-threonine is of particular interest due to the unique combination of a polar hydroxyl group in its side chain and a methylated backbone nitrogen.[1] This combination allows for a nuanced modulation of a peptide's physicochemical properties. Understanding the fundamental characteristics of this amino acid derivative is paramount for its effective application in designing novel therapeutic peptides with enhanced pharmacokinetic and pharmacodynamic profiles.[2][3] The N-methyl group can sterically shield the adjacent peptide bond from cleavage by proteases, thereby prolonging the in-vivo half-life of the peptide.[3] Moreover, by disrupting backbone hydrogen bonding, N-methylation can lead to increased membrane permeability and oral bioavailability.[2]
Core Physicochemical Properties of N-Methyl-L-threonine
A thorough understanding of the physicochemical properties of N-Methyl-L-threonine is crucial for predicting its behavior in both chemical syntheses and biological systems.
Structural and General Properties
The fundamental structural and identifying properties of N-Methyl-L-threonine are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid | [2][4] |
| Molecular Formula | C₅H₁₁NO₃ | [2][4][5] |
| Molecular Weight | 133.15 g/mol | [2][4][5] |
| CAS Number | 2812-28-4 | [2][4][5] |
| Appearance | White to off-white solid/powder | [5] |
| Canonical SMILES | CC(C(C(=O)O)NC)O | [2] |
| InChI Key | CCAIIPMIAFGKSI-DMTCNVIQSA-N | [2] |
Solubility and Partitioning Behavior
Solubility and lipophilicity are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source(s) |
| Water Solubility | ≥ 50 mg/mL (375.52 mM) | [5] |
| Predicted logP | -3.1 to -3.2 | [4] |
| pKa (Strongest Acidic) | 1.89 (Predicted) | |
| pKa (Strongest Basic) | 9.97 (Predicted) |
Note: "≥" indicates that the substance is soluble, but the saturation point is not known.[5] For ionizable compounds like amino acids, the distribution coefficient (logD) at a specific pH (e.g., physiological pH 7.4) is often a more relevant measure of lipophilicity than logP.[2]
Theoretical studies on various N-methylated amino acid derivatives suggest that N-methylation can surprisingly lead to an increase in both lipophilicity (higher logP) and aqueous solubility.[6][7] This is attributed to changes in the molecule's polarizability and dipole moment.[6][7]
Thermal Properties and Stability
The stability of N-Methyl-L-threonine is an important consideration for its storage and handling, as well as for the conditions used in peptide synthesis.
| Property | Value | Source(s) |
| Melting Point | Many amino acids may decompose at their melting point. | [2] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [5] |
The hydrochloride salt of N-Methyl-L-threonine is noted for its stability under physiological conditions.[8]
Experimental Protocols for Physicochemical Characterization
The following sections describe generalized, widely accepted methodologies for determining the key physicochemical properties of N-Methyl-L-threonine and its derivatives.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) reveals the ionization state of the molecule at different pH values, which is crucial for understanding its interaction with biological targets and its solubility profile.
Apparatus:
-
pH meter
-
Burette
-
Stirrer
Procedure:
-
A known quantity of N-Methyl-L-threonine is dissolved in deionized water.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).[2]
-
The pH of the solution is monitored continuously using a pH meter as the titrant is added.[2]
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points of the titration curve.
Caption: Workflow for pKa determination.
Determination of Lipophilicity (logP/logD) by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in predicting its ADME properties.[2]
Apparatus:
-
Separatory funnel or vials
-
pH meter
-
Analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
A solution of N-Methyl-L-threonine is prepared in one of two immiscible solvents (e.g., n-octanol or a buffered aqueous solution).[2]
-
A known volume of this solution is combined with a known volume of the second immiscible solvent in a separatory funnel.[2]
-
The mixture is shaken vigorously to allow the compound to partition between the two phases and is then left to separate.[2]
-
The concentration of N-Methyl-L-threonine in each phase is quantified using a suitable analytical method.[2]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Determination of Solubility by the Equilibrium Method
Solubility is a critical parameter for drug formulation and biological assays.[2]
Apparatus:
-
Analytical balance
-
Vials
-
Temperature-controlled shaker
-
Centrifuge
-
Spectrophotometer or HPLC
Procedure:
-
An excess amount of N-Methyl-L-threonine is added to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a vial.[2]
-
The mixture is agitated in a temperature-controlled shaker until equilibrium is reached (typically 24-48 hours).[2]
-
The saturated solution is then centrifuged or filtered to remove any undissolved solid.[2]
-
The concentration of the dissolved N-Methyl-L-threonine in the clear supernatant is quantified using a validated analytical method.[2]
Synthesis and Derivatives of N-Methyl-L-threonine
The synthesis of N-Methyl-L-threonine and its protected derivatives is a critical step for its use in peptide chemistry.
Synthetic Routes
Several synthetic strategies have been developed, with two prominent methods being:
-
Synthesis via Oxazolidinone Intermediate : This is a widely used, high-yielding approach.[1] It involves the cyclization of an N-protected L-threonine with formaldehyde to form a 5-oxazolidinone, followed by reductive cleavage of the ring to yield the N-methylated product.[1][9]
-
Direct Reductive Amination : This method involves the reaction of L-threonine with formaldehyde in the presence of a reducing agent.
Caption: Synthesis via oxazolidinone intermediate.
Key Derivatives for Peptide Synthesis
For incorporation into peptides using Solid-Phase Peptide Synthesis (SPPS), the amino group of N-Methyl-L-threonine must be protected. The most common derivatives are:
-
Fmoc-N-Methyl-L-threonine (Fmoc-N-Me-L-Thr-OH) : Used in the popular Fmoc/tBu SPPS strategy.[10]
-
Boc-N-Methyl-L-threonine (Boc-N-Me-L-Thr-OH) : Used in the Boc/Bzl SPPS strategy.
These derivatives are commercially available or can be synthesized using established protocols.[10][11]
Impact of N-Methylation on Peptide Properties
The incorporation of N-Methyl-L-threonine into a peptide chain has profound consequences for its physicochemical and biological properties.[1]
Conformational Effects
N-methylation restricts the rotation around the Cα-N bond, leading to a more constrained peptide backbone.[1][3] This can:
-
Induce a specific secondary structure : The reduced flexibility can lock the peptide into its bioactive conformation, potentially increasing receptor binding affinity and selectivity.[3]
-
Disrupt hydrogen bonding : The absence of the amide proton prevents the formation of hydrogen bonds, which can destabilize helical structures but also increase membrane permeability.[2][12]
Enhanced Proteolytic Stability
One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation.[3] The steric hindrance provided by the N-methyl group shields the adjacent peptide bond from cleavage by proteases like endo- and exopeptidases.[3] This leads to a longer in-vivo half-life and improved pharmacokinetic profile.
Improved Bioavailability
By disrupting the network of hydrogen bonds within a peptide, N-methylation can reduce its polarity and increase its lipophilicity.[6] This can lead to:
-
Increased cell permeability : The modified peptide can more easily cross cell membranes.[1]
-
Improved oral bioavailability : Resistance to degradation in the digestive system and enhanced absorption contribute to better oral availability.[2]
Caption: Impact of N-methylation on peptide properties.
Conclusion
N-Methyl-L-threonine is a valuable and versatile building block in contemporary drug discovery and chemical biology.[1] A comprehensive understanding of its core physicochemical properties—solubility, lipophilicity, stability, and pKa—is essential for its effective use. The synthetic methodologies outlined provide reliable routes to this important amino acid and its derivatives. The strategic incorporation of N-Methyl-L-threonine into peptide sequences offers a powerful approach to enhance their therapeutic potential by improving their pharmacokinetic and pharmacodynamic profiles, ultimately contributing to the development of more effective and stable drug candidates.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Methyl-L-threonine | C5H11NO3 | CID 7010355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
CAS number for N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine
An In-Depth Technical Guide to the Strategic Incorporation of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine in Peptide Synthesis
Introduction
In the landscape of modern drug development, peptides represent a highly promising class of therapeutics. Their high specificity and biological activity are often offset by poor metabolic stability and limited cell permeability. N-methylation, the substitution of an amide backbone proton with a methyl group, has emerged as a powerful strategy to overcome these limitations.[1] The strategic incorporation of N-methylated amino acids can profoundly enhance a peptide's pharmacokinetic profile by increasing its resistance to proteolytic degradation and improving its ability to cross cellular membranes.[1][2]
This guide focuses on a pivotal building block for this purpose: This compound , commonly referred to as Fmoc-N-Me-Thr-OH. We will specifically address the side-chain protected derivative, Fmoc-N-Me-Thr(tBu)-OH , which is essential for seamless integration into Fmoc-based solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, my objective is to provide not just a protocol, but a comprehensive understanding of the underlying chemistry, the rationale behind methodological choices, and field-proven strategies to navigate the unique challenges posed by this sterically hindered amino acid.
Compound Profile: Fmoc-N-Me-Thr(tBu)-OH
The successful application of any building block begins with a thorough understanding of its properties. Fmoc-N-Me-Thr(tBu)-OH is engineered for compatibility with the orthogonal protection strategy of Fmoc SPPS. The base-labile Fmoc group provides temporary protection for the α-amine, while the acid-labile tert-butyl (tBu) ether safeguards the threonine side-chain hydroxyl group, preventing undesirable side reactions such as O-acylation during synthesis.[3]
| Property | Value |
| CAS Number | 117106-20-4[4][5][6][7][8] |
| Molecular Formula | C₂₄H₂₉NO₅[4][5][7] |
| Molecular Weight | 411.49 g/mol [4][9] |
| Appearance | White to almost white powder or crystals[4] |
| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS)[4][6][10] |
| Storage Temperature | 2-8°C[4][6] |
The N-Methylation Advantage: Impact on Peptide Therapeutics
The introduction of an N-methyl group is a subtle modification that imparts significant therapeutic advantages. The primary benefits stem from two key mechanistic effects:
-
Steric Shielding : The methyl group sterically hinders the approach of proteolytic enzymes, significantly slowing the degradation of the peptide backbone and extending the molecule's in vivo half-life.[1]
-
Conformational Constraint : N-methylation restricts the rotation around the Cα-C bond and favors the cis amide bond conformation. This conformational rigidity can pre-organize the peptide into a bioactive conformation, enhancing binding affinity to its target receptor. Furthermore, by disrupting backbone hydrogen bonding networks, N-methylation can improve solubility and reduce aggregation.[11]
| Peptide Property | Impact of N-Methylation | Rationale |
| Proteolytic Stability | Increased | Steric hindrance at the amide bond prevents enzymatic cleavage.[1] |
| Membrane Permeability | Increased | Reduced hydrogen bonding capacity facilitates passage through lipid bilayers.[1] |
| Receptor Binding | Can be enhanced | Pre-organizes peptide into a bioactive conformation. |
| Aggregation | Decreased | Disrupts β-sheet formation by removing amide protons.[11] |
Core Challenge: Overcoming Steric Hindrance in SPPS
The very feature that makes N-methylated amino acids beneficial—the methyl group—also presents the primary obstacle during synthesis. The steric bulk of the N-methyl group physically obstructs the incoming activated amino acid, dramatically slowing coupling kinetics compared to non-methylated counterparts.[1][3] This is particularly problematic when coupling one N-methylated residue onto another. Failure to achieve complete coupling leads to deletion sequences and complex purification challenges.
This kinetic challenge elevates the risk of several side reactions:
-
Epimerization : The slow coupling reaction requires extended exposure to the basic coupling environment, increasing the risk of racemization at the α-carbon of the activated amino acid.[3]
-
Dehydration (β-elimination) : The β-hydroxyl group of the threonine side chain can be eliminated under basic conditions, especially during prolonged Fmoc deprotection or coupling steps, forming a dehydroamino acid residue.[3]
-
Diketopiperazine (DKP) Formation : This is a common side reaction in SPPS, particularly with N-alkylated peptides, leading to chain termination. Using a sterically hindered resin like 2-chlorotrityl chloride can help mitigate this issue.[1]
Caption: Steric hindrance from the N-methyl group slows coupling kinetics.
Field-Proven Protocol: Solid-Phase Synthesis with Fmoc-N-Me-Thr(tBu)-OH
This protocol is designed to maximize coupling efficiency while minimizing common side reactions associated with sterically hindered residues. It assumes a manual synthesis approach, which allows for careful monitoring of critical steps.
Materials:
-
Resin: Rink Amide or 2-Chlorotrityl Chloride resin.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) of peptide synthesis grade.
-
Amino Acids: Fmoc-N-Me-Thr(tBu)-OH and other required Fmoc-protected amino acids.
-
Deprotection Solution: 20% piperidine in DMF.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or an equivalent high-efficiency phosphonium/uronium salt reagent.[3][11]
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: Methanol.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[12]
Experimental Workflow:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[3]
-
Initial Fmoc Deprotection (if starting with Fmoc-protected resin):
-
Critical Step: Coupling of Fmoc-N-Me-Thr(tBu)-OH:
-
Pre-activation: In a separate vessel, dissolve Fmoc-N-Me-Thr(tBu)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in a minimal amount of DMF.[3][11]
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is crucial for driving the sterically hindered reaction to completion.[13]
-
-
Monitoring the Coupling:
-
Perform a qualitative test (e.g., bromophenol blue test) to check for completion.[11] The standard Kaiser test will not work as it detects primary amines, which are absent.
-
If the coupling is incomplete, drain the vessel and repeat the coupling step with a freshly prepared activated amino acid solution.
-
-
Washing: Once coupling is complete, thoroughly wash the resin sequentially with DMF, DCM, and Methanol.[13]
-
Chain Elongation: Repeat steps 2, 3 (using the appropriate amino acid), and 5 for each subsequent residue in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) for 2-3 hours.[12]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Pellet the peptide via centrifugation, decant the ether, and dry the final product.[1]
-
Caption: SPPS cycle for incorporating Fmoc-N-Me-Thr(tBu)-OH.
Troubleshooting & Optimization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | 1. Insufficient activation/coupling time. 2. Ineffective coupling reagent. | 1. Increase coupling time to 4 hours or perform overnight. 2. Use a high-efficiency reagent like HATU or PyAOP.[14] 3. Consider microwave-assisted SPPS to drive the reaction.[15] |
| Deletion Sequence Detected | Incomplete coupling in the previous cycle. | Perform a double coupling for all N-methylated residues. Capping unreacted amines after coupling can also prevent deletion, but reduces overall yield. |
| Epimerization/Racemization | Extended exposure to base (DIPEA) during slow coupling. | 1. Minimize pre-activation time. 2. Ensure the use of high-purity reagents. |
| β-Elimination of Threonine | Prolonged exposure to piperidine during deprotection. | Strictly adhere to recommended deprotection times (e.g., 5 min + 15 min). Avoid elevated temperatures. |
Conclusion
This compound is an invaluable tool in medicinal chemistry for enhancing the therapeutic properties of peptides. While its incorporation is challenging due to steric hindrance, success is readily achievable through a scientifically grounded approach. By employing highly efficient coupling reagents like HATU, extending reaction times, carefully monitoring reaction completion, and being mindful of potential side reactions, researchers can effectively harness the power of N-methylation to design the next generation of robust and effective peptide-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-N-Me-Thr(tBu)-OH 97 117106-20-4 [sigmaaldrich.com]
- 5. chempep.com [chempep.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. peptide.com [peptide.com]
- 8. thomassci.com [thomassci.com]
- 9. Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine | C24H29NO5 | CID 15601073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Introduction: The Strategic Importance of N-Methylated Amino Acids
An In-Depth Technical Guide to Fmoc-N-Me-Thr-OH: Properties, Synthesis, and Application
In the landscape of peptide synthesis and drug development, N-methylated amino acids represent a critical class of building blocks. The strategic incorporation of an N-methyl group onto the peptide backbone amide nitrogen imparts significant conformational constraints and enhances proteolytic stability. This modification is a widely used strategy to improve the pharmacokinetic properties of peptide-based therapeutics, such as bioavailability and in-vivo half-life.[1][2]
This guide focuses on N-α-Fmoc-N-α-methyl-L-threonine (Fmoc-N-Me-Thr-OH), a versatile derivative of the amino acid threonine. We will provide an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis, and its application in Solid-Phase Peptide Synthesis (SPPS). A crucial distinction will be made between the side-chain unprotected form and its commonly used O-tert-butyl protected analogue, Fmoc-N-Me-Thr(tBu)-OH, to provide clarity for researchers in their experimental design.
Part 1: Core Physicochemical Properties
The choice between using a side-chain protected or unprotected version of Fmoc-N-Me-Thr-OH is fundamental and depends entirely on the synthetic strategy. The tert-butyl (tBu) group is an acid-labile protecting group for the threonine side-chain hydroxyl function.[3] It prevents undesirable side reactions, such as O-acylation, during the coupling steps of SPPS.[4] The tBu group is removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).
Below is a summary of the quantitative data for both forms.
Table 1: Physicochemical Data for Fmoc-N-Me-Thr-OH
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₂₀H₂₁NO₅ | [5][6] |
| Molecular Weight | 355.39 g/mol | [5][6] |
| CAS Number | 252049-06-2 | [5][6] |
| Appearance | White to off-white powder | [5] |
| Purity (typical) | ≥ 98% (HPLC) | [5] |
| Melting Point | 152 - 157 °C | [5] |
| Storage Conditions | 2–8 °C, sealed in dry conditions |[5][6] |
Table 2: Physicochemical Data for Fmoc-N-Me-Thr(tBu)-OH
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₂₄H₂₉NO₅ | [7][8][9][10][11] |
| Molecular Weight | 411.49 g/mol | [7][8][10][11] |
| CAS Number | 117106-20-4 | [7][8][11][12] |
| Appearance | Powder or crystals | [7][12] |
| Purity (typical) | ≥ 97% (HPLC) | [7] |
| Melting Point | 220-225 °C | [7] |
| Storage Conditions | 2–8 °C |[7][8] |
Part 2: Synthesis of Fmoc-N-Me-Thr(tBu)-OH via Solid-Phase Methodology
While various Fmoc-N-Me-amino acids are commercially available, they can be expensive.[1][2] An efficient and cost-effective approach is to synthesize them in-house. The following protocol describes a solid-phase synthesis method adapted from the Biron-Kessler method, which uses a 2-chlorotrityl chloride (2-CTC) resin as a reusable, temporary protecting group for the carboxylic acid.[1][2]
Causality Behind Experimental Choices:
-
2-CTC Resin: This resin is chosen for its extreme acid sensitivity, allowing the protected amino acid to be cleaved under very mild acidic conditions that do not affect the Fmoc or tBu protecting groups. This preserves the integrity of the final product.
-
o-NBS Protection: The α-amino group is temporarily protected with 2-nitrobenzenesulfonyl (o-NBS). The strong electron-withdrawing nature of the sulfonyl and nitro groups renders the remaining N-H proton highly acidic, facilitating its clean and efficient alkylation (methylation).[1][2]
-
Methylation Reagent: Methyl iodide or dimethyl sulfate are common methylating agents used in this step.[2]
Experimental Protocol: Solid-Phase Synthesis
-
Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in anhydrous Dichloromethane (DCM). In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 eq.) in minimal anhydrous DCM and add N,N-Diisopropylethylamine (DIPEA) (9 eq.). Add this solution to the resin and agitate for 2 hours. Quench any remaining active sites on the resin with methanol.
-
Fmoc Deprotection: Wash the resin with DCM and N,N-Dimethylformamide (DMF). Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
o-NBS Protection: Swell the resin in anhydrous DMF. Add 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq.) and collidine (4 eq.). Agitate the reaction for 1-2 hours. Wash the resin thoroughly.
-
N-Methylation: Swell the resin in anhydrous DMF. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq.) and methyl iodide (10 eq.). Agitate for 2 hours. Repeat this step to drive the reaction to completion.
-
o-NBS Deprotection: Wash the resin. Treat with a solution of 10 eq. of β-mercaptoethanol and 5 eq. of DBU in DMF. Agitate for 10 minutes and repeat. Wash the resin thoroughly.
-
Fmoc Re-protection: Swell the resin in DMF. Add Fmoc-OSu (3 eq.) and DIPEA (3 eq.). Agitate for 2-4 hours to re-introduce the Fmoc protecting group onto the newly formed N-methyl amine.
-
Cleavage from Resin: Wash the resin with DMF, DCM, and methanol, then dry under vacuum. Cleave the final product, Fmoc-N-Me-Thr(tBu)-OH, from the resin using a solution of 20% hexafluoroisopropanol (HFIP) in DCM. Collect the filtrate and evaporate the solvent to yield the product.
Synthesis Workflow Diagram
Caption: Solid-phase synthesis of Fmoc-N-Me-Thr(tBu)-OH.
Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-N-Me-Thr-OH is a cornerstone building block for creating peptides with enhanced therapeutic potential.[5] The N-methyl group provides steric hindrance that shields the adjacent peptide bond from enzymatic degradation by proteases.
Protocol for Coupling Fmoc-N-Me-Thr(tBu)-OH in SPPS
This protocol assumes a standard Fmoc/tBu strategy on a solid support (e.g., Rink Amide resin).[3][13]
-
Resin Preparation: The peptide-resin from the previous cycle must have a free N-terminal amine, achieved via Fmoc deprotection (20% piperidine in DMF).
-
Activation: In a separate vessel, dissolve Fmoc-N-Me-Thr(tBu)-OH (4 eq. relative to resin loading) and a coupling reagent such as HBTU (3.95 eq.) in DMF. Add a base, typically DIPEA (8 eq.), to the solution. Allow the activation to proceed for 2-3 minutes. The presence of the N-methyl group can slow coupling kinetics, so robust activation is key.
-
Coupling Reaction: Add the activated amino acid solution to the washed peptide-resin. Agitate the mixture via shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
Washing: After coupling, drain the reaction solution. Wash the peptide-resin extensively with DMF (5-6 times) to remove all unreacted reagents and by-products. A final wash with DCM can be performed.
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. For N-methylated amino acids, the test will yield a negative (clear/yellow) result even with a free amine. A chloranil or TNBSA test is required to confirm the presence of the secondary amine. If the test indicates incomplete coupling, the coupling step should be repeated.
-
Next Cycle: Proceed to the Fmoc deprotection step to prepare for the addition of the next amino acid in the sequence.
SPPS Cycle Diagram
Caption: Standard Fmoc-SPPS cycle for incorporating Fmoc-N-Me-Thr-OH.
Conclusion
Fmoc-N-Me-Thr-OH and its side-chain protected variant are sophisticated and powerful tools in the arsenal of peptide chemists. Understanding their distinct properties, synthesis routes, and proper application in SPPS is essential for the successful development of next-generation peptide therapeutics. The N-methyl modification offers a proven path to enhancing peptide stability and bioavailability, making this compound a valuable asset for researchers in pharmaceuticals and biotechnology.
References
- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chembk.com [chembk.com]
- 7. Fmoc-N-Me-Thr(tBu)-OH 97 117106-20-4 [sigmaaldrich.com]
- 8. Fmoc-N-Me-Thr(tBu)-OH Novabiochem 117106-20-4 [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine | C24H29NO5 | CID 15601073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. advancedchemtech.com [advancedchemtech.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Biological activity of N-acyl-N-methyl-L-threonine derivatives
An In-depth Technical Guide on the Biological Activity of N-acyl-N-methyl-L-threonine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic modification of peptide backbones is a cornerstone of modern medicinal chemistry, aimed at overcoming the inherent limitations of peptide-based drugs, such as poor bioavailability and rapid proteolytic degradation[1]. Among these modifications, N-methylation has emerged as a powerful tool[1]. This guide delves into the synthesis, biological activities, and therapeutic potential of N-acyl-N-methyl-L-threonine derivatives. N-methylation of L-threonine, in conjunction with N-acylation, offers a unique combination of conformational rigidity, enhanced metabolic stability, and improved cell permeability, making these derivatives promising candidates for drug discovery[1]. We will explore the synthetic methodologies, impact on peptide structure and function, and their role in modulating key signaling pathways, providing a comprehensive resource for researchers in the field.
Introduction: The Rationale for N-Acyl-N-methyl-L-threonine Derivatives
The dual modification of L-threonine through N-methylation and N-acylation presents a compelling strategy in the design of novel therapeutics. The N-methyl group provides steric hindrance, significantly reducing the susceptibility of the adjacent peptide bond to cleavage by proteases[1]. This modification also restricts the rotation around the Cα-N bond, leading to a more constrained peptide backbone, which can enhance binding affinity and selectivity for target receptors[1].
Furthermore, the introduction of an acyl chain increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes[1]. The nature of the acyl group can be varied to fine-tune the physicochemical properties of the derivative for optimal pharmacokinetic and pharmacodynamic profiles. Stearoyl derivatives of threonine, for instance, have been noted for their neuroprotective activity[2]. This guide will provide a detailed exploration of the synthesis and biological evaluation of this promising class of molecules.
Synthetic Strategies for N-acyl-N-methyl-L-threonine Derivatives
The synthesis of N-acyl-N-methyl-L-threonine derivatives typically involves a multi-step process, beginning with the N-methylation of L-threonine, followed by N-acylation.
Synthesis of N-methyl-L-threonine
A widely adopted and efficient method for the N-methylation of amino acids, including L-threonine, is through the formation and subsequent reduction of an oxazolidinone intermediate[1][3][4].
Experimental Protocol: Synthesis of N-methyl-L-threonine via Oxazolidinone Intermediate
-
Oxazolidinone Formation:
-
Suspend Fmoc-L-threonine in toluene.
-
Add paraformaldehyde and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with azeotropic removal of water using a Dean-Stark apparatus until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting oxazolidinone intermediate by flash column chromatography.
-
-
Reductive Cleavage:
-
Dissolve the purified oxazolidinone in a suitable solvent (e.g., dichloromethane).
-
Add a reducing agent, such as triethylsilane, and trifluoroacetic acid.
-
Stir the reaction at room temperature until the reduction is complete.
-
Remove the solvent and purify the crude product to yield Fmoc-N-methyl-L-threonine.
-
-
Fmoc-Deprotection:
-
Treat the Fmoc-N-methyl-L-threonine with a solution of piperidine in DMF to remove the Fmoc protecting group.
-
Purify the final product, N-methyl-L-threonine, by recrystallization or chromatography.
-
Diagram: Synthesis of N-methyl-L-threonine via Oxazolidinone Intermediate
References
The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide
Abstract
The therapeutic potential of peptides is often curtailed by inherent pharmacological limitations, including susceptibility to proteolytic degradation, poor membrane permeability, and conformational flexibility leading to reduced target affinity.[1][2] N-methylation, the substitution of the amide proton of a peptide backbone with a methyl group, has emerged as a powerful and versatile strategy in medicinal chemistry to overcome these hurdles.[2][3][4][5] This modification can profoundly alter the physicochemical properties of a peptide, offering a pathway to enhance its stability, bioavailability, and potency.[1][2] This technical guide provides a comprehensive overview of the core principles of N-methylation in peptide design, detailing its impact on peptide properties, synthetic strategies, key experimental protocols, and applications in drug development.
The Core Impact of N-Methylation on Peptide Properties
The introduction of a methyl group to the amide nitrogen induces several critical changes in a peptide's structure and function. These modifications are instrumental in transforming a promising peptide lead into a viable drug candidate.[1]
Conformational Control and Pre-organization
N-methylation introduces steric hindrance that restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, thereby reducing the peptide's conformational flexibility.[6] This constraint can pre-organize the peptide into a bioactive conformation, which is the specific three-dimensional shape required for optimal interaction with its biological target.[1] By locking the peptide into this active shape, the entropic penalty of binding is reduced, which can lead to a significant increase in receptor affinity and selectivity.[1][7] Furthermore, N-methylation can favor the formation of cis-amide bonds, a conformation rarely preferred in non-methylated peptides, which can significantly alter the peptide's overall topology and biological activity.[8][9]
Enhanced Proteolytic Stability
One of the most significant benefits of N-methylation is the dramatic enhancement of resistance to enzymatic degradation.[7][10][11] Proteases, the enzymes responsible for cleaving peptide bonds, recognize and bind to the peptide backbone through a network of hydrogen bonds. The amide proton is a key hydrogen bond donor in this recognition process.[7] By replacing this proton with a methyl group, N-methylation effectively creates a "steric shield," disrupting the hydrogen-bonding patterns that proteases use to bind to the substrate and preventing the enzyme from accessing the scissile peptide bond.[6][10] This steric hindrance can confer protection not only at the site of modification but can also reduce proteolysis over a four-residue window.[10]
Improved Membrane Permeability and Bioavailability
A major hurdle for peptide therapeutics is their inability to cross cellular membranes, which limits their use to extracellular targets and often necessitates intravenous administration.[1][12] N-methylation can significantly enhance a peptide's membrane permeability through two primary mechanisms:[7][8]
-
Increased Lipophilicity : The addition of a methyl group increases the overall lipophilicity (hydrophobicity) of the peptide, which favors its partitioning from the aqueous extracellular space into the lipid bilayer of the cell membrane.[1][7]
-
Reduced Desolvation Penalty : By removing an amide hydrogen bond donor, N-methylation reduces the number of favorable interactions with water molecules.[7] This lowers the energetic penalty required to strip the peptide of its hydration shell before it can enter the hydrophobic membrane core.[1]
In nonpolar environments, such as a cell membrane, N-methylation can also promote the formation of intramolecular hydrogen bonds, allowing the peptide to adopt a more compact, "chameleon-like" conformation that masks its polar groups and further facilitates membrane passage.[13] This has been a key strategy in developing orally bioavailable peptides.[13][14][15]
Modulation of Receptor Binding Affinity
The effect of N-methylation on receptor binding is highly position-dependent and can be used to fine-tune a peptide's activity and selectivity.[7][16]
-
Affinity Enhancement : If N-methylation pre-organizes the peptide into its bioactive conformation, it can reduce the entropic cost of binding, leading to a significant increase in receptor affinity.[1][7]
-
Affinity Reduction and Selectivity Tuning : Conversely, if the conformation induced by N-methylation is incompatible with the receptor's binding pocket, a decrease in affinity will be observed.[7] This can be a powerful tool for improving selectivity. By systematically methylating different positions in a peptide that binds to multiple receptor subtypes, it is possible to selectively reduce affinity for off-target receptors while maintaining or enhancing affinity for the desired target.[14] In some cases, this modification can even convert a receptor agonist into an antagonist.[7]
Quantitative Impact of N-Methylation on Peptide Properties
The following tables summarize quantitative data from various studies, providing a clear comparison of the effects of N-methylation.
Table 1: Effect of N-Methylation on Proteolytic Stability
| Peptide Sequence | Modification | Protease | Half-Life (t½) | Fold Increase in Stability | Reference |
| DKLYWWEFL | Unmodified | Trypsin | < 1 min | - | [17] |
| DK(N-Me)LYWWEFL | N-Me at P1 | Trypsin | ~72 min | >72x | [17] |
| D(N-Me)KLYWWEFL | N-Me at P2 | Trypsin | >1000 min | >1000x | [17] |
| GGFM | Unmodified | Chymotrypsin | 1.5 h | - | [10] |
| G(N-Me)GFM | N-Me at P2 | Chymotrypsin | > 24 h | >16x | [10] |
Table 2: Effect of N-Methylation on Receptor Binding Affinity (Somatostatin Analogues)
| Analogue (cyclo[Pro-Phe-D-Trp-Lys-Thr-Phe]) | N-Methyl Position | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Parent Peptide | None | hSSTR2 | 1.5 | [16] |
| Analogue 1 | D-Trp(N-Me) | hSSTR2 | 1.8 | [16] |
| Analogue 2 | Lys(N-Me) | hSSTR2 | 2.5 | [16] |
| Analogue 3 | Phe¹¹(N-Me) | hSSTR2 | 15.0 | [16] |
| Tri-N-Methylated | D-Trp(N-Me), Lys(N-Me), Phe¹¹(N-Me) | hSSTR2 | 1.7 | [12] |
Table 3: Effect of N-Methylation on Intestinal Permeability
| Peptide | N-Methylation Pattern | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| cyclo[Ala-D-Ala-Ala-Ala-Ala-Ala] | None | < 1.0 | [15] |
| cyclo[Ala-D-Ala-Ala(N-Me)-Ala-Ala-Ala] | Single N-Me | 12.5 | [15] |
| cyclo[Pro-Phe-D-Trp-Lys-Thr-Phe] | None | Low | [12] |
| Tri-N-Methylated Analogue | D-Trp(N-Me), Lys(N-Me), Phe¹¹(N-Me) | 4.0 | [12] |
Synthesis and Characterization of N-Methylated Peptides
The synthesis of N-methylated peptides is most commonly achieved via Solid-Phase Peptide Synthesis (SPPS), but it presents unique challenges compared to standard peptide synthesis.[18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. The Curious Wavefunction: Review on N-methylation [wavefunction.fieldofscience.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
N-Methylated Amino Acids: A Transformative Strategy in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of a Methyl Group
In the realm of medicinal chemistry, the quest for developing peptide-based therapeutics is often hampered by inherent pharmacological challenges. Peptides, despite their high selectivity and potency, typically suffer from rapid enzymatic degradation, poor membrane permeability, and conformational flexibility, which can limit their efficacy and oral bioavailability.[1][2][3] N-methylation, the strategic substitution of a hydrogen atom on the backbone amide nitrogen with a methyl group, has emerged as a powerful tool to overcome these obstacles.[1][4] This seemingly minor modification can profoundly alter a peptide's physicochemical properties, transforming a promising lead compound into a viable drug candidate.[1][5] This guide provides a comprehensive exploration of N-methylated amino acids, from fundamental principles to practical applications in drug discovery and development.
The Foundational Impact of N-Methylation on Peptide Properties
The introduction of a methyl group onto the peptide backbone initiates a cascade of significant changes that can be leveraged to enhance a drug candidate's profile. These alterations primarily revolve around conformational control, metabolic stability, and cell permeability.
Conformational Control and Pre-organization
N-methylation introduces steric hindrance that restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[1] This constraint reduces the peptide's overall conformational flexibility, which can "pre-organize" it into its bioactive conformation—the specific three-dimensional structure required for optimal interaction with its biological target.[1] By locking the peptide into this active shape, the entropic penalty of binding is lowered, often leading to a significant increase in receptor affinity and selectivity.[1] Furthermore, N-methylation can favor the formation of cis-amide bonds, a conformational feature that can be crucial for the intestinal permeability of some cyclic peptides.[6][7] The influence of N-methylation on conformation is highly dependent on the chirality of the adjacent amino acid residues.[6]
Enhanced Metabolic Stability
One of the most significant advantages of N-methylation is the enhanced resistance it confers against proteolytic degradation.[8][9] The methyl group acts as a steric shield, physically obstructing the approach of proteases that would otherwise cleave the amide bond.[9] This increased stability prolongs the in vivo half-life of the peptide, a critical factor for maintaining therapeutic concentrations.
Improved Cell Permeability and Bioavailability
A major hurdle for many peptide drugs is their inability to efficiently cross cell membranes, which is essential for oral bioavailability and targeting intracellular proteins.[1][10] N-methylation addresses this in several ways:
-
Reduced Hydrogen Bonding Capacity: The replacement of the amide proton with a methyl group eliminates a hydrogen bond donor.[9][11] This reduction in hydrogen bonding capacity decreases the energy required for the peptide to move from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[1]
-
Increased Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the peptide, which further encourages its partitioning into cell membranes.[1][8]
These combined effects can lead to a dramatic improvement in a peptide's ability to be absorbed orally and reach its site of action.[12]
Quantitative Impact of N-Methylation
The effects of N-methylation can be quantified to guide rational drug design. The following table summarizes the typical impact of this modification on key peptide properties.
| Property | Effect of N-Methylation | Rationale |
| Receptor Binding Affinity (Kd) | Can Increase or Decrease | Increased affinity if the pre-organized conformation matches the bioactive one; decreased if it doesn't. |
| Proteolytic Stability (t½ in plasma) | Significantly Increased | Steric hindrance of the N-methyl group prevents protease access to the amide bond. |
| Membrane Permeability (Papp) | Generally Increased | Reduced hydrogen bond donor capacity and increased lipophilicity facilitate membrane crossing. |
| Aqueous Solubility | Can Increase or Decrease | The effect is complex and depends on the overall molecular structure and intramolecular hydrogen bonding.[13] |
| Lipophilicity (LogD) | Generally Increased | The addition of a hydrophobic methyl group increases the molecule's affinity for nonpolar environments.[13] |
Synthetic Methodologies: Incorporating N-Methylated Amino Acids
The synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance of the N-methylated amine, which can make the subsequent coupling step difficult.[14][15] Several strategies have been developed to efficiently incorporate these modified residues.
Incorporation of Pre-synthesized Fmoc-N-Me-Amino Acid Monomers
This is the most direct method, involving the use of commercially available or custom-synthesized N-methylated amino acid building blocks in standard solid-phase peptide synthesis (SPPS).[14] While straightforward, it can be expensive, and the variety of commercially available monomers is limited.[14]
On-Resin N-Methylation
A more versatile and cost-effective approach is the site-specific methylation of a peptide backbone amide directly on the solid support.[14][16] A common and efficient method is a three-step procedure:
-
Sulfonamide Protection: The amide nitrogen is first protected with an ortho-nitrobenzenesulfonyl (oNBS) group.
-
Methylation: The protected sulfonamide is then methylated using a suitable methylating agent.
-
Deprotection: The oNBS protecting group is removed to reveal the N-methylated amine.[3]
Experimental Protocol: On-Resin N-Methylation
This protocol describes a general procedure for the on-resin N-methylation of a peptide attached to a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Methyl iodide (MeI) or Dimethyl sulfate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium carbonate
-
2-Mercaptoethanol
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Sulfonylation:
-
Wash the resin with DMF.
-
Treat the resin with a solution of o-NBS-Cl (5 eq.) and collidine (10 eq.) in DMF.
-
Agitate at room temperature for 1-2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Methylation:
-
Treat the resin with a solution of DBU (5 eq.) and MeI (10 eq.) in DMF.
-
Agitate at room temperature for 30-60 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Deprotection:
-
Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF.
-
Agitate at room temperature for 15-30 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling the Next Amino Acid: The subsequent coupling onto the sterically hindered N-methyl amine often requires more potent coupling reagents and potentially longer reaction times or microwave assistance.[14][16][17]
Coupling Reagents for N-Methylated Residues
The reduced nucleophilicity of the N-methylated amine necessitates the use of highly reactive coupling reagents to achieve efficient peptide bond formation.[15][17]
| Reagent | Category | Efficacy for N-Me Coupling |
| HATU | Uronium/Aminium Salt | High |
| HBTU | Uronium/Aminium Salt | Moderate to High |
| PyBOP | Phosphonium Salt | High |
| PyAOP | Phosphonium Salt | Very High |
HATU and PyBOP are commonly used with success, while PyAOP is often considered one of the most effective reagents for difficult couplings, including those between two adjacent N-methylated residues.[17][18]
Visualization of Key Workflows
N-Methylated Peptide Design Workflow
The following diagram illustrates the logical steps involved in the design, synthesis, and evaluation of N-methylated peptides for therapeutic applications.[1]
Caption: A logical workflow for incorporating N-methylation in peptide drug development.
SPPS Cycle for N-Methylated Amino Acid Incorporation
This diagram outlines a typical cycle for adding an N-methylated amino acid during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.
Analytical Characterization of N-Methylated Peptides
The unique properties of N-methylated peptides necessitate specialized analytical techniques for their characterization.[19]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for purification and purity assessment.[19] N-methylated peptides can sometimes exhibit broad peaks or multiple peaks due to the slow interconversion between cis and trans isomers of the N-methylated amide bond.[18][20]
-
Mass Spectrometry (MS): Indispensable for confirming the molecular weight and sequence of the synthesized peptide.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed three-dimensional structural information, including the conformation of the peptide backbone and the ratio of cis/trans isomers.[19] The N-methyl group typically appears as a distinct singlet in the 1H NMR spectrum.[19]
Case Studies in Drug Discovery
The strategic application of N-methylation has led to the development of several successful peptide-based therapeutics.
-
Cyclosporine A: A potent immunosuppressant used to prevent organ transplant rejection, Cyclosporine A is a cyclic peptide containing seven N-methylated amino acids.[1][21] Its high level of N-methylation is a key contributor to its excellent oral bioavailability.[11][12]
-
Voclosporin: An analog of cyclosporine, Voclosporin also features N-methylated residues and is approved for the treatment of lupus nephritis.[1]
-
Somatostatin Analogs: N-methylation has been used to improve the metabolic stability and receptor selectivity of somatostatin analogs for the treatment of neuroendocrine tumors.[1][12]
-
Opioid Peptides: N-methylation of enkephalins and dermorphins has been shown to increase their affinity for opioid receptors and enhance their analgesic effects.[1]
Future Directions and Conclusion
N-methylation of amino acids is a cornerstone of modern peptide drug design.[1] This seemingly subtle modification provides a powerful toolkit for medicinal chemists to rationally enhance the pharmacological properties of peptides. By providing conformational constraint, increasing proteolytic stability, and improving cell permeability, N-methylation can transform peptide leads with poor drug-like properties into viable clinical candidates.[1][22]
Future research will likely focus on:
-
Developing more efficient and site-selective N-methylation methodologies.
-
Exploring the impact of multiple N-methylations on peptide conformation and function.[12]
-
Integrating N-methylation with other peptide modification strategies, such as cyclization and the incorporation of other unnatural amino acids.[23][24]
-
Utilizing enzymatic methods for the synthesis of N-methylated amino acids as a green chemistry alternative.[25][26]
As our understanding of the intricate relationship between N-methylation, peptide conformation, and biological activity continues to grow, so too will the number of innovative and effective N-methylated peptide therapeutics reaching the market.
References
- 1. benchchem.com [benchchem.com]
- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 17. peptide.com [peptide.com]
- 18. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Fmoc-N-Me-Thr-OH in Organic Solvents
Introduction: The Critical Role of Solubility in Advanced Peptide Synthesis
In the landscape of modern therapeutic peptide development, the incorporation of N-methylated amino acids, such as (2S,3R)-2-[--INVALID-LINK--amino]-3-hydroxybutanoic acid (Fmoc-N-Me-Thr-OH), represents a critical strategy for enhancing proteolytic stability, increasing membrane permeability, and modulating peptide conformation. The N-methyl group, while bestowing these desirable pharmacological properties, also introduces significant synthetic challenges, primarily related to steric hindrance during peptide coupling and altered solubility profiles of the protected amino acid building blocks.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). It provides a comprehensive exploration of the solubility of Fmoc-N-Me-Thr-OH in commonly used organic solvents. Moving beyond a simple compilation of data, this guide delves into the fundamental physicochemical principles governing solubility, offers a detailed, field-proven protocol for the experimental determination of solubility, and presents a troubleshooting framework for addressing common challenges encountered in the laboratory. Our objective is to equip the reader with the expertise to make informed decisions on solvent selection and handling, thereby optimizing peptide synthesis workflows and ensuring the successful incorporation of this valuable non-canonical amino acid.
Theoretical Framework: Understanding the Drivers of Fmoc-N-Me-Thr-OH Solubility
The solubility of a protected amino acid in a given solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational, albeit simplified, model for prediction. A more nuanced understanding requires consideration of the specific structural features of Fmoc-N-Me-Thr-OH and the properties of the organic solvents.
The Fmoc-N-Me-Thr-OH molecule can be dissected into three key domains, each with distinct contributions to its overall solubility:
-
The Fmoc Group: This large, aromatic, and nonpolar fluorenylmethyloxycarbonyl moiety is the primary driver of solubility in many organic solvents. Its hydrophobicity favors interactions with nonpolar and polar aprotic solvents. However, the bulky nature of the Fmoc group can also lead to aggregation, particularly at high concentrations, which can negatively impact solubility.[1]
-
The N-Methylated Peptide Backbone: The methylation of the amide nitrogen atom has a profound impact on the molecule's properties. It eliminates the hydrogen bond donor capacity of the amide proton, which disrupts the formation of intermolecular hydrogen bonding networks that can lead to aggregation and reduced solubility in the growing peptide chain.[2] This disruption generally enhances the solubility of the individual building block in a wider range of organic solvents compared to its non-methylated counterpart.[3]
-
The Threonine Side Chain: The polar, hydroxyl-containing side chain of threonine introduces a hydrophilic character to the molecule. This allows for hydrogen bonding with protic solvents and polar aprotic solvents.
The interplay of these domains dictates the solubility of Fmoc-N-Me-Thr-OH in different organic solvents. A judicious choice of solvent will effectively solvate all three domains, preventing aggregation and ensuring a homogenous solution for efficient coupling reactions.
Quantitative and Qualitative Solubility of Fmoc-N-Me-Thr-OH
| Solvent | Abbreviation | Type | Expected Quantitative Solubility | Qualitative Assessment & Rationale |
| N,N-Dimethylformamide | DMF | Polar Aprotic | > 0.5 M (estimated) | Highly Soluble. DMF is the most commonly used solvent in Fmoc-SPPS due to its excellent ability to solvate the peptide chain and reagents. The N-methylation of the threonine is expected to further enhance solubility compared to the non-methylated analog. |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | > 0.5 M (estimated) | Highly Soluble. NMP is another excellent solvent for SPPS with solvating properties similar to or even better than DMF for certain sequences.[5] |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | High | Highly Soluble. DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds. It is often used to dissolve difficult-to-solubilize protected amino acids and peptides.[6] |
| Dichloromethane | DCM | Nonpolar Aprotic | Low to Moderate | Limited Solubility. DCM is less polar than DMF and NMP and is generally a poorer solvent for polar Fmoc-amino acids.[7] It is more commonly employed in Boc-SPPS. |
| Tetrahydrofuran | THF | Polar Aprotic | Low to Moderate | Limited Solubility. While considered a "greener" solvent alternative, THF generally exhibits lower solvating power for Fmoc-amino acids compared to DMF or NMP.[8] |
| Acetonitrile | ACN | Polar Aprotic | Low to Moderate | Limited Solubility. ACN is more commonly used in the purification of peptides (RP-HPLC) rather than as a primary solvent for coupling reactions due to the limited solubility of many Fmoc-amino acids.[8] |
Disclaimer: The quantitative solubility values presented are estimations based on available data for similar compounds. It is imperative for researchers to experimentally determine the solubility of Fmoc-N-Me-Thr-OH in their specific solvent and under their experimental conditions. The following protocol provides a robust method for this determination.
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method and HPLC Analysis
This protocol details a reliable method for determining the equilibrium solubility of Fmoc-N-Me-Thr-OH in an organic solvent of choice. The principle involves creating a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved compound using High-Performance Liquid Chromatography (HPLC).[9]
Materials and Equipment:
-
Fmoc-N-Me-Thr-OH (CAS: 252049-06-2)[10]
-
High-purity organic solvents (e.g., DMF, NMP, DCM, THF, ACN, DMSO)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Temperature-controlled orbital shaker
-
Centrifuge capable of high-speed operation
-
Volumetric flasks and pipettes
-
HPLC system equipped with a UV detector and a reverse-phase C18 column
-
Syringe filters (0.22 µm)
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Fmoc-N-Me-Thr-OH to a pre-weighed vial. The excess is crucial to ensure a saturated solution is achieved.
-
Record the initial weight of the Fmoc-N-Me-Thr-OH.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the sealed vials on a temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24-48 hours is typically adequate. It is advisable to perform a preliminary time-course experiment to determine the minimum time required to achieve a constant concentration.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Alternatively, allow the solid to settle by gravity if centrifugation is not feasible, although this is less efficient.
-
-
Sample Preparation for HPLC Analysis:
-
Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are disturbed.
-
Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve. A precise dilution factor is critical for accurate quantification.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the diluted sample into the HPLC system.
-
Employ a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
-
Detect the Fmoc-N-Me-Thr-OH peak by UV absorbance at approximately 265 nm or 301 nm.[9]
-
-
Quantification:
-
Generate a calibration curve by injecting known concentrations of Fmoc-N-Me-Thr-OH.
-
Determine the concentration of Fmoc-N-Me-Thr-OH in the diluted sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the equilibrium solubility of Fmoc-N-Me-Thr-OH in the tested solvent at the specified temperature.
-
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc-N-Me-Thr(tBu)-OH Novabiochem 117106-20-4 [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc-N-Me-Thr-OH | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to Commercially Available Fmoc-N-methylated Amino Acids: From Synthesis to Strategic Application
Abstract
N-methylation of the peptide backbone is a powerful strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics. This modification, which involves replacing an amide proton with a methyl group, can significantly improve metabolic stability, increase cell permeability, and modulate conformation for enhanced potency and selectivity.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available Fmoc-N-methylated amino acids. We will delve into their synthesis, the challenges and solutions in their incorporation into peptide sequences, and their profound impact on the therapeutic potential of peptides. This guide offers field-proven insights and detailed protocols to empower researchers in leveraging N-methylation for the rational design of next-generation peptide drugs.
The Strategic Advantage of N-Methylation in Peptide Drug Design
Peptides offer high specificity and potency as therapeutic agents, but their application is often limited by poor pharmacokinetic properties, such as susceptibility to proteolytic degradation and low membrane permeability.[3] N-methylation of the peptide backbone directly addresses these limitations, offering a suite of benefits that enhance the "drug-like" characteristics of peptides.[1][4]
-
Enhanced Proteolytic Stability: The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.[4]
-
Improved Membrane Permeability and Oral Bioavailability: N-methylation reduces the number of hydrogen bond donors, which can decrease the desolvation penalty when a peptide moves from an aqueous environment to the lipid bilayer of a cell membrane. This, coupled with an increase in lipophilicity, can lead to improved cell permeability and the potential for oral bioavailability.[3][4][5]
-
Conformational Control: The steric hindrance introduced by the N-methyl group restricts the rotation around the peptide backbone's dihedral angles (phi and psi). This conformational constraint can pre-organize the peptide into its bioactive conformation, leading to higher receptor affinity and selectivity.[3] N-methylation can also favor the formation of cis-amide bonds, which can be crucial for the desired biological activity.[6]
The strategic incorporation of N-methylated amino acids has led to the development of successful peptide-based therapeutics and promising clinical candidates, underscoring the importance of this modification in modern drug discovery.[3]
Availability and Synthesis of Fmoc-N-methylated Amino Acids
While the benefits of N-methylation are clear, the accessibility of the requisite building blocks, namely Fmoc-N-methylated amino acids, can be a practical hurdle.
Commercial Availability
A range of Fmoc-N-methylated amino acids are commercially available from various suppliers. However, the selection can be limited, and the cost is often significantly higher than their non-methylated counterparts.[7] This economic consideration often drives the need for in-house synthesis, especially for large-scale peptide production or when a non-commercially available N-methylated derivative is required. A selection of commercially available Fmoc-N-methylated amino acids includes derivatives of Alanine, Arginine, and Phenylalanine, among others.[4][8]
In-House Synthesis: A Practical Approach
For laboratories requiring specific or cost-effective Fmoc-N-methylated amino acids, several reliable synthetic routes have been established. A robust and widely adopted method is the solid-phase synthesis using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[2][7] This approach allows for efficient N-methylation of the resin-bound amino acid.
A popular and effective on-resin N-methylation procedure is the Biron-Kessler method, which is an adaptation of Fukuyama's method in solution.[7] This three-step process is fully compatible with solid-phase peptide synthesis (SPPS).[9]
The three core steps are:
-
Sulfonylation: The free amino group of the resin-bound amino acid is protected with an o-nitrobenzenesulfonyl (o-NBS) group. This protection renders the remaining amide proton acidic.
-
Methylation: The acidic proton is then abstracted by a base, and the resulting anion is methylated using a methylating agent like dimethyl sulfate or methyl iodide.
-
Desulfonylation: The o-NBS protecting group is removed to reveal the N-methylated amine, ready for the next coupling step in the peptide synthesis.
The entire on-resin N-methylation process can be optimized to be completed in as little as 40 minutes.[9]
Below is a generalized workflow for the synthesis of an Fmoc-N-methylated amino acid on a solid support.
Caption: Workflow for the solid-phase synthesis of Fmoc-N-methylated amino acids.
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-methylated Amino Acids
The incorporation of Fmoc-N-methylated amino acids into a growing peptide chain presents unique challenges primarily due to the steric hindrance of the secondary amine, which is less nucleophilic than a primary amine.[10][11] This necessitates optimized coupling conditions to achieve high yields and avoid common side reactions.
Challenges in SPPS
-
Slow Coupling Kinetics: The steric bulk of the N-methyl group and the incoming activated amino acid can significantly slow down the coupling reaction, leading to incomplete reactions and deletion sequences.[12]
-
Racemization: The use of highly reactive coupling reagents required to overcome the steric hindrance can increase the risk of racemization at the alpha-carbon of the activated amino acid.[10][12]
-
Diketopiperazine Formation: Peptides with an N-methylated amino acid at the C-terminus are susceptible to diketopiperazine formation, especially during Fmoc deprotection.[12][13]
-
Fragmentation: Cleavage of peptides containing consecutive N-methylated residues with strong acids like trifluoroacetic acid (TFA) can sometimes lead to fragmentation of the peptide backbone.[12][13]
Optimized Coupling Strategies
To address these challenges, the choice of coupling reagent is critical. Standard coupling reagents may not be efficient enough for coupling to or with an N-methylated residue.
| Coupling Reagent | Activating Additive | Base | Typical Yield | Racemization Risk | Key Characteristics |
| HATU | Internal (HOAt) | DIEA, Collidine | High | Low | Highly effective for sterically hindered couplings, including N-methylated amino acids.[10][14][15] |
| HBTU | Internal (HOBt) | DIEA | Moderate | Moderate | Less effective than HATU for N-methylated couplings.[15] |
| PyAOP/PyBOP | Internal (HOAt/HOBt) | DIEA | High | Low | Phosphonium salt-based reagents that are very effective for difficult couplings.[12][13] |
| COMU | Internal (Oxyma) | DIEA | High | Low | A modern uronium salt with high reactivity and a better safety profile than HOBt/HOAt-based reagents.[16] |
| Fmoc-AA-Cl | None (in situ) | Collidine | High | Low | In situ generated amino acid chlorides are highly reactive and can provide racemization-free coupling.[10] |
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is widely regarded as one of the most effective coupling reagents for incorporating N-methylated amino acids due to its high reactivity and low racemization tendency.[10][15]
Experimental Protocol: Standard Coupling of an Fmoc-N-methylated Amino Acid using HATU
This protocol outlines a general procedure for coupling an Fmoc-N-methylated amino acid onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-N-methyl amino acid
-
HATU
-
N,N-Diisopropylethylamine (DIEA) or Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation of the Fmoc-N-methyl Amino Acid: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6-10 equivalents) in DMF. Allow for a short pre-activation time of 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1 to 4 hours. Coupling to another N-methylated residue may require longer reaction times or a double coupling.
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not effective for secondary amines.[15]
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to remove all soluble reagents and byproducts.
-
Next Cycle: The resin is now ready for the next Fmoc deprotection and coupling cycle.
Caption: A typical cycle for the incorporation of an N-methylated amino acid in SPPS.
Analytical Characterization of N-Methylated Peptides
The unique structural features of N-methylated peptides also influence their analytical behavior.
-
Reversed-Phase HPLC (RP-HPLC): A common observation during the purification and analysis of N-methylated peptides is the appearance of broadened or multiple peaks.[2][12][13] This is due to the slow interconversion between the cis and trans isomers of the N-methylated amide bond on the HPLC timescale. Running the analysis at an elevated temperature (e.g., 40-60 °C) can often help to coalesce these conformer peaks into a single, sharper peak.[2]
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural characterization of N-methylated peptides in solution. The N-methyl group gives a characteristic singlet signal, typically between 2.5 and 3.5 ppm in the 1H NMR spectrum.[2] 2D NMR techniques, such as ROESY and NOESY, can be used to determine the cis/trans isomerization of the amide bonds and provide insights into the three-dimensional structure of the peptide.
-
Mass Spectrometry: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are routinely used to confirm the molecular weight of the synthesized N-methylated peptide.
Conclusion and Future Perspectives
N-methylation is a cornerstone of modern peptide drug design, offering a powerful and versatile tool to overcome the inherent pharmacological limitations of natural peptides. While the commercial availability of Fmoc-N-methylated amino acids can be a constraint, efficient and scalable synthetic methods provide a viable alternative for their preparation. The successful incorporation of these modified building blocks into peptide sequences requires a nuanced understanding of their reactivity and the use of optimized coupling strategies. As our understanding of the complex interplay between N-methylation, peptide conformation, and biological activity continues to grow, we can anticipate the development of even more sophisticated and effective N-methylated peptide therapeutics. This guide provides the fundamental knowledge and practical protocols to empower researchers in this exciting and impactful field of drug discovery.
References
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
A-Senior-Application-Scientist-s-Guide-to-Structural-Elucidation-of-N-methylated-Amino-Acid-Isomers-using-NMR
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:-The-Significance-of-Positional-Isomerism-in-N-methylated-Amino-Acids
N-methylation of amino acids is a subtle but powerful modification that nature and medicinal chemists use to fine-tune the properties of peptides and proteins. This seemingly minor addition of a methyl group can dramatically alter a peptide's conformational flexibility, metabolic stability, and cell permeability, making it a key strategy in drug design.[1][2][3] However, this modification introduces a critical analytical challenge: determining the precise location of the N-methyl group. Distinguishing between an α-N-methylated amino acid and its side-chain N-methylated isomer is not merely an academic exercise; the position of the methyl group dictates the molecule's three-dimensional structure and, consequently, its biological activity.[4]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unparalleled technique for the unambiguous structural elucidation of these isomers directly in solution, without requiring reference standards.[4] This guide provides a comprehensive, field-proven framework for leveraging a suite of NMR experiments to definitively identify N-methylated amino acid isomers. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Core-Principles:-Why-NMR-is-the-Definitive-Tool
The power of NMR lies in its sensitivity to the local electronic environment of each nucleus in a molecule.[4] When a methyl group is attached to a nitrogen atom, it perturbs the chemical shifts of nearby nuclei, particularly the protons and carbons of the amino acid backbone and side chain.
Key NMR parameters that are sensitive to the position of N-methylation include:
-
¹H and ¹³C Chemical Shifts: The resonance frequencies of the N-methyl protons and carbon, as well as the adjacent α-proton and α-carbon, are highly diagnostic. For instance, the ¹H chemical shift of an α-N-methyl group typically appears in the range of 2.7 - 3.1 ppm as a singlet.[5]
-
J-Coupling (Scalar Coupling): While there is no direct scalar coupling across the amide bond, through-bond couplings within the amino acid spin system, observed in experiments like COSY, help to trace out the carbon skeleton.[6]
-
Through-Space Correlations (NOE/ROE): The Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) provide information about the spatial proximity of atoms, which is invaluable for confirming the location of the methyl group relative to other parts of the amino acid and for assessing conformational changes.[5][7]
By systematically analyzing these parameters through a series of 1D and 2D NMR experiments, we can construct an irrefutable map of atomic connectivity.
The-Analytical-Workflow:-A-Multi-Experiment-Approach-for-Unambiguous-Elucidation
Caption: A logical workflow for the structural elucidation of N-methylated amino acid isomers.
1.-Initial-Screening-with-1D-¹H-NMR
The first step is always a simple 1D proton NMR spectrum. It's a rapid screen that provides initial evidence for the presence of an N-methyl group.
-
What to look for: A singlet peak in the region of ~2.7-3.1 ppm is a strong indication of an N-methyl group.[5] The exact chemical shift is sensitive to the local environment and can offer clues about the methylation site.
-
Causality: The chemical shift of the α-proton is also highly sensitive to substitution on the nitrogen atom.[4] Changes in its position and multiplicity compared to the non-methylated parent amino acid are immediately apparent.
-
Limitations: In complex molecules like peptides, this region can have significant signal overlap, and a 1D spectrum alone cannot definitively prove the position of methylation.[5]
2.-Tracing-the-Backbone:-2D-COSY-and-TOCSY
Two-dimensional homonuclear correlation experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are essential for identifying the amino acid's spin system.
-
COSY: This experiment reveals protons that are coupled to each other, typically over two or three bonds. It allows you to "walk" along the carbon backbone and side chain, for example, by correlating the α-proton with the β-protons.
-
TOCSY: This experiment extends the correlation, showing couplings between all protons within a single spin system.[6] For an amino acid, a cross-peak from the amide proton (if present) or the α-proton can reveal the entire proton network of the side chain.
-
Causality: By identifying the complete set of protons belonging to a specific amino acid residue, you can confidently assign the α-proton, which is a critical anchor point for subsequent heteronuclear experiments.
3.-Linking-Protons-to-Carbons:-2D-¹H-¹³C-HSQC
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of structural elucidation. It generates a 2D spectrum where each peak correlates a proton with the carbon atom to which it is directly attached.
-
What it provides: Unambiguous assignment of the N-methyl protons to the N-methyl carbon and the α-proton to the α-carbon.
-
Causality: This is a critical step for two reasons. First, it confirms the carbon assignments that will be used in the definitive HMBC experiment. Second, the ¹³C chemical shifts themselves are diagnostic. The chemical shift of an α-carbon will be different from that of a side-chain carbon, providing another layer of evidence.
4.-The-Definitive-Proof:-2D-¹H-¹³C-HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the single most powerful tool for determining the site of N-methylation. It detects correlations between protons and carbons over longer ranges, typically 2 to 3 bonds.[8] This is where the final, unambiguous connection is made.
-
The "Smoking Gun" Correlation: To confirm α-N-methylation, the key is to observe a correlation between the N-methyl protons (¹H) and the amino acid's carbonyl carbon (¹³C=O). This is a three-bond correlation (H₃C-N-Cα-C =O) that can only exist if the methyl group is on the alpha-nitrogen.
-
Distinguishing Isomers: Conversely, if the methylation is on a side-chain nitrogen (e.g., in ε-N-methyllysine), you will see HMBC correlations from the N-methyl protons to the carbons of the side chain (e.g., the ε-carbon), but not to the backbone carbonyl carbon.
Caption: Key HMBC correlations for distinguishing N-methylated amino acid isomers.
5.-Conformational-Insights:-2D-NOESY/ROESY
While HMBC provides the definitive constitutional assignment, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide through-space information and confirm the assignment in the context of the 3D structure.[5]
-
What they show: These experiments detect protons that are close to each other in space (< ~5 Å), regardless of whether they are connected by bonds.[7]
-
Application: For an α-N-methylated amino acid, a NOE/ROE correlation should be observed between the N-methyl protons and the α-proton of the same residue. In peptides, a strong NOE between the N-methyl protons and the α-proton of the preceding residue is a definitive indicator of its incorporation into the peptide backbone.[5]
-
Causality: The pattern of NOEs can also reveal changes in the local conformation induced by the N-methylation, such as preferences for cis or trans peptide bonds, which is critical for understanding structure-activity relationships.[1][9]
Data-Presentation-and-Key-Signatures
For clarity and quick reference, the key differentiating NMR signatures are summarized below.
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for N-Methyl Groups
| Isomer Type | N-Methyl ¹H Shift (ppm) | N-Methyl ¹³C Shift (ppm) | Notes |
| α-N-Methyl | 2.7 - 3.2 | 30 - 40 | Shift is sensitive to solvent and adjacent residues. |
| ε-N-Methyl (Lys) | 2.5 - 2.8 | ~35 | Typically slightly upfield compared to α-N-methyl. |
| δ-N-Methyl (Orn) | 2.6 - 2.9 | ~36 | Similar environment to Lysine side chain. |
| τ/π-N-Methyl (His) | 3.6 - 3.9 | ~37 | Deshielded due to the aromatic imidazole ring. |
Table 2: Definitive HMBC Correlations for Isomer Identification
| Isomer Type | N-Methyl Protons (¹H) Correlate to: | Expected Correlation |
| α-N-Methyl | Backbone Carbonyl Carbon (¹³C=O) | YES (Key 3-bond correlation) |
| α-Carbon (¹³Cα) | YES (Key 2-bond correlation) | |
| Side-Chain N-Methyl | Backbone Carbonyl Carbon (¹³C=O) | NO |
| Side-Chain Carbons (e.g., Cε of Lys) | YES (2 and 3-bond correlations) |
Experimental-Protocol:-Acquiring-a-High-Quality-HMBC-Spectrum
The quality of the HMBC spectrum is paramount. A properly configured experiment is essential for observing the key long-range correlations, which are often weaker than 1-bond or 2-bond correlations.
Objective: To acquire a 2D ¹H-¹³C HMBC spectrum optimized for observing 3-bond correlations from an N-methyl group to a carbonyl carbon.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent can affect chemical shifts, so consistency is key.[10]
-
Ensure the sample is fully dissolved and free of particulate matter. Filter if necessary.
-
Transfer the solution to a high-quality NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Tune and match the ¹H and ¹³C channels on the probe.
-
Perform shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Acquisition Parameters (Example for a 500 MHz Spectrometer):
-
Experiment: Select a gradient-enhanced HMBC pulse sequence (e.g., hsqcetgplp on Bruker systems).
-
Spectral Widths:
-
¹H (F2 dimension): ~12 ppm, centered around 5-6 ppm.
-
¹³C (F1 dimension): ~200 ppm, centered around 100 ppm to cover both aliphatic and carbonyl regions.
-
-
Number of Points:
-
F2 (¹H): 2048 (2k)
-
F1 (¹³C): 256-512 increments.
-
-
Number of Scans (NS): 16-64 per increment. This will depend on sample concentration and may need to be increased for dilute samples.
-
Long-Range Coupling Delay (d6/CNST2): This is the most critical parameter. The delay is optimized for a specific long-range J-coupling constant (ⁿJCH). To observe correlations to quaternary carbons like carbonyls, a value optimized for ~8-10 Hz is ideal. This typically corresponds to a delay of 50-60 ms.
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectrum carefully in both dimensions.
-
Perform a baseline correction, particularly in the F2 (¹H) dimension.
-
-
Analysis:
-
Identify the N-methyl proton signal on the F2 axis.
-
Examine the vertical trace at that chemical shift for correlation peaks (cross-peaks) appearing at the ¹³C chemical shifts of nearby carbons on the F1 axis.
-
Critically look for a cross-peak in the carbonyl region (~170-180 ppm) to confirm α-N-methylation.
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. ucl.ac.uk [ucl.ac.uk]
The Ubiquitous Role of N-Methylated Amino Acids: From Fundamental Biology to Therapeutic Innovation
Introduction
N-methylated amino acids (NMAAs) represent a subtle yet profound class of post-translational modifications that play a critical role in a vast array of biological processes. From the epigenetic control of gene expression to the structural integrity of proteins and the enhancement of therapeutic peptide stability, the addition of a methyl group to a nitrogen atom within an amino acid residue can dramatically alter its physicochemical properties and biological function. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the natural occurrence, biosynthesis, and multifaceted functions of N-methylated amino acids. We will delve into the enzymatic machinery responsible for their formation and removal, explore their diverse roles in cellular homeostasis, and examine their strategic application in modern drug discovery. Furthermore, this guide will equip researchers with detailed methodologies for the analysis of these crucial molecules, fostering a deeper understanding and facilitating further investigation into this dynamic field.
Chapter 1: The Chemical Landscape of N-Methylated Amino Acids
The introduction of a methyl group onto a nitrogen atom of an amino acid, a seemingly minor alteration, imparts significant changes to its chemical character. This modification can occur on the side chains of amino acids such as lysine, arginine, and histidine, or on the backbone amide nitrogen.
N-methylation fundamentally alters several key physicochemical properties:
-
Increased Lipophilicity: The addition of a nonpolar methyl group enhances the hydrophobicity of the amino acid residue. This property is particularly consequential for peptide drugs, as it can improve their ability to cross cellular membranes.[1]
-
Conformational Restriction: The steric hindrance introduced by the methyl group restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This reduction in conformational flexibility can pre-organize a peptide into its bioactive conformation, leading to increased receptor affinity and selectivity.[1]
-
Resistance to Proteolysis: N-methylation of the peptide backbone amide nitrogen renders the adjacent peptide bond resistant to cleavage by proteases. This is a crucial strategy for enhancing the in vivo half-life of peptide-based therapeutics.[2][3][4]
-
Modulation of Hydrogen Bonding: The replacement of an amide proton with a methyl group eliminates a hydrogen bond donor site, which can disrupt secondary structures like α-helices and β-sheets and influence interactions with binding partners.[3]
Chapter 2: Biosynthesis and Metabolism of N-Methylated Amino Acids
The cellular repertoire of N-methylated amino acids is established and maintained by a dedicated set of enzymes that catalyze both the addition and removal of methyl groups.
Enzymatic N-Methylation of Proteinogenic Amino Acids
The methylation of amino acid residues within proteins is a highly regulated process, critical for numerous cellular functions.
Arginine methylation is a widespread post-translational modification in eukaryotes, catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs).[5] These enzymes transfer a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues.[6] There are three main types of arginine methylation:
-
Monomethylarginine (MMA)
-
Asymmetric dimethylarginine (ADMA)
-
Symmetric dimethylarginine (SDMA) [5]
PRMTs are classified into different types based on the methylation marks they deposit.[6] This modification plays a significant role in signal transduction, mRNA splicing, transcriptional control, and DNA repair.[7]
Lysine methylation is a key epigenetic modification, primarily occurring on histone tails, that regulates chromatin structure and gene expression.[8][9][10][11] This process is catalyzed by histone lysine methyltransferases (HKMTs), which can add one, two, or three methyl groups to the ε-amino group of a lysine residue, creating monomethyllysine (Kme1), dimethyllysine (Kme2), or trimethyllysine (Kme3).[9] The specific methylation state can either activate or repress gene transcription, depending on the location of the lysine residue and the surrounding chromatin context.[11]
Protein histidine methylation is a less studied, yet increasingly recognized, post-translational modification.[12] It can occur at two positions on the imidazole ring, resulting in 1-methylhistidine (1MeH) and 3-methylhistidine (3MeH).[13] The discovery of specific human histidine methyltransferases, such as SETD3 and METTL9, has shed light on the prevalence and potential regulatory roles of this modification.[13][14] Histidine methylation has been identified in a variety of proteins and is implicated in regulating cytoskeletal dynamics and protein translation.[15]
Biosynthesis of Unique N-Methylated Amino Acids
Beyond the post-translational modification of proteins, some organisms can synthesize unique N-methylated amino acids as standalone molecules.
Ergothioneine is a naturally occurring, sulfur-containing derivative of histidine that is synthesized by fungi and certain bacteria.[16] It is a potent antioxidant and cytoprotectant.[17] The biosynthesis of ergothioneine involves a multi-step enzymatic pathway.[18]
A diverse array of N-methylated amino acids is found in various natural products, particularly in marine invertebrates.[19][20] These compounds often exhibit potent biological activities and serve as inspiration for drug design.
Demethylation and Metabolic Fate
Protein methylation was once considered a stable and irreversible modification. However, the discovery of protein arginine and lysine demethylases has revealed the dynamic nature of this regulatory mechanism.[5] These "erasers" allow for the timely removal of methyl groups, providing another layer of cellular control.
Chapter 3: Biological Functions and Significance
The functional consequences of N-methylation are vast and context-dependent.
-
Epigenetic Regulation: As previously mentioned, histone lysine and arginine methylation are central to the epigenetic code, influencing chromatin accessibility and gene transcription.[8][9][10][11]
-
Signal Transduction: Arginine methylation can modulate protein-protein interactions within signaling cascades, affecting cellular responses to external stimuli.[7][21]
-
RNA Metabolism: The methylation of RNA-binding proteins plays a crucial role in mRNA splicing, transport, and translation.[22]
-
Antioxidant Defense: Ergothioneine acts as a potent antioxidant, protecting cells from oxidative damage.[16][17]
Chapter 4: N-Methylated Amino Acids in Drug Discovery and Development
The strategic incorporation of N-methylated amino acids into peptide-based drug candidates is a powerful tool for overcoming their inherent pharmacokinetic limitations.[1][2][3][4][23][24][25][26]
-
Enhanced Stability: N-methylation of the peptide backbone prevents enzymatic degradation, increasing the drug's half-life in the body.[2][3][4]
-
Improved Permeability: The increased lipophilicity of N-methylated peptides facilitates their passage across cell membranes, potentially enabling oral administration.[1][2]
-
Conformational Control: By restricting the peptide's flexibility, N-methylation can lock it into a bioactive conformation, leading to higher potency and selectivity for its target receptor.[1][3]
Chapter 5: Analytical Methodologies for N-Methylated Amino Acids
The accurate detection and quantification of N-methylated amino acids in complex biological samples require specialized analytical techniques.
Extraction and Sample Preparation
The initial step involves the extraction of proteins or metabolites from cells or tissues, followed by hydrolysis to release individual amino acids. Solid-phase extraction (SPE) may be employed for sample cleanup and concentration.
Separation and Detection Techniques
| Method | Principle | Throughput | Sensitivity | Resolution of Isomers | Key Advantages | Key Limitations |
| GC-MS | Separation based on volatility and polarity after derivatization, followed by mass-based detection. | Medium | High | Good to Excellent (with chiral columns) | Robust, high-resolution separation. | Requires derivatization, not suitable for thermolabile compounds. |
| LC-MS/MS | Separation based on polarity in the liquid phase, followed by specific mass-based detection. | High | Very High | Excellent (especially with chiral derivatization) | High sensitivity and specificity, suitable for a wide range of compounds. | Matrix effects can be a challenge, may require derivatization for optimal separation. |
| NMR | Unambiguous structural elucidation based on the distinct magnetic environments of atomic nuclei. | Low | Low | Excellent | Provides definitive structural information without reference standards. | Requires relatively large amounts of pure sample. |
Table adapted from BenchChem.[27]
Experimental Protocols
This protocol outlines a general procedure for the derivatization of amino acids for GC-MS analysis.[27]
Materials:
-
Dried amino acid standard or sample
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
Procedure:
-
Place 1-5 mg of the dried sample into a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of MSTFA with 1% TMCS.
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
This protocol provides a general guideline for the quantitative analysis of N-methylated amino acids.[27]
Materials:
-
Hydrolyzed protein or metabolite extract
-
LC-MS/MS system
-
Appropriate C18 reversed-phase column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
-
Reconstitute the dried sample extract in the initial mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the amino acids using a suitable gradient elution program.
-
Detect and quantify the target N-methylated amino acids using optimized MRM transitions.
This protocol provides a general guideline for preparing a sample for ¹H NMR analysis.[27]
Materials:
-
N-methylated amino acid isomer sample (1-5 mg)
-
Deuterated solvent (e.g., D₂O, CDCl₃)
-
NMR tube
Procedure:
-
Dissolve the amino acid sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Shimming and tuning of the probe should be performed for optimal resolution.
Conclusion
N-methylated amino acids are integral to the chemical language of the cell, acting as critical regulators of a wide spectrum of biological processes. From the subtle orchestration of gene expression through epigenetic modifications to their deliberate inclusion in peptide therapeutics to enhance stability and efficacy, the importance of N-methylation cannot be overstated. The continued development of sophisticated analytical techniques will undoubtedly uncover new roles for these modifications and pave the way for novel therapeutic strategies. As our understanding of the "methylome" expands, so too will our ability to harness the power of N-methylation for the advancement of both fundamental science and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Frontiers | Protein arginine methylation in transcription and epigenetic regulation [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Protein Arginine Methylation in Mammals: Who, What, and Why - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Histone lysine methylation: an epigenetic modification? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epigenetic regulation of development by histone lysine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Histidine Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Large-scale identification of protein histidine methylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Review of Novel Antioxidant Ergothioneine: Biosynthesis Pathways, Production, Function and Food Applications | MDPI [mdpi.com]
- 17. Ergothioneine Biosynthesis and Functionality in the Opportunistic Fungal Pathogen, Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ergothioneine biosynthesis: The present state and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trimethylglycine - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Protein methylation - Wikipedia [en.wikipedia.org]
- 22. journals.biologists.com [journals.biologists.com]
- 23. researchgate.net [researchgate.net]
- 24. merckmillipore.com [merckmillipore.com]
- 25. researchgate.net [researchgate.net]
- 26. benthamdirect.com [benthamdirect.com]
- 27. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Enhancing Peptide Therapeutic Properties with N-Methylation
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The modification of peptide backbones via N-methylation represents a cornerstone strategy in modern medicinal chemistry for overcoming the inherent pharmacokinetic liabilities of peptide-based therapeutics.[1][2][3] By strategically substituting an amide proton with a methyl group, it is possible to profoundly alter a peptide's conformational flexibility, proteolytic stability, and membrane permeability.[3] This guide provides an in-depth exploration of the core principles of N-methylation, detailing its mechanistic impact on peptide properties. It further serves as a practical handbook, offering validated, step-by-step protocols for the synthesis and characterization of N-methylated peptides, and contextualizes these methods with quantitative data and field-proven insights to empower researchers in the rational design of next-generation peptide drugs.
Introduction: Overcoming the Peptide Paradox with N-Methylation
Peptide therapeutics offer unparalleled specificity and potency, yet their clinical translation is frequently hampered by poor metabolic stability and low oral bioavailability.[1][2][4] The peptide backbone, with its regularly spaced amide bonds, is a primary target for proteases, leading to rapid degradation in biological fluids.[5][6] Furthermore, the high density of hydrogen bond donors and acceptors in the backbone typically renders peptides too hydrophilic to passively diffuse across cellular membranes.
N-methylation, the addition of a methyl group to an amide nitrogen, directly addresses these challenges.[3][7] This seemingly subtle modification introduces significant steric hindrance, shielding the adjacent amide bond from enzymatic cleavage.[3][7] Simultaneously, it eliminates a hydrogen bond donor, increasing lipophilicity and enhancing the potential for membrane permeation.[3][7] The strategic placement of N-methyl groups can also impose conformational constraints, locking the peptide into a bioactive structure that can lead to improved receptor affinity and selectivity.[5]
The Mechanistic Trifecta of N-Methylation
The therapeutic benefits of N-methylation stem from three interconnected molecular consequences: enhanced proteolytic resistance, improved membrane permeability, and conformational control.
Shielding Against Proteolysis
One of the most significant advantages of N-methylation is the dramatic improvement in resistance to enzymatic degradation.[3] Proteolytic enzymes recognize and bind to specific peptide sequences, catalyzing the hydrolysis of amide bonds. The introduction of an N-methyl group provides steric bulk that physically obstructs the enzyme's active site, preventing effective binding and cleavage.[3][7] This "steric shielding" effect significantly increases the peptide's half-life in plasma and other biological matrices.[3]
Caption: N-methylation sterically hinders protease access to the peptide backbone.
Enhancing Membrane Permeability
Passive diffusion across the lipid bilayer of cell membranes requires a molecule to shed its hydration shell and enter a non-polar environment, a process that is energetically costly for molecules with numerous hydrogen bond donors. N-methylation enhances a peptide's lipophilicity by replacing a polar N-H group with a non-polar N-CH3 group, thus removing a hydrogen bond donor.[3][7] This modification can facilitate the adoption of conformations that mask other polar groups by forming internal hydrogen bonds, creating a more hydrophobic exterior that is favorable for membrane transit.[8] In some cases, this leads to significantly improved cell permeability and even oral bioavailability.[1][8][9]
Conformational Control and Receptor Selectivity
The peptide backbone possesses considerable rotational freedom around the phi (φ) and psi (ψ) dihedral angles. N-methylation restricts this conformational freedom, favoring a more extended or specific turn-like structure.[5][10] This pre-organization can reduce the entropic penalty of binding to a receptor, potentially leading to higher affinity. Furthermore, by locking the peptide into a conformation that is recognized by a specific receptor subtype, N-methylation can drastically improve selectivity and reduce off-target effects.[1][4]
Strategic Implementation: A Guide to Synthesizing N-Methylated Peptides
The synthesis of N-methylated peptides can be achieved through two primary strategies: incorporating pre-methylated amino acid building blocks during solid-phase peptide synthesis (SPPS) or performing on-resin N-methylation on a growing peptide chain.[11][12]
Strategy 1: Using Fmoc-N-methyl-amino Acid Building Blocks
This is the most direct method, involving the use of commercially available or custom-synthesized N-methylated amino acids in a standard Fmoc-SPPS workflow.[3][11]
Causality: The primary challenge with this method is the steric hindrance of the N-methyl group, which can make the subsequent coupling of the next amino acid inefficient. To overcome this, more potent coupling reagents (e.g., HATU) and extended reaction times or microwave assistance are often necessary to drive the reaction to completion.[13]
Protocol 1: Coupling of an Fmoc-amino acid onto an N-methylated residue
-
Resin Preparation: Swell the resin-bound peptide, which has an N-terminal N-methylated amino acid, in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc protecting group from the preceding residue. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Activation Mixture: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Pre-activate for 2 minutes.
-
Coupling: Add the activation mixture to the resin. Allow the reaction to proceed for 2-4 hours at room temperature. Microwave-assisted coupling (e.g., 10 minutes at 50°C) can significantly reduce reaction time.[14]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative (yellow) result indicates a complete reaction. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents before proceeding to the next cycle.
Strategy 2: On-Resin N-Methylation via the Fukuyama-Mitsunobu Reaction
This powerful, three-step method allows for site-selective N-methylation at any position in a peptide sequence directly on the solid support.[10][12][14]
Causality: The method first involves protecting the N-terminal amine as a 2-nitrobenzenesulfonamide (o-NBS). This group activates the nitrogen, making it acidic enough to be deprotonated and subsequently alkylated under mild Mitsunobu conditions. The o-NBS group is then readily removed to reveal the newly methylated amine, allowing peptide synthesis to continue.[12][14]
Caption: On-resin N-methylation workflow using the Fukuyama-Mitsunobu reaction.
Protocol 2: Site-Selective On-Resin N-Methylation This protocol assumes a 0.1 mmol scale synthesis.
-
Resin Preparation: The peptide-resin, with the desired N-terminus exposed, is swelled in DMF.
-
Sulfonylation:
-
Methylation (Mitsunobu Reaction):
-
Sulfonamide Deprotection:
-
Prepare a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5 equivalents) and β-mercaptoethanol (10 equivalents) in DMF.[14]
-
Add the solution to the resin and agitate for 5 minutes. Repeat once.
-
Wash thoroughly with DMF. The resin is now ready for the next amino acid coupling.
-
Comparative Analysis of Synthesis Strategies
| Feature | Strategy 1: Building Blocks | Strategy 2: On-Resin Methylation |
| Efficiency | Can be slow at coupling steps due to steric hindrance.[7] | Efficient three-step process, but adds ~2-3 hours per modification.[17] |
| Flexibility | Limited by the commercial availability of N-methylated amino acids. | Highly flexible; any residue can be methylated site-selectively.[10] |
| Cost | N-methylated building blocks can be expensive. | Uses common, less expensive reagents.[1] |
| Key Challenge | Achieving complete coupling onto the N-methylated residue. | Potential for side reactions if not optimized. |
Characterization and Quality Control
The unique properties of N-methylated peptides necessitate specific analytical considerations.
4.1 Mass Spectrometry (MS): This is an essential tool for confirming the correct molecular weight of the synthesized peptide.[11] A mass increase of 14.02 Da (CH2) per methylation relative to the parent peptide is expected. Tandem MS (MS/MS) can be used to confirm the location of the methylation by analyzing the fragmentation pattern.[10]
4.2 High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for purification and purity assessment.[11] N-methylation increases a peptide's hydrophobicity, typically resulting in a longer retention time compared to its unmodified counterpart.[18] The presence of cis/trans isomers around the N-methylated amide bond can sometimes lead to peak broadening or the appearance of multiple peaks for a single, pure compound.[18]
Protocol 3: Analytical RP-HPLC
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm).[11]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[11]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[11]
-
Gradient: Linear gradient, e.g., 5% to 95% B over 30 minutes.[11]
-
Flow Rate: 1.0 mL/min.[11]
4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for detailed structural analysis.[11] The N-methyl group provides a characteristic singlet signal in the 1H NMR spectrum, typically appearing between 2.5 and 3.5 ppm.[11] 2D NMR experiments (like COSY, TOCSY, and NOESY) can provide detailed information on the peptide's three-dimensional structure and the cis/trans population of the methylated amide bond.
Case Study: N-Methylation Transforms a Somatostatin Analog
A prominent example of N-methylation's power is the development of orally available somatostatin analogs. The Veber-Hirschmann peptide, a cyclic hexapeptide, initially had poor pharmacokinetic properties. A full "N-methyl scan" was performed, synthesizing analogs with methyl groups at various positions.[1][4] A tri-N-methylated analog demonstrated a remarkable improvement in metabolic stability and intestinal permeability, ultimately achieving 10% oral bioavailability in preclinical models—a significant feat for a peptide of its class.[1][9] This success story underscores how multiple N-methylations can synergistically enhance drug-like properties.[1][4]
| Peptide Analog | Key Modification | Oral Bioavailability (%) | Receptor Affinity |
| Veber-Hirschmann Peptide | Unmodified | <1% | High |
| Tri-N-methylated Analog | Three N-methyl groups | ~10%[1][9] | Increased 6.7-fold[3] |
Future Perspectives
The field of peptide N-methylation continues to evolve. While manual and automated synthesis methods are well-established, new enzymatic approaches are emerging that could offer even greater precision and milder reaction conditions.[14] Furthermore, as our understanding of the relationship between N-methylation patterns and pharmacokinetic outcomes deepens, computational modeling will play an increasingly important role in predicting optimal methylation sites, accelerating the design-build-test cycle for novel peptide therapeutics.
References
- 1. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 14. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Fmoc Protecting Group Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Orthogonal Imperative in Peptide Synthesis
The chemical synthesis of peptides is a tale of precise control, demanding a strategy to selectively mask and unmask reactive functional groups. In modern Solid-Phase Peptide Synthesis (SPPS), the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the preeminent tool for temporary α-amino group protection.[1][2] Its dominance is owed to its unique base-lability, which forms the cornerstone of a fully orthogonal protection strategy, typically paired with acid-labile side-chain protecting groups.[3][4] This approach allows for the iterative and selective deprotection of the N-terminus under mild basic conditions, leaving the side-chain protecting groups and the resin linkage untouched until the final, strong-acid cleavage step.[1] This orthogonality is the key to preventing unwanted side reactions and enabling the synthesis of complex, modified peptides with high fidelity.[3][5]
This guide provides a comprehensive technical overview of Fmoc chemistry, delving into the mechanistic underpinnings, field-proven protocols, and strategies to mitigate common challenges.
Section 1: The Fmoc Group - Structure and Mechanism
Chemical Principles
The Fmoc group is a carbamate that prevents an amino acid's α-amino group from participating in unwanted reactions.[6] Its utility is anchored in the chemical properties of the fluorenyl ring system. This structure makes the proton on the 9-position of the fluorene moiety acidic (pKa ~23 in DMSO), facilitating a base-catalyzed β-elimination reaction.[1][7]
The Deprotection Mechanism: An E1cB Pathway
Removal of the Fmoc group is not a simple hydrolysis but a two-step elimination mechanism (E1cB).[8][9]
-
Proton Abstraction: A base, typically a secondary amine like piperidine, removes the acidic proton from the C9 position of the fluorene ring.[8]
-
β-Elimination: This deprotonation leads to the formation of a stabilized carbanion. The resulting electron shift causes the collapse of the carbamate, releasing the free amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[8]
-
DBF Adduct Formation: The reactive DBF is immediately trapped by the excess secondary amine (e.g., piperidine) to form a stable adduct, which drives the equilibrium of the reaction toward completion.[8]
This mild, non-hydrolytic cleavage is what makes the Fmoc group ideal for SPPS, preserving the integrity of acid-sensitive residues and linkages throughout the synthesis cycles.[4]
Section 2: The Fmoc-SPPS Workflow
Solid-Phase Peptide Synthesis is a cyclical process.[10] The peptide is assembled one amino acid at a time while anchored to an insoluble resin support, which allows for easy removal of excess reagents and byproducts by simple filtration and washing.[11][12]
Resin Selection and First Amino Acid Loading
The choice of resin dictates the C-terminal functionality of the final peptide.
-
Wang Resin: For peptides with a C-terminal carboxylic acid.[2][13]
-
Rink Amide Resin: For peptides with a C-terminal amide.[2][13][14]
-
2-Chlorotrityl Chloride Resin: For C-terminal acids and to minimize diketopiperazine formation.[13]
The Synthesis Cycle: Deprotection and Coupling
A typical cycle involves two main steps:
-
Fmoc Deprotection: The resin-bound peptide is treated with a solution of 20% piperidine in N,N-dimethylformamide (DMF) to remove the N-terminal Fmoc group, exposing a free amine.[10][13]
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed amine.[15] Activation is achieved using a variety of coupling reagents.
Monitoring the Reaction
It is crucial to ensure each coupling reaction goes to completion. The Kaiser (ninhydrin) test is a common qualitative method. A positive result (blue bead) indicates the presence of unreacted primary amines, signaling an incomplete coupling that requires a second coupling step.[12]
Section 3: Reagents and Protocols in Detail
Deprotection Reagents
While 20% piperidine in DMF is the standard, alternatives exist for specific challenges. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that can accelerate deprotection, especially for sterically hindered residues or sequences prone to aggregation.[6][15][16] However, DBU can increase side reactions like aspartimide formation and should be used with caution.[15]
| Reagent | Concentration | Typical Time | Advantages & Considerations |
| Piperidine | 20% in DMF | 5-20 min | Gold standard; effective and reliable.[10] The piperidine also acts as a scavenger for the DBF byproduct.[15] |
| DBU | 2-5% in DMF | 1-5 min | Much faster deprotection. Useful for difficult sequences.[15] Can increase risk of racemization and aspartimide formation.[15] |
| Piperazine | 5% in NMP | 10-30 min | Can significantly reduce diketopiperazine formation compared to piperidine.[17] |
Coupling Reagents
The choice of coupling reagent is critical for efficiency, speed, and minimizing side reactions, particularly racemization.[18] They can be broadly categorized into aminium/uronium salts and phosphonium salts.
| Reagent Class | Examples | Typical Coupling Time | Key Features & Causality |
| Aminium/Uronium | HBTU, HATU, HCTU | 15-60 min | Highly reactive and efficient, forming an active ester with the amino acid.[18] HATU and HCTU are based on HOAt and generally show faster kinetics and lower racemization than HBTU (based on HOBt).[18][19] They require a non-nucleophilic base like DIPEA for activation. |
| Phosphonium | PyBOP, PyAOP | 30-120 min | Highly efficient with low racemization propensity.[18][19] PyBOP is a robust choice, while PyAOP is one of the most reactive reagents available.[19] Byproduct HMPA from the older BOP reagent is carcinogenic; PyBOP is a safer alternative.[19][20] |
| Carbodiimide | DIC/HOBt, DIC/Oxyma | 60-180 min | Cost-effective and excellent for routine synthesis. The carbodiimide (DIC) activates the carboxylic acid, which is then converted to a less reactive but also less racemization-prone active ester by the additive (HOBt or Oxyma).[18][21] |
Final Cleavage and Deprotection
After chain assembly is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.[1] This is typically achieved with a "cleavage cocktail" containing a strong acid, most commonly Trifluoroacetic acid (TFA), and various scavengers.[1][22]
Scavengers are critical because as the acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf) are cleaved, they form highly reactive carbocations.[23] These cations can irreversibly modify nucleophilic residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[22][23]
Common Cleavage Cocktail:
-
Reagent K: TFA / water / phenol / thioanisole / ethanedithiol (EDT) (82.5:5:5:5:2.5)[22]
-
Standard Cocktail (for most sequences): TFA / Triisopropylsilane (TIS) / water (95:2.5:2.5)[1][8][22]
TIS is an excellent scavenger for trityl cations, and water helps suppress t-butylation of tryptophan.[22]
Section 4: Challenges and Mitigation Strategies
While robust, Fmoc chemistry is not without its pitfalls. Understanding these potential side reactions is key to troubleshooting and ensuring the synthesis of high-purity peptides.
Aggregation
During synthesis, growing peptide chains can aggregate via intermolecular hydrogen bonds, making reactive sites inaccessible.[16] This leads to incomplete coupling and deprotection.
Mitigation Strategies:
-
Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt hydrogen bonding.[16]
-
Solvent Choice: Use N-methylpyrrolidone (NMP) instead of DMF or add DMSO.[16]
-
Elevated Temperature: Microwave or conventional heating can disrupt aggregation and speed up reactions, but may increase other side reactions.[16][24]
-
Backbone Protection: Incorporate pseudoproline dipeptides or Dmb/Hmb protected derivatives to disrupt the peptide backbone's secondary structure.[25]
Racemization
The α-proton of an activated amino acid can be abstracted by a base, leading to a loss of stereochemical integrity (racemization).[6] Cysteine and Histidine are particularly susceptible.[24]
Mitigation Strategies:
-
Choice of Reagent: Use carbodiimide activation (e.g., DIC/HOBt), which does not require a base, especially for sensitive residues like Fmoc-Cys(Trt)-OH.[21][24] Reagents like DEPBT are recommended for Fmoc-His(Trt)-OH.[21]
-
Choice of Base: Use a weaker or sterically hindered base like 2,4,6-collidine instead of DIPEA.[26]
-
Avoid Pre-activation: Minimize the time the amino acid spends in its highly reactive activated state before it is added to the resin.[24]
Diketopiperazine (DKP) Formation
This is a major chain-terminating side reaction that occurs after the deprotection of the second amino acid. The newly freed N-terminal amine can attack the C-terminal ester linkage to the resin, cyclizing to form a DKP and cleaving the dipeptide from the support.[17][27] Sequences with Proline or Glycine at the C-terminus are especially prone to this.[16][28]
Mitigation Strategies:
-
Resin Choice: Use sterically hindered 2-chlorotrityl chloride resin, which inhibits the intramolecular attack.[16]
-
Dipeptide Coupling: Couple the first two amino acids as a pre-formed dipeptide unit, bypassing the vulnerable dipeptide-resin intermediate.[16]
-
Optimized Deprotection: Use alternative deprotection reagents like 5% piperazine in NMP, which has been shown to drastically reduce DKP formation compared to piperidine.[17][29]
Conclusion
The Fmoc protecting group is an indispensable tool in modern peptide chemistry, providing a mild, robust, and orthogonal strategy for the synthesis of a vast array of peptides.[6] A deep, mechanistic understanding of the entire SPPS cycle—from deprotection and coupling chemistry to potential side reactions like aggregation and DKP formation—is paramount. By explaining the causality behind protocol choices, such as the selection of a specific coupling reagent to prevent racemization or the use of scavengers during final cleavage, researchers can move beyond simple protocols. This expertise allows for the intelligent design of synthesis strategies, effective troubleshooting, and ultimately, the successful and high-fidelity production of complex peptide targets for research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. biosynth.com [biosynth.com]
- 12. peptide.com [peptide.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. appliedpolytech.com [appliedpolytech.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. file.globalso.com [file.globalso.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. bachem.com [bachem.com]
- 22. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.cn]
- 26. mesalabs.com [mesalabs.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
Solid-phase synthesis strategies for Fmoc-N-Me-AA-OH
An In-Depth Technical Guide Topic: Solid-Phase Synthesis Strategies for Fmoc-N-Me-AA-OH Audience: Researchers, scientists, and drug development professionals.
Backbone N-methylation is a cornerstone of modern peptide chemistry, imparting enhanced metabolic stability, improved cell permeability, and refined conformational properties to peptide therapeutics.[1][2][3] However, the incorporation of N-methylated amino acids (N-Me-AAs) into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is fraught with challenges, primarily stemming from the steric hindrance imposed by the N-methyl group.[4][5] This guide provides a comprehensive overview of field-proven strategies for the successful synthesis of peptides containing N-methylated residues. We will explore the synthesis of Fmoc-N-Me-AA-OH building blocks, dissect the intricacies of coupling these sterically hindered monomers, and provide robust protocols and troubleshooting frameworks to mitigate common pitfalls such as incomplete reactions and epimerization.
The Foundational Challenge: Steric Hindrance
The primary obstacle in N-methylated peptide synthesis is the steric bulk of the secondary amine at the N-terminus of the peptide-resin.[4] This methyl group significantly shields the nitrogen nucleophile, impeding the approach of the activated carboxyl group of the incoming amino acid. This steric clash is particularly severe when coupling two consecutive N-methylated residues and frequently results in:
-
Incomplete Coupling: Leading to the formation of deletion sequences where one or more amino acids are missing from the final product.[4]
-
Low Yields: As a significant portion of the peptide chains fail to extend correctly.[4]
-
Difficult Purifications: Due to the heterogeneity of the crude product.
Monitoring the completeness of these difficult coupling reactions is critical. Standard ninhydrin tests are ineffective for secondary amines; therefore, tests like the Bromophenol Blue test are essential, where a yellow color indicates a complete reaction (no free amine) and a blue or green color signifies an incomplete coupling.[4][6]
Strategy 1: On-Resin Synthesis of Fmoc-N-Me-AA-OH Building Blocks
The commercial availability of Fmoc-N-Me-AA-OH monomers can be limited and costly.[1][7][8] A versatile and cost-effective alternative is the synthesis of these building blocks directly on a solid support, which can then be cleaved and used in subsequent peptide syntheses. A robust method employs 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[1][2][7][9]
The most common on-resin N-methylation procedure is a modification of the Biron-Kessler method, which is itself based on the Fukuyama amine synthesis.[1][10] This multi-step process is outlined below.
Caption: On-resin synthesis of Fmoc-N-Me-AA-OH using 2-CTC resin.
Causality of Key Steps:
-
2-CTC Resin: This hyper-acid sensitive resin is chosen because it allows for the final cleavage of the synthesized building block under extremely mild conditions (e.g., 1% TFA in DCM), which preserves common acid-labile side-chain protecting groups (like tBu, Trt, Pbf).[4][7]
-
Nosylation (o-NBS-Cl): The 2-nitrobenzenesulfonyl (nosyl) group is introduced to protect the primary amine. Crucially, this group renders the remaining sulfonamide proton acidic, facilitating its removal by a mild base in the subsequent methylation step.[1]
-
Methylation: Reagents like methyl iodide or dimethyl sulfate are used as the methyl source.[1][7] The choice of base is critical; a non-nucleophilic base like DBU is used to deprotonate the sulfonamide without promoting side reactions.
-
Denosylation: The nosyl group is readily removed with a nucleophilic thiol, such as β-mercaptoethanol, in the presence of a base, regenerating the now-secondary methylated amine.[10]
Strategy 2: Optimized Coupling of Pre-formed Fmoc-N-Me-AA-OH
Once the N-methylated building block is obtained (either by purchase or custom synthesis), its incorporation into the peptide sequence requires potent activation methods to overcome the steric barrier. Standard coupling reagents like HBTU or TBTU are often less effective for these demanding couplings.[6]
High-Potency Coupling Reagents
The choice of coupling reagent is the single most important factor for achieving high efficiency. Reagents are typically categorized as uronium/aminium salts or phosphonium salts.
| Reagent | Activating Additive | Base | Relative Potency | Risk of Epimerization | Key Considerations |
| HATU | Inbuilt (HOAt) | DIEA, Collidine | Very High | Low | The gold standard for hindered couplings.[6][11] The OAt active ester is highly reactive and minimizes epimerization.[12] |
| COMU | Inbuilt (Oxyma) | DIEA, Collidine | Very High | Low | Performance is comparable to HATU, but with safer, non-explosive byproducts.[13] An excellent modern alternative. |
| PyBOP | Inbuilt (HOBt) | DIEA | High | Low-Moderate | A powerful phosphonium salt reagent, generally effective but may be less so than HATU for N-Me to N-Me couplings.[4][13] |
| PyBrOP | None | DIEA, DMAP | Extremely High | High | Highly reactive but carries a significant risk of racemization, especially with prolonged couplings.[6][13] Use as a last resort. |
| HCTU/HBTU | Inbuilt (HOBt) | DIEA | Moderate | Moderate | Often insufficient for N-methylated couplings, leading to incomplete reactions.[6] |
| Fmoc-AA-Cl | None (in situ) | Collidine | Very High | Low | In situ generated acid chlorides are highly reactive and effective, but require careful handling of reagents like triphosgene.[6][11] |
Expert Insight: The superiority of HATU and COMU stems from the formation of 7-aza-1-hydroxybenzotriazole (HOAt) or OxymaPure® active esters, respectively. These are more reactive and stable than the 1-hydroxybenzotriazole (HOBt) esters generated by reagents like HBTU or PyBOP, providing the necessary kinetic boost to overcome the steric hindrance of the N-methyl group.
Caption: Standard SPPS cycle for incorporating an N-methylated amino acid.
Mitigating Epimerization
Epimerization, the loss of chiral integrity at the α-carbon, is a significant risk during the activation of any amino acid, but it can be exacerbated during difficult couplings.[14] The prolonged exposure of the activated amino acid to a basic environment, which is often required to drive hindered reactions to completion, increases the chance of α-proton abstraction and subsequent racemization.[14][15]
Strategies to Minimize Epimerization:
-
Use Weaker Bases: For particularly sensitive residues, substituting the commonly used DIEA with a weaker, more sterically hindered base like sym-collidine can reduce the rate of epimerization.[13][16]
-
Shorten Activation/Coupling Times: Employing the most potent coupling reagents (HATU, COMU) ensures the reaction proceeds as quickly as possible, minimizing the time the activated species is exposed to the base.[14]
-
Avoid Pre-activation: For some systems, adding the coupling reagent and base directly to the mixture of the amino acid and resin (in situ activation) can be beneficial, as it avoids holding the activated species in a basic solution for extended periods before it can react.[16][17]
Experimental Protocols
Protocol 1: On-Resin Synthesis of Fmoc-N-Me-AA-OH on 2-CTC Resin
(Adapted from Carmona et al., 2023)[1][7]
-
Resin Loading: Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g) in anhydrous DCM. Add Fmoc-AA-OH (3 eq) and DIEA (9 eq). Stir for 2 hours. Cap unreacted sites with a solution of DCM:MeOH:DIEA (17:2:1) for 30 minutes. Wash thoroughly with DCM and DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF.
-
Nosylation: Dissolve o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq) and collidine (8 eq) in NMP. Add to the resin and react for 1-2 hours. Wash with NMP.
-
Methylation: Add a solution of methyl iodide (10 eq) and DBU (5 eq) in NMP to the resin. React for 10 minutes. Repeat once. Wash with NMP.
-
Denosylation: Treat the resin with a solution of β-mercaptoethanol (10 eq) and DBU (5 eq) in NMP (2 x 15 min). Wash with NMP.
-
Fmoc Protection: Add Fmoc-OSu (3 eq) and DIEA (6 eq) in DMF to the resin. React for 2 hours. Wash with DMF and DCM.
-
Cleavage: Treat the dried resin with 1% TFA in DCM (4 x 2 min). Collect the filtrate and immediately drain it into a flask containing 30 mL of water to quench the acid. Evaporate the DCM and purify the resulting Fmoc-N-Me-AA-OH.
Protocol 2: HATU-Mediated Coupling of Fmoc-N-Me-AA-OH
(Adapted from BenchChem Application Notes)[6][11]
-
Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF and wash thoroughly with DMF (5 x 1 min).
-
Activation Mixture: In a separate vial, dissolve Fmoc-N-Me-AA-OH (4 eq, 0.4 mmol) and HATU (3.9 eq, 0.39 mmol) in DMF.
-
Coupling: Add DIEA (8 eq, 0.8 mmol) to the activation mixture and immediately add the solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. For N-Me to N-Me couplings, extended reaction times or a second coupling may be necessary.
-
Monitoring & Washing: Perform a Bromophenol Blue test on a small sample of beads. If the test is yellow (complete), filter and wash the resin with DMF (3x), DCM (3x), and DMF (3x). If blue/green (incomplete), repeat steps 2-5.
References
- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scienmag.com [scienmag.com]
- 6. peptide.com [peptide.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid-phase synthesis of N-nosyl- and N-Fmoc-N-methyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. bachem.com [bachem.com]
- 14. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 16. researchgate.net [researchgate.net]
- 17. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Efficient Incorporation of Fmoc-N-methyl-L-threonine in Solid-Phase Peptide Synthesis
Introduction: Navigating the Challenges of N-Methylated Peptides
The incorporation of N-methylated amino acids into peptide sequences is a pivotal strategy in medicinal chemistry, offering a pathway to enhance the therapeutic properties of peptides. N-methylation, the substitution of an amide proton with a methyl group, can significantly improve a peptide's resistance to proteolytic degradation, increase its membrane permeability, and modulate its conformation to fine-tune biological activity.[1][2] Fmoc-N-methyl-L-threonine is a key building block for introducing this modification. However, its integration into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is not without its challenges.
The primary obstacle is the steric hindrance imposed by the N-methyl group.[2][3] This bulkiness impedes the approach of the activated amino acid to the N-terminal amine of the peptide chain, slowing down coupling reaction kinetics.[3] This is particularly pronounced when coupling an N-methylated residue onto another N-methylated residue.[2] Consequently, standard coupling protocols are often insufficient, leading to incomplete reactions and the generation of deletion sequences in the final peptide product.[2] This guide provides a comprehensive overview of the best practices and detailed protocols to overcome these synthetic hurdles and achieve the successful incorporation of Fmoc-N-methyl-L-threonine.
Core Principles for Success: Reagent Selection and Side Reaction Mitigation
To achieve high-yield and high-purity synthesis of N-methyl-threonine-containing peptides, two key aspects must be addressed: the selection of a potent coupling reagent and the implementation of strategies to minimize common side reactions.
Choosing the Right Coupling Reagent
For sterically hindered couplings, standard carbodiimide reagents are often inadequate. More potent activating agents are required to drive the reaction to completion. Aminium/uronium and phosphonium salt-based reagents are the preferred choice due to their high reactivity.[1]
| Coupling Reagent | Class | Typical Equivalents (Reagent/Base) | Recommended For | Key Advantages |
| HATU | Aminium/Uronium Salt | 3-4 eq. | Sterically hindered couplings | Highly effective, commonly used in automated synthesizers.[3] |
| PyAOP | Phosphonium Salt | 3 eq. | N-methyl amino acids | Promising reagent for challenging couplings.[4] |
| PyBOP | Phosphonium Salt | 3-4 eq. | Hindered couplings | Well-established, provides good results.[1][3] |
| COMU | Aminium/Uronium Salt | 3 eq. | General and hindered couplings | High reactivity.[1] |
| HCTU | Aminium/Uronium Salt | 3-4 eq. | General and hindered couplings | Common and effective.[3] |
Note: The exact conditions may require optimization based on the specific peptide sequence.
Mitigating Side Reactions
The challenging nature of coupling Fmoc-N-methyl-L-threonine can lead to several side reactions:
-
Incomplete Coupling: The most common issue, resulting in deletion sequences. This is addressed by using potent coupling reagents, extended reaction times, and careful monitoring of the reaction progress.[3]
-
Epimerization: Racemization at the α-carbon can occur, particularly during slow, base-mediated coupling reactions.[3] Pre-activation time should be minimized to reduce this risk.
-
Dehydration (β-elimination): The β-hydroxyl group of the threonine side chain can be eliminated, especially under basic conditions. It is highly recommended to use a tert-butyl (tBu) protecting group on the side-chain hydroxyl function to prevent this and other side reactions like O-acylation.[3]
-
Diketopiperazine (DKP) formation: A common side reaction in Fmoc-SPPS, especially with N-alkylated peptides. The use of 2-chlorotrityl chloride resin can help minimize DKP formation.[2]
Experimental Workflow: A Step-by-Step Protocol
This protocol is designed to maximize coupling efficiency while minimizing side reactions during the manual incorporation of Fmoc-N-methyl-L-threonine.
Caption: Workflow for the incorporation of Fmoc-N-methyl-L-threonine in SPPS.
Materials and Reagents
-
Fmoc-N-Me-Thr(tBu)-OH
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Resin-bound peptide with a free N-terminal amine
-
Reaction vessel for solid-phase synthesis
Protocol Steps
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[3]
-
Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution. Perform this treatment twice: the first for 3-5 minutes and the second for 15-20 minutes to ensure complete removal of the Fmoc group.[3]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove any residual piperidine.[3]
-
Amino Acid Pre-activation: In a separate vessel, dissolve Fmoc-N-Me-Thr(tBu)-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in a minimal amount of DMF. Add DIPEA (8 equivalents) to the solution. Allow the mixture to pre-activate for 2-5 minutes. It is crucial not to exceed 5 minutes to minimize the risk of epimerization.[3]
-
Coupling Reaction: Drain the DMF from the washed resin. Immediately add the pre-activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.[3]
-
Monitoring the Coupling Reaction: The completion of the coupling reaction should be monitored. For secondary amines, such as N-methylated residues, the bromophenol blue test is a suitable qualitative method.[1]
-
Final Washing: Upon completion of the coupling reaction, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low coupling efficiency or incomplete reaction | Insufficient activation / Steric hindrance | Use a more potent coupling reagent like HATU, PyAOP, or COMU.[1][3] Ensure optimal stoichiometry and consider extending the coupling time. |
| Detection of a deletion peptide (mass of target peptide - mass of N-Me-Thr residue) | Incomplete coupling in the previous step | Re-evaluate the coupling protocol. A double coupling (repeating the coupling step with fresh reagents) may be necessary. |
| Detection of a product with a mass loss of 18 Da | Dehydration (β-elimination) of the threonine side chain | Ensure the side-chain hydroxyl group is protected with a tBu group.[3] Avoid excessively strong bases or prolonged reaction times. |
| Detection of a diastereomer of the target peptide | Epimerization during activation/coupling | Minimize the pre-activation time to less than 5 minutes.[3] Use a weaker base like N-methylmorpholine (NMM) or collidine if possible. |
Conclusion
The successful incorporation of Fmoc-N-methyl-L-threonine in SPPS is highly dependent on a carefully optimized protocol that accounts for the steric hindrance of the N-methyl group. The use of potent coupling reagents such as HATU is strongly recommended to achieve high coupling efficiencies.[1] Furthermore, proper side-chain protection and careful control of reaction conditions are paramount to minimize side reactions like dehydration and epimerization. The detailed protocol and troubleshooting guide provided herein offer a robust starting point for researchers to successfully synthesize N-methylated peptides, thereby enabling the exploration of their enhanced therapeutic potential.
References
Application Notes and Protocols for the Solid-Phase Synthesis of N-Methylated Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Backbone N-methylation is a pivotal modification in peptide chemistry, offering a robust strategy to enhance the therapeutic properties of peptide-based drug candidates. The substitution of a backbone amide proton with a methyl group can profoundly increase metabolic stability against enzymatic degradation, improve membrane permeability and oral bioavailability, and modulate receptor binding affinity and selectivity.[1][2][3] However, the synthesis of N-methylated peptides via Solid-Phase Peptide Synthesis (SPPS) introduces distinct challenges, primarily stemming from the steric hindrance imposed by the N-methyl group, which can impede coupling efficiency.[1][4] This comprehensive guide provides an in-depth exploration of the strategies for synthesizing N-methylated peptides, detailing field-proven on-resin methylation techniques, recommendations for high-efficiency coupling reagents, and meticulously outlined experimental protocols.
Introduction: The Significance of N-Methylation in Peptide Drug Design
The targeted introduction of N-methyl groups into a peptide backbone is a cornerstone of modern medicinal chemistry. This seemingly subtle modification can transform a peptide with limited therapeutic potential into a viable drug candidate by addressing several key pharmacokinetic and pharmacodynamic liabilities.[5] The enhanced stability of N-methylated peptides arises from the protection of the amide bond from proteolytic cleavage. Furthermore, the removal of the hydrogen bond donor capability of the amide nitrogen and the increased lipophilicity can significantly improve cell permeability and oral bioavailability.[2][3][6] From a conformational standpoint, N-methylation restricts the rotational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its target.
Core Synthetic Strategies: A Dichotomy of Approaches
The synthesis of N-methylated peptides on a solid support can be broadly categorized into two primary strategies:
-
Incorporation of Pre-synthesized Fmoc-N-Me-Amino Acid Monomers: This approach involves the use of commercially available or custom-synthesized N-methylated amino acid building blocks.[1][7] While conceptually straightforward, this method can be cost-prohibitive, and the commercial availability of a diverse range of N-methylated amino acids is limited.[7]
-
On-Resin N-Methylation: This versatile and cost-effective strategy entails the site-specific methylation of a peptide backbone amide directly on the solid support.[1][8][9] This approach allows for the N-methylation of virtually any amino acid within a sequence and is particularly advantageous for performing "N-methyl scans" to rapidly explore the structure-activity relationship.[9][10]
The Challenge of Steric Hindrance in Coupling Reactions
The principal difficulty in the SPPS of N-methylated peptides lies in the coupling of an amino acid to the N-methylated amine of the preceding residue. The steric bulk of the N-methyl group diminishes the nucleophilicity of the secondary amine, rendering the acylation reaction sluggish and often incomplete. This can lead to deletion sequences and low yields of the desired peptide.[1][4] To overcome this hurdle, highly efficient coupling reagents and optimized reaction conditions are paramount. Microwave-assisted coupling has also been shown to be beneficial in these challenging cases.[10]
Recommended Coupling Reagents for N-Methylated Peptides
The choice of coupling reagent is critical for achieving high yields and purity in the synthesis of N-methylated peptides. Uronium/aminium-based reagents are generally preferred due to their high reactivity.
| Coupling Reagent | Activating Additive | Key Advantages | Racemization Risk |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Internal (HOAt) | Highly effective for sterically hindered couplings, including N-methylated amino acids.[11][12] | Low when pre-activation times are minimized.[1] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Internal (HOBt) | A widely used and effective coupling reagent. | Higher than HATU, particularly with sensitive amino acids. |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Internal (HOAt) | A phosphonium salt reagent that is also highly effective for difficult couplings.[13][14] | Low. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Internal (HOBt) | A reliable phosphonium salt reagent. | Low to moderate. |
Note: When using uronium/aminium reagents like HATU and HBTU, it is crucial to add the base (e.g., DIEA) to the amino acid solution just before adding the coupling reagent to pre-activate the carboxylic acid. This minimizes the risk of racemization and side reactions.[15]
Experimental Protocols
Protocol 1: On-Resin N-Methylation via the Fukuyama-Mitsunobu Reaction
This robust and widely applicable three-step method allows for the site-specific N-methylation of a peptide on the solid support.[1][8] An optimized version of this procedure can be completed in as little as 35-40 minutes.[16][17][18][19]
Workflow for On-Resin N-Methylation
Caption: Workflow for on-resin N-methylation.
Materials:
-
Peptide-resin with a free N-terminal amine
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or 2,4,6-trimethylpyridine
-
Dimethyl sulfate or methyl iodide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure (based on a 0.1 mmol scale):
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min).
-
Step 1: o-NBS Protection (Activation)
-
Dissolve o-NBS-Cl (5 equivalents) and collidine (10 equivalents) in DMF.
-
Add the solution to the resin and shake for 10-20 minutes at room temperature.
-
Wash the resin with DMF (5 x 1 min).
-
-
Step 2: Methylation
-
Dissolve DBU (5 equivalents) and dimethyl sulfate (10 equivalents) in DMF.
-
Add the solution to the resin and shake for 5-10 minutes at room temperature.
-
Wash the resin with DMF (5 x 1 min).
-
-
Step 3: o-NBS Deprotection
-
Prepare a solution of 2-mercaptoethanol (20 equivalents) and DBU (10 equivalents) in DMF.
-
Add the solution to the resin and shake for 5-10 minutes at room temperature.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
The resin is now ready for the coupling of the next amino acid.
Protocol 2: Coupling of an Fmoc-Amino Acid to an N-Methylated Residue using HATU
This protocol outlines the critical step of coupling an amino acid to a sterically hindered N-methylated amine.
Workflow for Coupling to an N-Methylated Residue
Caption: Coupling workflow for N-methylated residues.
Materials:
-
N-methylated peptide-resin with a free N-terminal secondary amine
-
Fmoc-protected amino acid
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure (based on a 0.1 mmol scale):
-
Resin Preparation: Ensure the N-methylated peptide-resin is swelled in DMF.
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents) and HATU (3.9 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the solution and allow to pre-activate for 1-2 minutes.[11]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel at room temperature for 1-4 hours. The coupling time may need to be extended for particularly difficult sequences, such as coupling two adjacent N-methylated residues.[11] A second coupling may be necessary.
-
-
Monitoring the Coupling: The completion of the coupling reaction should be monitored. The bromophenol blue test is recommended, as traditional ninhydrin tests give a weak or no color change with secondary amines.[12]
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[11]
Protocol 3: Synthesis of Fmoc-N-Methyl-Amino Acids
For those who prefer the monomer incorporation strategy, this protocol provides a method for synthesizing Fmoc-N-methyl-amino acids using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[5][7]
Workflow for Fmoc-N-Me-AA-OH Synthesis
Caption: Synthesis of Fmoc-N-methyl amino acids.
Materials:
-
Fmoc-amino acid
-
2-Chlorotrityl chloride (2-CTC) resin
-
DCM, DMF
-
DIEA
-
o-NBS-Cl, Collidine
-
Dimethyl sulfate or methyl iodide, DBU
-
2-Mercaptoethanol
-
Trifluoroacetic acid (TFA)
Procedure:
-
Loading of Fmoc-amino acid onto 2-CTC resin: Swell the 2-CTC resin in DCM. Dissolve the Fmoc-amino acid in DCM with DIEA and add it to the resin. Shake for 1-2 hours. Cap any remaining active sites on the resin.[5]
-
o-NBS Protection: Treat the resin with o-NBS-Cl and collidine in DMF as described in Protocol 1.
-
N-Methylation: Methylate the protected amine using dimethyl sulfate and DBU in DMF as described in Protocol 1.
-
o-NBS Deprotection: Remove the o-NBS group with 2-mercaptoethanol and DBU in DMF as described in Protocol 1.
-
Cleavage from Resin: Cleave the Fmoc-N-methyl-amino acid from the resin using a dilute solution of TFA (e.g., 1% TFA in DCM). This mild cleavage condition leaves the Fmoc group and any acid-labile side-chain protecting groups intact.[7]
-
Purification: Purify the resulting Fmoc-N-methyl-amino acid using flash chromatography.[5]
Troubleshooting and Key Considerations
-
Racemization: The risk of racemization at the alpha-carbon of the activated amino acid is a concern, especially with prolonged activation times or the use of stronger bases.[1] Minimizing pre-activation times and using hindered bases like DIEA can mitigate this risk.
-
Diketopiperazine Formation: The formation of diketopiperazines can be a significant side reaction, particularly when coupling the third amino acid to a dipeptide sequence. This is more pronounced with N-methylated residues.
-
Cleavage: During the final cleavage of the peptide from the resin with strong acids like TFA, fragmentation between consecutive N-methylated residues can occur.[1][14] The duration of the cleavage should be optimized to maximize yield while minimizing side reactions.[14]
-
HPLC Analysis: N-methylated peptides often exhibit peak broadening or multiple peaks on HPLC due to the presence of slowly interconverting cis/trans isomers of the N-methylated amide bond.[14] Running the HPLC at an elevated temperature can often resolve these conformers into a single sharp peak.
Conclusion
The synthesis of N-methylated peptides is an indispensable tool in modern drug discovery. While presenting unique challenges, particularly with regard to coupling efficiency, these can be overcome with the appropriate choice of synthetic strategy, optimized coupling reagents, and carefully executed protocols. The methods detailed in these application notes provide a robust foundation for the successful solid-phase synthesis of N-methylated peptides, enabling researchers to harness the full potential of this powerful modification to create novel and effective peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 10. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimized selective N‐methylation of peptides on solid support | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mastering the Challenge of N-Methyl Amino Acid Coupling with HATU/DIPEA
For Researchers, Scientists, and Drug Development Professionals
The Foundational Challenge: Steric Hindrance and Reduced Nucleophilicity
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry. This modification can significantly enhance therapeutic properties by increasing metabolic stability, improving membrane permeability, and inducing conformational rigidity.[1] However, these benefits come with a significant synthetic challenge. The presence of a methyl group on the amide nitrogen creates a sterically hindered secondary amine, which dramatically impedes the approach of an activated carboxylic acid.[2] This steric bulk, combined with the reduced nucleophilicity of the secondary amine, makes peptide bond formation kinetically slow and often incomplete, leading to lower yields and the formation of deletion sequences.[2]
Overcoming this hurdle requires a departure from standard peptide coupling reagents. Highly potent activators are necessary to drive these challenging reactions to completion. Among the modern arsenal of coupling reagents, the uronium salt HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), has emerged as a cornerstone for the efficient coupling of N-methylated amino acids.[1][2][3]
The Mechanism of Action: Why HATU/DIPEA Excels
The success of the HATU/DIPEA system lies in its ability to rapidly convert a carboxylic acid into a highly reactive OAt-active ester, minimizing the risk of side reactions like epimerization.[4][5] The process, conducted in a polar aprotic solvent such as DMF, unfolds in a well-orchestrated sequence.[4][6]
The Critical Roles of Each Component:
-
DIPEA (The Base): As a bulky, non-nucleophilic base, DIPEA's primary role is to deprotonate the carboxylic acid of the incoming Fmoc-N-methyl amino acid, forming a carboxylate anion.[4][7] Its steric hindrance prevents it from participating in unwanted side reactions.
-
HATU (The Activator): The carboxylate anion then performs a nucleophilic attack on the electrophilic carbon of HATU.[4][8] This forms a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.
-
HOAt (The Key Player): The displaced 7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium intermediate. This generates the crucial OAt-active ester and releases tetramethylurea as a byproduct.[4] The nitrogen atom at the 7-position of the HOAt moiety makes the resulting OAt-ester significantly more reactive than the OBt-ester formed by its predecessor, HBTU.[9]
-
Amide Bond Formation: The sterically hindered N-methyl amine of the peptide resin then attacks this highly reactive OAt-active ester, forming the desired peptide bond with high efficiency.[4]
This rapid and efficient formation of the OAt-active ester is key to minimizing epimerization, a common side reaction where the stereochemical integrity of the chiral amino acid is lost.[5][9]
Visualizing the Mechanism and Workflow
To better understand the process, the following diagrams illustrate the chemical pathway and the general laboratory workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. youtube.com [youtube.com]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Manual Synthesis of Peptides with Fmoc-N-methyl-L-threonine
Introduction: Navigating the Challenges of N-Methylated Peptide Synthesis
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. N-methylation, the substitution of the amide proton with a methyl group, can significantly enhance a peptide's therapeutic properties by increasing its resistance to proteolytic degradation, improving membrane permeability, and modulating its conformation.[1] Fmoc-N-methyl-L-threonine is a key building block for introducing this modification. However, the steric hindrance imposed by the N-methyl group presents unique challenges during solid-phase peptide synthesis (SPPS).[1][2]
The primary obstacle in coupling N-methylated amino acids is the steric bulk of the N-methyl group, which physically obstructs the incoming activated amino acid.[3][4] This leads to slower and less efficient coupling reactions compared to their non-methylated counterparts.[1] The issue is particularly pronounced when coupling an amino acid onto an N-methylated residue. Consequently, standard coupling protocols are often insufficient, and incomplete couplings can lead to the formation of deletion sequences in the final peptide product.[1]
Common side reactions associated with the synthesis of N-methylated peptides include:
-
Diketopiperazine (DKP) formation: This is a frequent side reaction in Fmoc-SPPS, especially with N-alkylated peptides. The use of 2-chlorotrityl chloride resin can help minimize DKP formation.[1][5]
-
Racemization: The activation of the carboxylic acid can sometimes lead to a loss of stereochemical integrity, particularly during slow, base-mediated coupling reactions.[1][4]
-
Dehydration (β-elimination): The β-hydroxyl group of the threonine side chain can be eliminated, leading to the formation of a dehydroamino acid residue, especially under basic conditions.[4]
These application notes provide detailed protocols and expert guidance to successfully incorporate Fmoc-N-methyl-L-threonine into peptide chains, overcome these common synthetic hurdles, and characterize the resulting N-methylated peptides.
Core Principles for Success: Reagents and Rationale
The successful synthesis of peptides containing N-methyl-L-threonine hinges on the judicious selection of reagents and reaction conditions to overcome the inherent steric challenges.
Coupling Reagents: Powering Through Steric Hindrance
Standard coupling reagents like HBTU and HCTU can be less effective for sterically hindered N-methylated amino acids.[2] More potent coupling reagents are generally required to achieve high coupling efficiency.
| Coupling Reagent | Type | Advantages | Considerations |
| HATU/HCTU | Uronium/Aminium | Commonly used for standard SPPS. | Often less effective for hindered couplings.[2] |
| PyAOP/PyBOP/HOAt | Phosphonium | Highly effective for sterically hindered couplings.[2] | May be more expensive. |
Bases: Optimizing Activation and Minimizing Side Reactions
The choice of base is also critical. While N,N-Diisopropylethylamine (DIPEA) is commonly used, alternatives like N-methylmorpholine (NMM) or collidine can be beneficial in minimizing base-catalyzed side reactions such as dehydration.[1][4]
Protecting Groups: Safeguarding Functionality
It is highly recommended to use a protecting group for the side-chain hydroxyl function of threonine. The tert-butyl (tBu) group is the most common protecting group used in Fmoc-SPPS to prevent O-acylation or dehydration during synthesis.[4]
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages in the manual solid-phase synthesis of a peptide incorporating Fmoc-N-methyl-L-threonine.
Caption: Workflow for the incorporation of Fmoc-N-methyl-L-threonine in SPPS.
Detailed Manual Synthesis Protocol
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-N-methyl-L-threonine using Fmoc/tBu chemistry.
Materials and Reagents
-
Resin: Rink Amide or Wang resin[6]
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol[3]
-
Fmoc-protected amino acids (including Fmoc-N-Me-L-Thr(tBu)-OH)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)[1]
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)[1][6]
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)[6][7]
-
Cold diethyl ether
Step-by-Step Methodology
1. Resin Preparation and Swelling:
- Place the desired amount of resin in a reaction vessel.
- Wash the resin with DMF (3 x 5 mL/g resin).
- Swell the resin in DMF for at least 30 minutes.[8]
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 20 minutes at room temperature.[8]
- Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to completely remove the piperidine.[4]
3. Amino Acid Coupling (for standard amino acids):
- Dissolve the Fmoc-amino acid (3-5 equivalents), a suitable coupling reagent (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.[1]
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction using a qualitative method such as the Kaiser test.[3]
4. Coupling of Fmoc-N-methyl-L-threonine:
- Pre-activation: In a separate vessel, dissolve Fmoc-N-Me-Thr(tBu)-OH (4 equivalents), a potent coupling reagent like HATU (3.9 equivalents), and HOAt (4 equivalents) in a minimal amount of DMF. Add DIPEA (8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[2][4]
- Coupling: Add the pre-activated solution to the deprotected resin.
- Agitate the mixture for an extended period, typically 4 hours or longer. Double coupling (repeating the coupling step) may be necessary to ensure high efficiency.[6]
- Monitoring: The Kaiser test will give a negative result for N-methylated amines. The bromophenol blue test can be used as an alternative to monitor the reaction progress.[2][3]
5. Chain Elongation:
- Repeat steps 2 and 3 (or 4 for subsequent N-methylated residues) for each amino acid in the sequence.[1]
6. Final Fmoc Deprotection:
- After the final coupling, perform a final deprotection as described in step 2.[1]
7. Cleavage and Side-Chain Deprotection:
- Wash the peptide-resin with DCM and dry it under vacuum.[1]
- Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[7]
8. Peptide Precipitation and Purification:
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[7]
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide.[1]
- Purify the crude peptide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[9]
Characterization of the Final Peptide
A multi-faceted analytical approach is essential to confirm the identity, purity, and structural integrity of the synthesized N-methylated peptide.[9]
Analytical Techniques
| Technique | Purpose | Key Observations |
| Analytical RP-HPLC | Purity assessment and quantification. | A single, sharp peak indicates high purity.[9] |
| Mass Spectrometry (ESI-MS) | Confirmation of molecular weight. | Observation of the expected [M+H]⁺, [M+2H]²⁺, etc. ions.[9] |
| Tandem MS (MS/MS) | Sequence verification. | Fragmentation pattern confirms the amino acid sequence.[9] |
| NMR Spectroscopy (1D ¹H and 2D) | Structural analysis and conformational studies. | The N-methyl group appears as a singlet, typically between 2.5 and 3.5 ppm.[9] 2D NMR provides detailed information on the 3D structure.[7] |
The following diagram illustrates the interconnectedness of these analytical techniques for comprehensive characterization.
References
The Biron-Kessler Method: A High-Efficiency Protocol for On-Resin N-Methylation of Amino Acids
Introduction: The Significance of N-Methylation in Peptide Drug Discovery
N-methylation of the peptide backbone is a powerful and widely adopted strategy in medicinal chemistry to enhance the therapeutic properties of peptide-based drug candidates. The substitution of an amide proton with a methyl group can induce profound changes in a peptide's conformational flexibility and metabolic stability.[1][2] Specifically, N-methylation can increase resistance to enzymatic degradation by proteases, improve membrane permeability and oral bioavailability, and fine-tune receptor binding affinity and selectivity.[1][2]
Historically, the synthesis of N-methylated peptides was a cumbersome process, often requiring the lengthy preparation of N-methylated amino acid building blocks in solution, which were then incorporated during solid-phase peptide synthesis (SPPS).[3][4] This approach is often hampered by the high cost and limited commercial availability of many N-methylated amino acids.[3][5] A significant breakthrough in the field was the development of on-resin N-methylation methods, which allow for the direct, site-selective methylation of the peptide backbone after the desired amino acid has been coupled.
The Biron-Kessler method, an optimization of earlier work by Fukuyama and Miller and Scanlan, has emerged as a particularly efficient and practical three-step procedure for the selective N-methylation of peptides on a solid support.[5][6] This method is lauded for its speed, cost-effectiveness, and compatibility with standard Fmoc-based SPPS protocols.[5] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the principles and practical application of the Biron-Kessler method.
The Chemical Logic of the Biron-Kessler Method
The Biron-Kessler method is a three-step process performed on the free N-terminal amine of a resin-bound peptide. Each step has been optimized to be rapid and efficient, with the entire procedure taking as little as 35 minutes without solvent changes.[5]
Step 1: Sulfonylation (Amine Protection and Activation)
The first step involves the protection and activation of the primary amine with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base like collidine or 4-dimethylaminopyridine (DMAP).[6][7]
-
Causality: The o-NBS group serves a dual purpose. Firstly, it protects the amine from undesired side reactions. Secondly, and more importantly, the strongly electron-withdrawing nature of the nitrobenzenesulfonyl group significantly increases the acidity of the N-H proton. This heightened acidity is crucial for the subsequent deprotonation and methylation step.
Step 2: N-Methylation
The activated sulfonamide is then deprotonated by a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form a nucleophilic anion. This anion readily reacts with a methylating agent, typically dimethyl sulfate (DMS), to yield the N-methylated sulfonamide.[5][6]
-
Causality: DBU is an excellent choice of base due to its strong, non-nucleophilic character, which minimizes potential side reactions. Dimethyl sulfate is a potent and cost-effective methylating agent.[3][5] The reaction is remarkably fast, often completing within minutes.[6]
Step 3: Desulfonylation (Deprotection)
The final step is the removal of the o-NBS protecting group to liberate the newly formed N-methylated secondary amine. This is achieved by nucleophilic aromatic substitution using a thiol, typically β-mercaptoethanol (β-ME), in the presence of a base like DBU.[6][7]
-
Causality: The thiol acts as a soft nucleophile that readily displaces the sulfonamide from the aromatic ring, which is activated towards nucleophilic attack by the ortho-nitro group. The resulting N-methylated amine is then ready for the coupling of the next amino acid in the sequence.
Visualizing the Biron-Kessler Method
Chemical Mechanism
Caption: Chemical mechanism of the Biron-Kessler N-methylation.
Experimental Workflow
References
- 1. The Curious Wavefunction: Review on N-methylation [wavefunction.fieldofscience.com]
- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
The Final Cut: A Researcher's Guide to Cleavage and Deprotection in Fmoc SPPS
Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become the cornerstone of modern peptide synthesis, enabling the routine production of complex peptides for research, diagnostics, and therapeutics.[1][2] The final, and arguably most critical, stage of this process is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. This application note provides an in-depth guide to the principles, protocols, and critical considerations for successful cleavage and deprotection in Fmoc SPPS.
The Principle of Orthogonality and the Necessity of Cleavage
Fmoc-based SPPS relies on an orthogonal protection scheme.[3][4] The Nα-amino group is protected by the base-labile Fmoc group, which is removed at each cycle of amino acid addition using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[5][6] In contrast, the side chains of reactive amino acids are protected by acid-labile groups, such as tert-butyl (tBu) or trityl (Trt), which remain intact during the iterative Nα-deprotection steps.[2][3]
This elegant strategy culminates in the final cleavage step, where a strong acid, most commonly trifluoroacetic acid (TFA), is employed to simultaneously cleave the peptide from the resin linker and remove all the acid-labile side-chain protecting groups.[5][7][8]
The Chemistry of Cleavage: More Than Just Acid
The cleavage process is an acid-catalyzed hydrolysis of the bond linking the peptide to the resin and the ether or ester linkages of the side-chain protecting groups.[8][9] During this process, highly reactive cationic species, primarily carbocations, are generated from the protecting groups and the resin linker.[8][10] These electrophilic species can indiscriminately alkylate sensitive residues within the peptide sequence, leading to undesired and often irreversible modifications.
To prevent these deleterious side reactions, a "cleavage cocktail" is employed. This is not simply a solution of TFA, but a carefully formulated mixture containing TFA as the primary cleavage reagent and a variety of "scavengers."[8][9] Scavengers are nucleophilic compounds that competitively trap the reactive carbocations before they can modify the peptide.[9]
The Role of Scavengers: Protecting the Peptide Integrity
The choice of scavengers is dictated by the amino acid composition of the peptide.[10] Sensitive residues that are particularly susceptible to modification by carbocations include:
-
Tryptophan (Trp): The indole side chain is highly nucleophilic and prone to alkylation.
-
Methionine (Met): The thioether side chain can be oxidized or alkylated.
-
Cysteine (Cys): The free thiol is highly nucleophilic. The trityl (Trt) protecting group, when cleaved, generates a stable trityl cation that must be effectively scavenged.
-
Tyrosine (Tyr): The phenol ring can be alkylated.
A well-designed cleavage cocktail is therefore essential for obtaining a high yield of the desired peptide with minimal impurities.
Cleavage Cocktail Formulations: A Practical Guide
The following table summarizes some of the most commonly used cleavage cocktails in Fmoc SPPS, their compositions, and their primary applications.
| Reagent Name | Composition (v/v/v) | Key Applications and Considerations |
| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water | A general-purpose, low-odor cocktail suitable for many peptides, especially those lacking sensitive residues like Cys, Met, or Trp.[2][10] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust, general-purpose cocktail effective for peptides containing multiple sensitive residues, including Arg(Pmc/Mtr), Trp, Met, and Cys.[8][10][11][12] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Specifically designed for peptides containing arginine residues protected with sulfonyl groups (e.g., Pmc, Mtr). Also recommended for Trp-containing peptides.[12][13] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | An "odorless" alternative to cocktails containing thiols, useful for peptides with trityl-based protecting groups.[12][14] |
Note: The exact composition of these reagents may vary slightly between different laboratories and suppliers. It is always advisable to perform a small-scale trial cleavage to optimize conditions for a specific peptide.[10]
Visualizing the Cleavage Workflow
The following diagram illustrates the key stages of the cleavage and deprotection process in Fmoc SPPS.
Caption: A streamlined workflow for the cleavage and deprotection of synthetic peptides.
Detailed Experimental Protocols
Protocol 1: Standard Cleavage using TFA/TIS/H₂O
This protocol is suitable for peptides that do not contain sensitive residues such as Cysteine, Methionine, or Tryptophan.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
50 mL centrifuge tubes
-
Nitrogen gas supply
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel, such as a fritted syringe. Wash the resin thoroughly with DCM (3 x 10 mL) to remove any residual DMF and swell the resin.[7] Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[7]
-
Cleavage Cocktail Preparation: In a certified fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio.[2][7] For 100 mg of resin, prepare approximately 2 mL of the cocktail. Caution: TFA is a strong, corrosive acid. Always handle it with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, within a fume hood.[15][16]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin.[7] Gently agitate the mixture at room temperature for 1-2 hours. The resin will swell, and the solution may change color.[8]
-
Peptide Precipitation and Isolation: a. Filter the cleavage mixture directly into a clean 50 mL centrifuge tube.[7] b. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[7][8] c. Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle vortexing. A white precipitate of the crude peptide should form.[7][8] d. To maximize precipitation, incubate the ether suspension at -20°C for at least 30 minutes.[7] e. Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).[7] f. Carefully decant the ether. g. Wash the peptide pellet with cold diethyl ether (2 x 5 mL), followed by centrifugation and decantation after each wash, to remove residual scavengers and TFA.[7][17] h. After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis and purification, typically by reverse-phase HPLC.
Protocol 2: Cleavage with Reagent K for Peptides with Sensitive Residues
This protocol is recommended for peptides containing residues such as Cys, Met, or Trp, which are prone to side reactions.[8][11]
Materials:
-
As in Protocol 1, with the addition of:
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation (Reagent K): In a fume hood, prepare Reagent K by combining TFA, phenol, water, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio.[8][10] For 100 mg of resin, prepare approximately 2 mL of the cocktail. Caution: Thioanisole and EDT have strong, unpleasant odors and are toxic. Handle with extreme care in a well-ventilated fume hood.[11]
-
Cleavage Reaction: Add Reagent K to the resin and agitate at room temperature for 2-4 hours.[8][11]
-
Peptide Precipitation and Isolation: Follow the same precipitation and isolation steps as in Protocol 1.
The Mechanism of Deprotection: A Closer Look
The removal of the Fmoc group and the acid-labile side-chain protecting groups proceeds through distinct chemical mechanisms.
Caption: Mechanisms of Fmoc and acid-labile side-chain protecting group removal.
Troubleshooting Common Cleavage and Deprotection Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Peptide Yield | Incomplete cleavage from the resin. Peptide precipitation was incomplete. The peptide is soluble in ether. | Extend the cleavage time or use a stronger cleavage cocktail.[18] Ensure the ether is sufficiently cold and use a larger volume. If the peptide is ether-soluble, concentrate the TFA solution before precipitation.[18] Re-cleave the resin.[18] |
| Presence of Unidentified Peaks in HPLC | Incomplete removal of side-chain protecting groups. Modification of sensitive residues by carbocations. Aspartimide formation. | Use a more effective scavenger cocktail (e.g., Reagent K).[10] Ensure sufficient scavenger concentration, especially for peptides with multiple sensitive residues. Optimize synthesis conditions to minimize aspartimide formation.[1] |
| Peptide is Difficult to Dissolve | The presence of residual scavengers or TFA salts. The inherent hydrophobicity of the peptide sequence. | Ensure thorough washing of the peptide pellet with cold ether.[7] Try dissolving the peptide in a mixture of acetonitrile and water containing 0.1% TFA.[7] Consider TFA salt exchange to a more biocompatible salt like acetate or HCl.[19] |
Conclusion
The successful cleavage and deprotection of a synthetic peptide is a multi-faceted process that requires a thorough understanding of the underlying chemistry and careful attention to experimental detail. The judicious selection of a cleavage cocktail tailored to the specific amino acid sequence, coupled with meticulous execution of the protocol and post-cleavage workup, is paramount to obtaining a high yield of pure peptide. By following the guidelines and protocols outlined in this application note, researchers can navigate the challenges of this final, critical step in Fmoc SPPS and advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. lifetein.com [lifetein.com]
Application Note & Protocol: Minimizing Diketopiperazine Formation in Peptide Synthesis with 2-Chlorotrityl Chloride Resin
Authored by: Senior Application Scientist, Gemini Division
Publication Date: December 30, 2025
Abstract
Diketopiperazine (DKP) formation is a significant side reaction in solid-phase peptide synthesis (SPPS), particularly when synthesizing peptides with N-terminal proline or other secondary amino acids. This intramolecular cyclization can lead to chain termination and purification challenges, ultimately reducing the yield of the desired peptide. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 2-chlorotrityl chloride (2-CTC) resin to minimize DKP formation. We will delve into the mechanistic rationale behind the efficacy of 2-CTC resin, present validated protocols for its use, and offer field-proven insights for troubleshooting and optimization.
The Challenge of Diketopiperazine Formation
Diketopiperazines are cyclic dipeptides formed from the intramolecular cyclization of a dipeptide, most commonly at the N-terminus of a growing peptide chain. This side reaction is particularly prevalent under the basic conditions used for Fmoc deprotection during SPPS. The mechanism involves the nucleophilic attack of the deprotected N-terminal amine on the ester linkage of the second amino acid to the resin, leading to the cleavage of the dipeptide from the solid support as a stable six-membered ring.
Certain amino acid sequences are more prone to DKP formation. Peptides with a secondary amino acid, such as proline, at the second position from the resin are highly susceptible. The cis-amide bond conformation favored by proline significantly pre-organizes the peptide backbone for cyclization. Other residues like glycine and N-methylated amino acids in the first or second position can also increase the likelihood of this undesirable side reaction.
Visualizing the Mechanism of DKP Formation
Caption: Mechanism of Diketopiperazine (DKP) Formation.
The 2-Chlorotrityl Chloride Resin Solution
The choice of solid support plays a critical role in mitigating DKP formation. 2-Chlorotrityl chloride (2-CTC) resin is a highly effective tool for this purpose due to two key properties:
-
Steric Hindrance: The bulky trityl group of the 2-CTC resin provides significant steric hindrance around the ester linkage of the first amino acid. This physically impedes the N-terminal amine of the second amino acid from achieving the necessary proximity and orientation for the intramolecular cyclization that leads to DKP formation.
-
Mild Cleavage Conditions: Peptides can be cleaved from 2-CTC resin under very mild acidic conditions, such as with a low concentration of trifluoroacetic acid (TFA) or with acetic acid. This allows for the fully protected peptide to be cleaved from the resin before the final deprotection of the side chains, a strategy that is particularly useful for the synthesis of complex peptides.
Experimental Protocols
Attachment of the First Amino Acid to 2-CTC Resin
This protocol outlines the steps for the efficient loading of the first Fmoc-protected amino acid onto the 2-CTC resin. Proper loading is crucial for successful peptide synthesis.
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, ~1.0-1.6 mmol/g loading)
-
Fmoc-protected amino acid
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Shaker or manual agitation setup
-
Reaction vessel
-
Resin Swelling: Swell the 2-CTC resin in DCM for at least 30 minutes in the reaction vessel. A recommended solvent volume is 10-15 mL per gram of resin.
-
Amino Acid Preparation: In a separate vial, dissolve the Fmoc-protected amino acid in DCM (approximately 10 mL per gram of resin). Use 1.5 to 2.0 equivalents of the amino acid with respect to the resin's loading capacity.
-
Activation and Coupling: Add 3.0 to 4.0 equivalents of DIPEA (relative to the amino acid) to the dissolved amino acid solution. Immediately add this solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored by taking a small sample of the resin and performing a Kaiser test.
-
Capping: After the coupling is complete, quench the reaction and cap any remaining active sites on the resin. Add a volume of methanol equivalent to the volume of DCM used and agitate for 30 minutes.
-
Washing: Wash the resin thoroughly to remove any unreacted reagents. A typical washing sequence is:
-
DCM (3 times)
-
Dimethylformamide (DMF) (3 times)
-
DCM (3 times)
-
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination: The loading of the first amino acid can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of the resin with a known volume of a 20% piperidine in DMF solution and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.
Peptide Elongation and Cleavage
The following workflow outlines the subsequent steps of peptide synthesis on the 2-CTC resin.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Troubleshooting and Best Practices
| Parameter | Recommendation | Rationale |
| First Amino Acid Loading | Do not exceed 0.8 mmol/g. | Higher loading can reduce the steric protection offered by the trityl group, increasing the risk of DKP formation. |
| Choice of Base for First Amino Acid Coupling | Use a hindered base like DIPEA. | Less hindered bases can cause racemization of the first amino acid. |
| Fmoc Deprotection of the Second Amino Acid | Use a shorter deprotection time (e.g., 2 x 5 minutes). | Minimizes the exposure of the dipeptide to basic conditions, reducing the window for DKP formation. |
| Coupling of the Third Amino Acid | Perform this step immediately after the deprotection of the second amino acid. | The free N-terminal amine of the second amino acid is reactive and prone to cyclization. Prompt coupling stabilizes the peptide chain. |
| Solvent Choice | Use DCM for the initial amino acid loading. | DCM is less polar than DMF and can help to reduce the rate of DKP formation. |
Concluding Remarks
The strategic use of 2-chlorotrityl chloride resin is a cornerstone of modern solid-phase peptide synthesis, particularly for sequences susceptible to diketopiperazine formation. By leveraging the steric bulk of the trityl group and the mild cleavage conditions it affords, researchers can significantly improve the yield and purity of their target peptides. The protocols and best practices outlined in this application note provide a robust framework for the successful implementation of 2-CTC resin in your peptide synthesis workflows.
Application Notes and Protocols: Fmoc-N-Me-Thr-OH in Cyclic Peptide Synthesis
<_
Introduction: The Strategic Advantage of N-Methylation in Cyclic Peptides
In the pursuit of novel therapeutics, cyclic peptides have garnered significant attention due to their high binding affinity, selectivity, and resistance to enzymatic degradation compared to their linear counterparts.[1][2] A key strategy to further enhance the pharmacological properties of these macromolecules is the site-specific incorporation of N-methylated amino acids.[3][4][5] N-methylation, the substitution of a peptide bond's amide proton with a methyl group, profoundly impacts the molecule's conformational flexibility and physicochemical characteristics.[3][6] This modification can disrupt internal hydrogen bonding networks, which in turn enhances membrane permeability and oral bioavailability.[3][7][8]
Fmoc-N-Me-Thr-OH, and its side-chain protected form Fmoc-N-Me-Thr(tBu)-OH, are crucial building blocks for introducing N-methylated threonine residues. The presence of the N-methyl group on the threonine residue introduces significant steric hindrance, which presents unique challenges during solid-phase peptide synthesis (SPPS) and subsequent cyclization.[9][10][11] However, the conformational constraints imposed by N-methylthreonine can be strategically employed to pre-organize the peptide backbone into a bioactive conformation, potentially increasing its potency and selectivity.[3][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Fmoc-N-Me-Thr-OH in the synthesis of N-methylated cyclic peptides. We will delve into the technical challenges, provide detailed, field-proven protocols, and discuss critical considerations for successful synthesis, purification, and characterization.
Core Principles and Challenges
The incorporation of Fmoc-N-Me-Thr-OH into a growing peptide chain is primarily complicated by two factors:
-
Reduced Nucleophilicity and Steric Hindrance: The secondary amine of an N-methylated amino acid is less nucleophilic and more sterically hindered than a primary amine. This significantly slows down the coupling reaction of the subsequent amino acid.[12]
-
Difficult Coupling of the N-Methylated Residue Itself: The bulky Fmoc protecting group, combined with the N-methyl group, makes the coupling of Fmoc-N-Me-Thr-OH onto a free N-terminal amine challenging.
These challenges necessitate the use of highly efficient coupling reagents and optimized reaction conditions to achieve high yields and minimize side reactions, such as racemization.[12][13]
Data Presentation: Coupling Reagent Performance
The choice of coupling reagent is critical for the successful incorporation of sterically hindered N-methylated amino acids. The following table summarizes the performance of commonly used reagents for this purpose.
| Coupling Reagent | Activating Additive | Base | Typical Yield | Racemization Risk | Key Characteristics |
| HATU | (Internal, HOAt) | DIPEA, Collidine | High | Low | Highly effective for sterically hindered couplings, often the reagent of choice.[9][12][13] |
| HCTU | (Internal, HOBt) | DIPEA | Moderate to High | Low | Generally effective, but can be less efficient than HATU for particularly difficult couplings. |
| PyBOP | (Internal, HOBt) | DIPEA | Moderate to High | Low | A well-established reagent, but may be less effective than aminium-based reagents for N-methylated residues.[14] |
| PyAOP | (Internal, HOAt) | DIPEA | High | Low | A highly effective phosphonium salt reagent, particularly for coupling two adjacent N-methylated residues.[11][14] |
| COMU | (Internal, Oxyma) | DIPEA | High | Low | A modern, highly efficient uronium salt reagent with improved safety and solubility profiles.[13] |
Experimental Protocols
Part 1: Solid-Phase Synthesis of the Linear N-Methylated Peptide
This protocol details the manual solid-phase synthesis of a linear peptide containing an N-methylated threonine residue using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (or a suitable resin for your desired C-terminus)
-
Fmoc-protected amino acids (including Fmoc-N-Me-Thr(tBu)-OH)
-
Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether (cold)
-
Washing Solvents: DMF, DCM
Workflow Diagram:
Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid by treating the resin with 20% piperidine in DMF. This is typically done in two steps: a short 1-3 minute treatment followed by a longer 10-20 minute treatment.[15][16]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling of Fmoc-N-Me-Thr(tBu)-OH:
-
In a separate vessel, pre-activate the Fmoc-N-Me-Thr(tBu)-OH (3-4 equivalents relative to resin loading) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-5 minutes.[9][10]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Longer coupling times are often necessary for N-methylated residues.[10]
-
Monitoring the Coupling: It is crucial to monitor the coupling reaction. The standard Kaiser test will be negative for the secondary amine of the N-methylated residue. A Chloranil or Bromophenol blue test can be used to confirm the completion of the coupling.[9][10] If the coupling is incomplete, a second coupling (recoupling) should be performed.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Part 2: On-Resin vs. Solution-Phase Cyclization
The cyclization of the linear peptide can be performed either while the peptide is still attached to the solid support (on-resin cyclization) or after cleavage from the resin (solution-phase cyclization).
| Cyclization Strategy | Advantages | Disadvantages |
| On-Resin Cyclization | - Pseudo-dilution effect minimizes intermolecular oligomerization.[17] - Simpler workup and purification.[1] | - Resin-bound peptide may have conformational restrictions hindering cyclization.[2] - Slower reaction kinetics. |
| Solution-Phase Cyclization | - Greater conformational freedom for the linear peptide. - Can be performed at high dilution to favor intramolecular cyclization.[2] | - Requires cleavage of a protected peptide, which can be challenging. - Higher risk of oligomerization if concentration is not carefully controlled.[2] - More complex purification. |
Cyclization Workflow Diagram:
References
- 1. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Bioconjugation Techniques Using N-Methylated Amino Acids
Abstract
N-methylation of the peptide backbone is a powerful strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics, including increased metabolic stability, improved cell permeability, and constrained conformation.[1][2] This guide provides a comprehensive overview of the techniques for synthesizing N-methylated peptides and their subsequent application in bioconjugation. We will delve into the core principles, provide detailed, field-proven protocols for solid-phase synthesis and state-of-the-art conjugation methodologies, and discuss the critical analytical techniques for characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage N-methylated peptides in creating advanced bioconjugates such as antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics.
Introduction: The Strategic Advantage of N-Methylation in Bioconjugates
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern drug development and diagnostics.[3] Peptides, with their high specificity and potency, are attractive moieties for creating targeted therapies. However, their utility is often limited by poor in vivo stability and low bioavailability.[4][5]
N-methylation, the substitution of a peptide bond's amide proton with a methyl group, offers a robust solution to these challenges.[6] This seemingly subtle modification imparts significant advantages:
-
Enhanced Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological systems.[2]
-
Improved Membrane Permeability: N-methylation reduces the hydrogen bonding capacity of the peptide backbone, which can lead to increased lipophilicity and improved passive diffusion across cell membranes.[4][6]
-
Conformational Rigidity: The steric bulk of the methyl group restricts the rotation around the peptide backbone, pre-organizing the peptide into a bioactive conformation and potentially increasing its binding affinity and selectivity for its target.[6]
These enhanced "drug-like" properties make N-methylated peptides highly valuable components for bioconjugation, leading to more stable and effective therapeutic and diagnostic agents.[7] This guide will equip researchers with the knowledge to synthesize these modified peptides and conjugate them to various payloads.
Synthesis of N-Methylated Peptides for Bioconjugation
The successful synthesis of N-methylated peptides is a prerequisite for their use in bioconjugation. The primary challenge lies in the coupling of amino acids to the sterically hindered N-methylated amine. Two main strategies are employed in solid-phase peptide synthesis (SPPS): the incorporation of pre-synthesized N-methylated amino acid monomers and on-resin N-methylation.
Strategy 1: Incorporation of Fmoc-N-Me-Amino Acid Monomers
This method involves the use of commercially available or custom-synthesized N-methylated amino acid building blocks during standard Fmoc-based SPPS. While straightforward, the availability of diverse monomers can be limited and costly.[8]
Strategy 2: On-Resin N-Methylation
A more versatile and cost-effective approach is to perform the N-methylation directly on the resin-bound peptide.[8] The most common method is a three-step process adapted from the work of Miller and Scanlan, which involves sulfonylation, methylation, and deprotection.[1]
Protocol: On-Resin N-Methylation of a Peptide
This protocol describes a general method for the site-selective N-methylation of a peptide on a solid support.
Materials:
-
Fmoc-protected peptide on a solid support (e.g., Rink Amide resin)
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine
-
N-Methylpyrrolidone (NMP)
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Sulfonylation:
-
Prepare a solution of o-NBS-Cl (4 eq) and collidine (10 eq) in NMP.[9]
-
Add the solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with NMP (5x) to remove excess reagents.
-
-
Methylation:
-
Prepare a solution of DMS (or MeI) (10 eq) and DBU (5 eq) in NMP.
-
Add the solution to the resin and shake for 2 x 10 minutes at room temperature.
-
Wash the resin with NMP (5x).
-
-
Sulfonamide Deprotection:
-
Prepare a solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in NMP.
-
Add the solution to the resin and shake for 2 x 5 minutes at room temperature.
-
Wash the resin thoroughly with NMP (5x) and DCM (3x).
-
-
Coupling the Next Amino Acid: The newly formed N-methyl amine is now ready for coupling to the next amino acid. Due to steric hindrance, a potent coupling reagent is required.
Overcoming Steric Hindrance: Coupling Reagent Selection
The success of synthesizing N-methylated peptides hinges on the efficient formation of peptide bonds involving the N-methylated amine. Standard coupling reagents are often insufficient.
| Coupling Reagent | Activating Additive | Base | Key Advantages | Potential Drawbacks | Reference(s) |
| HATU | None | DIEA, NMM | High reactivity, widely successful for N-methylated couplings. | Can cause guanidinylation of the N-terminus. | [10][11] |
| HCTU | None | DIEA, NMM | Less expensive than HATU, good for many standard couplings. | Less effective for highly hindered couplings. | [11] |
| PyAOP/PyBOP | HOAt, Oxyma | DIEA, NMM | Very potent, especially for difficult sequences. | Higher cost, potential for side reactions. | [12] |
| COMU | None | DIEA, NMM | High reactivity, soluble byproducts are easily washed away. | More recent, may require optimization. |
Table 1: Comparison of Common Coupling Reagents for N-Methylated Peptides.
Bioconjugation Strategies for N-Methylated Peptides
Once the N-methylated peptide is synthesized, it can be conjugated to other molecules using a variety of chemoselective ligation techniques. The choice of strategy depends on the desired linkage, the nature of the payload, and the required reaction conditions.
Native Chemical Ligation (NCL)
NCL is a powerful technique for ligating two unprotected peptide fragments.[13] It involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine, forming a native peptide bond.[1] An N-methylated peptide can be incorporated as the C-terminal thioester component.
Protocol: NCL of an N-Methylated Peptide to a Cysteine-Containing Protein
Materials:
-
Lyophilized N-methylated peptide with a C-terminal thioester (e.g., MESNa ester).
-
Cysteine-containing protein in an appropriate buffer.
-
Ligation buffer: 6 M Guanidine HCl, 100 mM Sodium Phosphate, pH 7.2.
-
4-Mercaptophenylacetic acid (MPAA) as a catalyst.
-
Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent.
Procedure:
-
Dissolution: Dissolve the lyophilized N-methylated peptide-thioester and the cysteine-containing protein in the ligation buffer.
-
Reaction Setup: Combine the peptide and protein solutions in a microcentrifuge tube. Add TCEP to a final concentration of 5 mM and MPAA to a final concentration of 30 mM.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation. Monitor the reaction progress by RP-HPLC and/or LC-MS. Ligation is typically complete within 4-24 hours.
-
Purification: Once the reaction is complete, purify the bioconjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted starting materials and the catalyst.
Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click chemistry offers a highly efficient and bioorthogonal method for conjugation.[14] This involves incorporating an azide or alkyne functionality into the N-methylated peptide during SPPS, which can then be "clicked" onto a payload containing the complementary functional group.[15][16]
Protocol: CuAAC Conjugation of an Azido-N-Methylated Peptide to an Alkyne-Functionalized Payload
Materials:
-
N-methylated peptide containing an azide group (e.g., from incorporating azidolysine during SPPS).
-
Payload (e.g., drug, fluorescent dye) functionalized with an alkyne group.
-
Copper(II) sulfate (CuSO₄).
-
Sodium ascorbate.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper-stabilizing ligand.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the azido-peptide in water or a suitable buffer.
-
Prepare a 10 mM stock solution of the alkyne-payload in DMSO.
-
Prepare fresh stock solutions of CuSO₄ (50 mM in water), sodium ascorbate (100 mM in water), and THPTA (50 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azido-peptide to the desired final concentration in PBS.
-
Add the alkyne-payload (typically 1.5-2 equivalents).
-
Premix CuSO₄ and THPTA in a 1:5 molar ratio, then add to the reaction mixture (final concentration ~1 mM CuSO₄).
-
Initiate the reaction by adding sodium ascorbate (final concentration ~5 mM).
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. Protect from light if using fluorescent molecules.
-
Purification: Purify the conjugate by RP-HPLC.
N-Terminal Modification
The N-terminus of a peptide provides a unique site for modification, as its pKa is typically lower than that of lysine side chains, allowing for pH-controlled selective reactions.[17] Various reagents can target the N-terminal α-amine for conjugation.[18]
Analytical Characterization of N-Methylated Bioconjugates
Thorough characterization is essential to confirm the identity, purity, and stability of the final bioconjugate. A combination of analytical techniques is typically employed.
| Technique | Purpose | Information Provided |
| RP-HPLC | Purity assessment and purification | Retention time shift confirms conjugation; peak area indicates purity. |
| LC-MS / MALDI-TOF MS | Identity confirmation | Provides the molecular weight of the conjugate, confirming successful ligation. Tandem MS (MS/MS) can confirm the site of modification.[19] |
| NMR Spectroscopy | Structural elucidation | Confirms the structure of the conjugate, particularly the newly formed linkage. |
| Size-Exclusion Chromatography (SEC) | Analysis of aggregation and size | Determines the hydrodynamic radius of the conjugate and detects any aggregates. |
| ELISA / Binding Assays | Functional assessment | Confirms that the biological activity of the peptide and/or payload is retained after conjugation. |
Table 2: Key Analytical Techniques for Characterizing N-Methylated Bioconjugates.
Conclusion and Future Perspectives
The strategic use of N-methylated amino acids provides a powerful tool to enhance the therapeutic potential of peptides. By combining the synthesis of these robust peptides with modern bioconjugation techniques, researchers can create highly stable and targeted drug candidates, imaging agents, and research tools. The protocols and guidelines presented here offer a foundation for the successful development of N-methylated bioconjugates. As our understanding of the interplay between N-methylation, peptide conformation, and biological activity continues to grow, so too will the innovation and application of these valuable molecules in addressing a wide range of scientific and medical challenges.
References
- 1. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 9. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfachemic.com [alfachemic.com]
- 11. Frontiers | Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization [frontiersin.org]
- 12. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. qyaobio.com [qyaobio.com]
- 17. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [ccspublishing.org.cn]
- 18. N-terminal modification - MOL Changes [molchanges.com]
- 19. Mass spectrometry of N-methylated peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Diketopiperazine (DKP) Formation in Fmoc-SPPS
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation during Fmoc-based synthesis. Here, we provide in-depth answers to frequently asked questions and practical troubleshooting strategies grounded in mechanistic understanding.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem in Fmoc-SPPS?
A1: Diketopiperazine (DKP) formation is one of the most significant side reactions in peptide synthesis. It is an intramolecular cyclization reaction involving the N-terminal amino group of a resin-bound dipeptide. This free amine attacks the ester bond linking the C-terminal amino acid to the resin, cleaving the dipeptide from the solid support to form a stable, six-membered cyclic dipeptide ring (the DKP).[1][2]
This process is highly problematic for several reasons:
-
Yield Loss: The primary consequence is the cleavage of the peptide chain from the resin after only two residues have been coupled, leading to a drastic reduction in the yield of the desired full-length peptide.
-
Chain Termination: The resin site where DKP formation occurred is left with a hydroxyl group, which is typically capped or unreactive under standard coupling conditions, effectively terminating the chain at that position.[1]
-
Formation of Deletion Sequences: In some cases, the newly formed hydroxyl group on the resin can act as a new starting point for peptide synthesis, leading to the generation of undesired sequences missing the first two amino acids.[3]
Q2: Which amino acid sequences are most susceptible to DKP formation?
A2: DKP formation is highly sequence-dependent. The risk is greatest when coupling the third amino acid to a dipeptide-resin intermediate.[4] Sequences containing proline or other secondary amino acids (like sarcosine) are particularly vulnerable.[1][5]
Key factors influencing susceptibility include:
-
Amino Acid Identity: Proline and Glycine are the most problematic residues. The cis-amide bond conformation favored by proline significantly accelerates the cyclization rate.[6][7]
-
Position: The reaction is most facile when Proline or Glycine is at the C-terminal (Xaa¹) or penultimate (Xaa²) position of the dipeptide.[8] Sequences such as Xaa-Pro, Xaa-Gly, Pro-Xaa, and Gly-Xaa are high-risk.
-
Sequence Order: The order of the dipeptide matters. For instance, a Gly-Pro sequence is known to form DKP much more readily than a Pro-Gly sequence due to favorable side-chain conformation.[8]
Q3: When does DKP formation primarily occur during the SPPS cycle?
A3: DKP formation is predominantly induced during and immediately after the Fmoc-deprotection step of the dipeptide-resin.[1][8][9] The standard deprotection reagent, 20% piperidine in DMF, creates a basic environment that generates a free N-terminal amine. This amine is the nucleophile that initiates the cyclization. The reaction can proceed rapidly once the amine is exposed, making the time between deprotection and the subsequent coupling step a critical window.[8] Furthermore, some unstable intermediates, particularly those with a penultimate proline, can undergo self-deprotection and subsequent DKP formation even during post-coupling hold times in solvents like DMF, without any added base.[9][10]
Visualizing the Mechanism: DKP Formation Pathway
The following diagram illustrates the competitive relationship between the desired peptide elongation and the DKP side reaction.
Caption: Competing pathways after Fmoc deprotection of a dipeptidyl-resin.
Troubleshooting Guide & Mitigation Strategies
This section addresses common experimental observations and provides actionable solutions to suppress DKP formation.
Issue 1: HPLC analysis of crude peptide shows a major peak corresponding to the DKP byproduct and low yield of the target peptide.
-
Probable Cause: The combination of a susceptible dipeptide sequence and standard synthesis conditions (e.g., Wang resin, 20% piperidine/DMF) strongly favors the intramolecular cyclization over the desired coupling of the third amino acid.
-
Recommended Solutions:
-
Switch to a Sterically Hindered Resin: This is one of the most effective strategies. The bulky groups of resins like 2-chlorotrityl chloride (2-CTC) physically hinder the N-terminal amine of the dipeptide from attacking the resin linkage, thereby suppressing DKP formation.[4][11]
-
Optimize Fmoc-Deprotection Conditions: The standard 20% piperidine in DMF can be too basic and promote rapid DKP formation. A milder deprotection cocktail can significantly reduce this side reaction.[8] A highly effective alternative is a solution of 2% DBU and 5% piperazine in NMP .[1][5][12][13]
-
Incorporate a Dipeptide Building Block: Instead of coupling the first two amino acids sequentially on the resin, synthesize or purchase the corresponding Fmoc-dipeptide (e.g., Fmoc-Gly-Pro-OH). Coupling this dipeptide as a single unit completely bypasses the formation of the susceptible dipeptide-resin intermediate.[5][8]
-
Reduce Reaction Temperature: Performing the critical Fmoc deprotection and subsequent coupling steps at a lower temperature (e.g., 0°C to 5°C) can slow the rate of the DKP cyclization reaction more than the desired coupling reaction.[8][12]
-
Issue 2: Analysis reveals deletion sequences, specifically missing the first two amino acids (des-Xaa¹-Xaa²).
-
Probable Cause: This is a direct consequence of DKP formation. After the dipeptide is cleaved off as a DKP, the resin is left with a reactive hydroxyl group. The next activated amino acid in the sequence (residue #3) can then couple to this site, leading to the synthesis of a peptide that is missing the first two residues.[3]
-
Recommended Solutions:
-
Prioritize DKP Prevention: The primary solution is to prevent the initial DKP formation. Implement the strategies from Issue 1 (e.g., use of 2-CTC resin, optimized deprotection, or dipeptide building blocks). By preventing the cleavage, you prevent the formation of the truncated resin.
-
Ensure Efficient Capping (If Applicable): While not a primary solution, ensuring an efficient capping step after the first amino acid coupling (if your protocol includes it) can help, but the most robust solution is to prevent the DKP cleavage itself.
-
Issue 3: Inconsistent results or DKP formation even with a non-Pro/Gly sequence, especially during long syntheses or automated runs.
-
Probable Cause: Even for less susceptible sequences, prolonged exposure to basic conditions or extended hold times in DMF can lead to DKP formation. A study on the synthesis of Tirzepatide found that some Fmoc-protected peptide intermediates can undergo "self-deprotection" in DMF without any added base, leading to unexpected DKP formation during post-coupling hold times.[8][9][10]
-
Recommended Solutions:
-
Minimize Hold Times: After coupling and washing, proceed to the next deprotection step without unnecessary delays. Avoid leaving the peptide-resin sitting in DMF for extended periods, especially overnight.[8]
-
Introduce Stabilizing Additives: Adding a small amount of an acidic additive like Oxyma (approx. 0.2 wt%) to the DMF wash solutions after coupling can help stabilize the Fmoc-protected peptide and prevent self-deprotection.[8][9]
-
Consider an Alternative Protecting Group: For extremely problematic sequences where even optimized conditions fail, replacing Fmoc-amino acids with Bsmoc-protected amino acids at the critical dipeptide stage can be a powerful solution. The Bsmoc group is removed under similar conditions but has been shown to eliminate DKP byproduct formation in sensitive systems.[8][9]
-
Quantitative Data on DKP Suppression
The choice of deprotection reagent has a quantifiable impact on DKP formation. The following data illustrates the effectiveness of alternative cocktails compared to the standard method.
Table 1: Comparison of DKP Formation with Different Fmoc-Deprotection Reagents for a Susceptible Sequence. [11]
| Deprotection Reagent | Solvent | DKP Formation (%) |
| 20% Piperidine | DMF | 13.8 |
| 5% Piperidine | DMF | 12.2 |
| 5% Piperazine | DMF | < 4 |
| 2% DBU / 5% Piperazine | NMP | < 2 (Typically) |
Data is illustrative and based on published results for highly susceptible sequences. Actual percentages may vary.
Experimental Protocols
Protocol 1: Optimized Coupling to 2-Chlorotrityl Chloride (2-CTC) Resin
Objective: To load the first amino acid onto a sterically hindered resin to prevent DKP formation.
-
Resin Swelling: Swell the 2-CTC resin (1 eq.) in anhydrous Dichloromethane (DCM) for at least 30 minutes in the reaction vessel.
-
Amino Acid Preparation: In a separate vial, dissolve the first Fmoc-protected amino acid (1.5 to 2 eq.) in anhydrous DCM.
-
Activation & Coupling: Add N,N-Diisopropylethylamine (DIPEA) (3 to 4 eq.) to the amino acid solution. Immediately add this solution to the swelled resin.
-
Reaction: Agitate the mixture at room temperature for 1 to 2 hours.
-
Capping: To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM, followed by DMF to prepare for the next coupling step.
Protocol 2: Optimized Fmoc Deprotection with 2% DBU / 5% Piperazine
Objective: To efficiently remove the Fmoc group while minimizing DKP-forming side reactions.[11][12]
-
Reagent Preparation: Prepare a fresh deprotection solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in N-Methyl-2-pyrrolidone (NMP).
-
Resin Preparation: After the coupling step, ensure the peptide-resin is thoroughly washed with NMP.
-
First Deprotection: Add the 2% DBU / 5% piperazine solution to the resin and agitate for 5 minutes. Drain the solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution and agitate for an additional 5-10 minutes.
-
Washing: Drain the solution and wash the resin extensively with NMP (at least 5 times) to ensure complete removal of the deprotection reagents before proceeding to the next coupling step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. acs.figshare.com [acs.figshare.com]
Technical Support Center: Addressing Solubility Challenges of Fmoc-N-Me-His(Trt)-OH in DMF
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide clear, actionable guidance on addressing the common and often frustrating solubility issues encountered with Fmoc-N-Me-His(Trt)-OH in N,N-Dimethylformamide (DMF) during solid-phase peptide synthesis (SPPS). The inherent chemical properties of this N-methylated, bulky amino acid derivative present unique challenges that can hinder the efficiency of peptide coupling reactions. This resource provides in-depth troubleshooting protocols and scientific explanations to help you overcome these obstacles and ensure the successful incorporation of this critical building block into your peptide sequences.
Frequently Asked Questions (FAQs)
Q1: My Fmoc-N-Me-His(Trt)-OH is not dissolving in DMF. What are the immediate causes?
A1: This is a frequently encountered issue. Fmoc-N-Me-His(Trt)-OH is known for its poor solubility. Several factors can be at play:
-
Inherent Molecular Structure: The combination of the bulky, aromatic Fmoc and Trityl groups, along with the N-methylation, contributes to strong intermolecular interactions and potential aggregation, which hinders solvation.
-
Solvent Quality: The purity of your DMF is critical. Over time, DMF can degrade to form basic impurities like dimethylamine.[1][2] These impurities can not only affect the stability of the Fmoc-amino acid but also the overall polarity of the solvent. Always use fresh, high-purity, amine-free DMF.[1]
-
Moisture Content: The presence of water in the DMF or on the reagent itself can negatively impact solubility for highly hydrophobic molecules.
Q2: I've managed to dissolve the compound, but it precipitates out during the coupling reaction. What is happening?
A2: Precipitation during coupling is a strong indicator of on-resin aggregation. As the peptide chain elongates, particularly with hydrophobic residues, it can fold into secondary structures and aggregate on the solid support.[3][4] This creates a poor solvation environment, causing the incoming activated amino acid to precipitate before it can efficiently couple to the N-terminus of the growing peptide chain.
Q3: Are there alternatives to DMF for dissolving Fmoc-N-Me-His(Trt)-OH?
A3: Yes. N-Methyl-2-pyrrolidone (NMP) is a common and often superior alternative to DMF, especially for hydrophobic peptides and difficult couplings.[5] NMP has a higher solvating power for such sequences and can help alleviate aggregation.[3][5] Adding a small amount of Dimethyl Sulfoxide (DMSO) as a co-solvent to either DMF or NMP can also significantly enhance solubility.[3]
Q4: Can I use heat to dissolve my Fmoc-N-Me-His(Trt)-OH in DMF?
A4: Gentle heating can be an effective method to aid dissolution. Warming the solution to approximately 30-40°C is generally considered safe and can help overcome the initial energy barrier for solvation.[4] However, avoid excessive or prolonged heating, as this can risk the thermal degradation of the Fmoc protecting group.[4]
Q5: Will using sonication help, and is it safe for the molecule?
A5: Sonication is a highly recommended technique. The high-frequency sound waves create cavitation bubbles that help break up aggregates and facilitate dissolution.[4][6][7] Studies have shown that ultrasonication can significantly accelerate peptide synthesis and improve yields without causing racemization of sensitive residues.[8][9][10]
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues, from initial checks to advanced chemical interventions.
Problem 1: Fmoc-N-Me-His(Trt)-OH Fails to Dissolve Upon Initial Preparation
The inability to achieve a clear solution is the first major hurdle. The following workflow provides a tiered approach to systematically address this issue.
Workflow for Dissolution Troubleshooting
Caption: Troubleshooting logic for Fmoc-N-Me-His(Trt)-OH solubility issues.
Experimental Protocols: Dissolution
This protocol should be the first line of action after ensuring solvent and reagent quality.
-
Weighing: Accurately weigh the required amount of Fmoc-N-Me-His(Trt)-OH into a clean, dry reaction vessel.
-
Solvent Addition: Add the calculated volume of high-purity, amine-free DMF to achieve the desired concentration (e.g., 0.2 M - 0.5 M).
-
Vortexing: Vigorously vortex the mixture for 2-3 minutes at room temperature. Visually inspect for undissolved particles.
-
Sonication: If solids remain, place the vial in an ultrasonic water bath for 5-15 minutes.[4][8] The energy from sonication is highly effective at breaking up intermolecular aggregates.[4]
-
Gentle Heating: If the solution is still not clear, gently warm it in a water bath to 30-40°C with intermittent vortexing.[4]
-
Usage: Once fully dissolved, use the solution immediately for the coupling reaction to prevent potential degradation or precipitation upon cooling.
If Protocol 1 fails, the use of a stronger co-solvent is recommended.
-
Solvent Preparation: Prepare the required volume of your primary solvent (DMF or NMP).
-
Co-Solvent Addition: Add a small percentage of DMSO to the primary solvent. A final concentration of 5-10% (v/v) DMSO is a good starting point.
-
Reagent Addition: Weigh the Fmoc-N-Me-His(Trt)-OH and add it to the prepared solvent mixture.
-
Dissolution: Vortex vigorously. The enhanced polarity and hydrogen bond accepting properties of DMSO will typically improve solvation significantly.[3]
-
Activation: Proceed with the activation and coupling steps. Note that some activation reagents may react differently in the presence of DMSO, so monitor coupling efficiency.
| Solvent/Mixture | Relative Solvating Power | Key Considerations |
| DMF (High Purity) | Standard | Prone to degradation forming basic impurities.[1][2] |
| NMP | High | Often a better choice for hydrophobic and aggregating sequences.[3][5] |
| DMF + 5-10% DMSO | Very High | DMSO enhances solvating power but can complicate downstream workup. |
| NMP + 5-10% DMSO | Very High | A powerful combination for the most difficult-to-dissolve amino acids. |
Problem 2: Precipitation Occurs During the Coupling Reaction
This phenomenon is typically caused by on-resin peptide aggregation, which prevents the dissolved and activated amino acid from reaching the reaction site.
Causality: On-Resin Aggregation
As the peptide chain grows on the solid support, it is not always perfectly solvated. Hydrophobic sequences, in particular, can collapse and form intermolecular hydrogen bonds, creating a dense, poorly solvated environment. This physical barrier blocks access to the N-terminal amine, leading to failed or incomplete coupling reactions. The incoming activated amino acid, unable to react, may then precipitate out of the solution.
Workflow for Addressing On-Resin Precipitation
Caption: Strategies to mitigate on-resin precipitation during coupling.
Protocol 3: Coupling with a Chaotropic Salt Wash
Chaotropic salts are ions that disrupt the structure of water and reduce the stability of hydrophobic aggregates and hydrogen bonds.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide.
-
Standard Washes: Wash the resin thoroughly with DMF or NMP as per your standard protocol.
-
Chaotropic Wash: Prepare a solution of 0.4 M Lithium Chloride (LiCl) in DMF or NMP. Wash the resin with this solution for 5-10 minutes.
-
Final Washes: Wash the resin again thoroughly with DMF or NMP (3-5 times) to remove the LiCl.
-
Coupling: Immediately proceed with the coupling of Fmoc-N-Me-His(Trt)-OH. The pre-wash helps to break up secondary structures on the resin, making the N-terminus more accessible.[3][11]
A Note on Racemization
Histidine derivatives are particularly susceptible to racemization during the activation step of the coupling reaction.[1][12][13] While addressing solubility, it is crucial not to exacerbate this side reaction.
-
Minimize Pre-activation Time: Dissolve and activate the Fmoc-N-Me-His(Trt)-OH immediately before adding it to the resin.
-
Use Appropriate Reagents: Coupling reagents like DIC in combination with an additive such as Oxyma are recommended to suppress racemization.[12]
By systematically applying these validated troubleshooting steps, researchers can overcome the significant solubility challenges posed by Fmoc-N-Me-His(Trt)-OH, leading to more efficient and successful peptide synthesis campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. jpt.com [jpt.com]
- 7. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 8. hielscher.com [hielscher.com]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Enhancing Coupling Efficiency in Difficult Peptide Sequences
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of difficult peptide sequences. This guide provides in-depth troubleshooting advice, detailed protocols, and scientific explanations to enhance your success in solid-phase peptide synthesis (SPPS).
Introduction: The Challenge of "Difficult" Sequences
In solid-phase peptide synthesis, "difficult sequences" are those prone to incomplete reactions due to factors like on-resin aggregation, steric hindrance, and undesirable side reactions.[1] These issues can lead to low yields and purity of the final peptide.[1] This guide is structured to help you diagnose the root cause of poor coupling efficiency and implement effective solutions.
Part 1: On-Resin Peptide Aggregation
Peptide chain aggregation is a primary cause of synthetic failure, especially for hydrophobic sequences or those longer than 20 amino acids.[2][3] Aggregation occurs when growing peptide chains interact with each other, forming secondary structures like β-sheets that are inaccessible to reagents.[3][4]
Frequently Asked Questions (FAQs) about Peptide Aggregation
Q1: What are the common signs of on-resin peptide aggregation?
A1: Several indicators can suggest that your peptide is aggregating on the resin during synthesis:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[3]
-
Slow or Incomplete Reactions: You may observe a positive ninhydrin (Kaiser) or TNBS test after a coupling step, which indicates the presence of unreacted free amines.[3] Similarly, the removal of the N-terminal protecting group (e.g., Fmoc) may be sluggish or incomplete.
-
Physical Clumping: The resin may become sticky and clump together.[3]
-
Low Yield of Final Product: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation-related problems during synthesis.[3]
Q2: Which types of peptide sequences are most prone to aggregation?
A2: Sequences that are often termed "difficult sequences" are particularly susceptible to aggregation.[5] These typically include:
-
Peptides with a high content of hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe).[3]
-
Sequences containing β-branched amino acids.[3]
-
Peptides capable of forming stable secondary structures through intra-chain hydrogen bonding.[4]
Troubleshooting Workflow for Peptide Aggregation
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Solutions and Strategies for Aggregation
-
Elevated Temperatures: Increasing the reaction temperature can disrupt secondary structures and improve reaction kinetics.[6] Both conventional heating and microwave-assisted synthesis can be employed.[7][8] Microwave synthesis, in particular, offers rapid and uniform heating, which can significantly shorten synthesis times and improve purity.[9][10]
-
Special Solvents: The choice of solvent can significantly impact aggregation. Using more polar solvents like N-methylpyrrolidone (NMP) or dimethylsulfoxide (DMSO) can help to solvate the peptide chain and disrupt aggregates.[11][12] A "magic mixture" of DCM/DMF/NMP (1:1:1) with additives like Triton X-100 and ethylene carbonate at elevated temperatures has also been shown to be effective.[4]
-
Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent solutions can enhance the probability of successful molecular interactions, which is particularly beneficial for longer peptides.[13]
The most effective way to combat aggregation is to introduce backbone-protecting groups that disrupt inter-chain hydrogen bonding.[2]
-
Pseudoproline Dipeptides: These are dipeptides where a serine or threonine residue is cyclized with an acetal. This introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures.[14] Pseudoproline dipeptides are incorporated during synthesis and are quantitatively converted back to the native Ser or Thr residue during final cleavage with TFA.[14]
-
Dmb/Hmb Amino Acids: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone amide nitrogen of a key residue can prevent aggregation.[2][4] These groups are removed during the final TFA cleavage.[2] Fmoc-Ala-(Dmb)Gly-OH is particularly useful for sequences containing the aggregation-prone Ala-Gly motif.[2]
Chaotropic salts like LiCl, NaClO₄, or KSCN can be added to the reaction mixture to disrupt hydrogen bonding networks and break up aggregates.[4][15]
Protocol 1: Chaotropic Salt Wash for Aggregated Resin
-
Symptom: The resin shows poor swelling and/or a positive Kaiser test after coupling.
-
Preparation: Prepare a 0.4 M solution of LiCl in DMF.
-
Procedure:
-
Drain the reaction vessel.
-
Wash the resin with the 0.4 M LiCl/DMF solution for 5-10 minutes.
-
Drain the chaotropic salt solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of the salt.[3]
-
Proceed with the next coupling or deprotection step.
-
Part 2: Sterically Hindered Couplings
Steric hindrance occurs when bulky amino acid side chains or protecting groups physically obstruct the approach of the incoming activated amino acid, leading to slow or incomplete coupling.[16][17] This is common with α,α-disubstituted amino acids, N-methylated amino acids, and residues like Val, Ile, and Thr.[16][18]
Frequently Asked Questions (FAQs) about Steric Hindrance
Q1: Which amino acid couplings are most affected by steric hindrance?
A1: Couplings involving the following are often challenging:
-
β-branched amino acids: Valine, Isoleucine, Threonine.
-
α,α-disubstituted amino acids: Aib (α-aminoisobutyric acid).[16]
-
N-methylated amino acids. [16]
-
Proline: Coupling the amino acid after a proline residue can be difficult.[13]
-
Arginine: The bulky side chain and its protecting group can present a challenge.[13]
Q2: How can I identify if steric hindrance is the primary issue?
A2: If you observe incomplete coupling (positive Kaiser test) specifically at positions involving the amino acids listed above, and the sequence is not particularly hydrophobic, steric hindrance is a likely culprit.
Solutions and Strategies for Steric Hindrance
The selection of a highly efficient coupling reagent is crucial for overcoming steric hindrance.[19][20]
| Coupling Reagent | Class | Key Features & Applications |
| HATU | Uronium Salt | Highly reactive, excellent for hindered couplings, including N-methyl amino acids.[21][22] |
| HBTU | Uronium Salt | A widely used and effective coupling reagent.[20] |
| PyBOP | Phosphonium Salt | Generally provides cleaner reactions than uronium salts and is effective for difficult couplings.[21] |
| COMU | Uronium Salt | Based on OxymaPure, shows high reactivity and its byproducts are water-soluble, which is beneficial for green chemistry.[21][23] |
| DIC/Oxyma | Carbodiimide/Additive | A cost-effective and highly efficient combination that minimizes racemization.[18] |
For difficult couplings, extending the reaction time or performing a "double couple" can drive the reaction to completion.[13]
Protocol 2: Double Coupling Strategy
-
Perform the initial coupling reaction for the standard duration (e.g., 1-2 hours).
-
Take a small sample of resin beads and perform a Kaiser test.
-
If the test is positive, drain the reaction vessel.
-
Prepare a fresh solution of the activated amino acid and add it to the resin.
-
Allow the second coupling to proceed for another 1-2 hours.
-
Perform a final Kaiser test to confirm completion.
Fmoc-amino acid fluorides and chlorides are highly reactive and have been shown to be effective for coupling sterically hindered amino acids.[24]
Part 3: Common Side Reactions and Their Prevention
Undesired side reactions can significantly reduce the purity of the final peptide. The most common issues include aspartimide formation and racemization.
Frequently Asked Questions (FAQs) about Side Reactions
Q1: What is aspartimide formation and why is it a problem?
A1: Aspartimide formation is a base-catalyzed side reaction where the backbone amide nitrogen attacks the side-chain ester of an aspartic acid (Asp) residue, forming a five-membered ring.[14][25] This is particularly prevalent in Asp-Gly, Asp-Ser, and Asp-Asn sequences.[14][25] The resulting aspartimide can then be hydrolyzed to form a mixture of α- and β-peptides, which are difficult to separate from the desired product, and can also lead to racemization.[14]
Q2: What is racemization and when does it occur?
A2: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to the formation of D-amino acid epimers.[12] This can occur during the activation step of the coupling reaction, especially with sensitive amino acids like Cysteine (Cys) and Histidine (His).[12][26]
Troubleshooting Workflow for Side Reactions
Caption: Troubleshooting workflow for common side reactions in SPPS.
Solutions and Strategies for Side Reactions
-
Modified Asp Protecting Groups: Using a bulkier side-chain protecting group for Asp, such as 3-methylpent-3-yl ester (OMpe), can sterically hinder the formation of the aspartimide ring.[27]
-
Backbone Protection: Incorporating an Hmb or Dmb group on the amide nitrogen of the residue preceding the Asp can effectively block aspartimide formation.[12]
-
Pseudoproline Dipeptides: Placing a pseudoproline dipeptide in close proximity to the Asp residue has been shown to significantly reduce aspartimide formation.[14]
-
Coupling Additives: The use of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure is highly recommended, especially when using carbodiimide coupling reagents like DIC.[22][28] These additives form active esters that are less prone to racemization.[28]
-
Choice of Base: Using a weaker base, such as 2,4,6-trimethylpyridine (collidine) instead of diisopropylethylamine (DIPEA), can reduce the rate of racemization, particularly for sensitive residues like Cys.[26]
-
Optimized Cys Protecting Groups: For Cysteine, using more acid-labile S-protecting groups like 4,4'-dimethoxydiphenylmethyl (Ddm) or 4-methoxybenzyloxymethyl (MBom) can suppress racemization compared to the standard Trityl (Trt) group, even at elevated temperatures.[26]
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. csbio.com [csbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 10. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. peptide.com [peptide.com]
- 13. biotage.com [biotage.com]
- 14. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scienmag.com [scienmag.com]
- 18. researchgate.net [researchgate.net]
- 19. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 20. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 21. 肽偶联剂选择指南 [sigmaaldrich.com]
- 22. bachem.com [bachem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 26. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Synthesis of N-Methylated Peptides
Welcome to the Technical Support Center for N-methylated peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these structurally complex molecules. N-methylation of the peptide backbone is a critical modification for enhancing metabolic stability, membrane permeability, and conformational rigidity. However, these benefits come with significant synthetic hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.
Section 1: Troubleshooting Common Side Reactions
This section addresses the most prevalent issues encountered during the synthesis of N-methylated peptides. Each problem is analyzed from cause to solution, providing the underlying chemical principles to empower your experimental choices.
Problem 1: Incomplete or Failed Coupling Reactions
One of the most frequent challenges in N-methylated peptide synthesis is the incomplete formation of peptide bonds, particularly when coupling an amino acid to an N-methylated residue.[1] This is often indicated by a positive bromophenol blue test (blue or green beads) after the coupling step, the presence of deletion sequences in the final product's mass spectrum, and overall low synthesis yield.[2]
Core Issue: Steric Hindrance and Reduced Nucleophilicity
The methyl group on the amide nitrogen creates a sterically bulky secondary amine.[2][3] This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid.[2] Furthermore, the secondary amine of an N-methylated residue is less nucleophilic than a primary amine, which slows down the reaction rate.[1][3] This issue is magnified when coupling two consecutive N-methylated amino acids.[2]
Troubleshooting & Optimization Strategies
| Potential Cause | Troubleshooting Step | Expected Outcome & Rationale |
| Insufficient Reagent Potency | Switch from standard coupling reagents like HBTU/HCTU to more potent ones such as HATU , COMU , or PyAOP .[2] For exceptionally difficult couplings (e.g., N-Me-AA to N-Me-AA), consider using PyBroP or BOP-Cl .[2][4] | More potent reagents generate a more reactive activated ester, overcoming the kinetic barrier imposed by steric hindrance and driving the reaction to completion.[2] HATU is particularly effective for coupling N-methyl amino acids.[2][5] |
| Suboptimal Reaction Conditions | Increase the reaction temperature or utilize a microwave peptide synthesizer.[1][2] Extend the coupling time and consider performing a "double coupling" with a fresh solution of activated amino acid.[2] | Increased kinetic energy from higher temperatures or microwave irradiation improves the reaction rate, leading to higher coupling efficiency.[2] However, be cautious with temperature-sensitive residues like Fmoc-Arg(Pbf)-OH, which can undergo side reactions.[2] |
| Poor Resin Swelling | Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or NMP) for at least 30 minutes before the first coupling step.[2] | Proper swelling of the resin beads is critical for ensuring that all reaction sites are accessible to the reagents, preventing incomplete reactions due to physical limitations.[2] |
| Sequence-Specific Difficulty | For couplings between two N-methylated residues, consider the in-situ generation of Fmoc-amino acid chlorides .[2][5] | Amino acid chlorides are highly reactive species that can facilitate the formation of sterically hindered peptide bonds where other reagents fail.[2][5] |
Problem 2: Racemization of N-Methylated Residues
The loss of stereochemical integrity at the α-carbon of an N-methylated amino acid during coupling is a significant concern, leading to the formation of diastereomeric impurities that are often difficult to separate.
Core Issue: Oxazolone Formation
N-methylated amino acids are more prone to racemization because the steric hindrance they introduce can prolong their exposure to activation and basic conditions.[6] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a planar, achiral enolate. The incoming amine can then attack from either face, resulting in a mixture of L- and D-isomers.[6]
Troubleshooting & Optimization Strategies
| Potential Cause | Troubleshooting Step | Expected Outcome & Rationale |
| Base-Mediated Proton Abstraction | Replace strong, non-hindered bases like DIPEA or TEA with weaker, sterically hindered alternatives such as N-methylmorpholine (NMM) or 2,4,6-collidine .[6][7] | Weaker, bulkier bases are less efficient at abstracting the α-proton from the oxazolone intermediate, thus suppressing the primary racemization pathway.[6][7] |
| Prolonged Activation Time | Minimize the time the activated amino acid exists in solution before it is added to the resin. Use in situ neutralization protocols where the free amine is generated concurrently with the coupling reaction.[6] | Reducing the "pre-activation" time limits the opportunity for the activated acid to cyclize into the problematic oxazolone intermediate.[6] |
| Coupling Reagent Choice | Use onium salts (e.g., HATU) paired with anti-racemization additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma .[6][7] | These additives can react with the activated amino acid to form an active ester that is more resistant to oxazolone formation than the intermediate generated by the coupling reagent alone.[6] |
Workflow: Assessing Racemization via Acid Hydrolysis and Chiral Analysis
-
Hydrolysis: Cleave a small sample of the peptide from the resin and hydrolyze it in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[6]
-
Derivatization: After evaporating the HCl, derivatize the amino acid hydrolysate using a chiral reagent, such as Marfey's reagent (L-FDAA).[6]
-
Analysis: Analyze the resulting diastereomeric derivatives by RP-HPLC. A well-developed gradient method can resolve the L-L and L-D diastereomers, allowing for quantification of the extent of racemization.[6]
Problem 3: Side Reactions During On-Resin N-Methylation
When N-methylation is performed directly on the resin-bound peptide, other side reactions can occur, leading to undesired byproducts.
Core Issue: Incomplete Reactions and Base Sensitivity
The most common on-resin method is a three-step procedure involving sulfonylation (e.g., with o-NBS-Cl), methylation (e.g., with dimethyl sulfate and DBU), and desulfonylation.[2][8][9] Incomplete sulfonylation can leave the primary amine vulnerable to other reactions, while prolonged exposure to the base (DBU) during methylation and desulfonylation can trigger side reactions, especially with sensitive residues.[2][10]
Troubleshooting & Optimization Strategies
| Side Reaction | Cause | Mitigation Strategy & Rationale |
| Aspartimide Formation | Prolonged exposure of Asp residues to the strong base DBU during the methylation/desulfonylation steps.[9][10] The aspartimide can subsequently be opened by piperidine (if used in Fmoc deprotection) to yield piperidide adducts or by water to yield a mixture of α- and β-aspartyl peptides.[11] | Minimize the exposure time to DBU. For Asp-containing peptides, consider using a single, optimized methylation step instead of two consecutive treatments to reduce base contact time.[10] Adding HOBt to the piperidine deprotection solution can also help reduce aspartimide formation during the synthesis.[11] |
| Side-Chain Methylation | For residues with nucleophilic side chains (e.g., Cys, His), there is a risk of methylation at these sites in addition to the backbone amide. | While some studies report no significant side-chain methylation of Cys or His with optimized protocols,[9][10] it is crucial to ensure complete protection of the primary amine via sulfonylation before introducing the methylating agent. For peptides starting with His(Trt), the trityl group can be lost, leading to side-chain methylation; using a Mitsunobu reaction for methylation can circumvent this issue.[8] |
| Diketopiperazine (DKP) Formation | This side reaction occurs at the dipeptide stage, where the N-terminal amine attacks the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. This is especially prevalent when Proline is one of the first two residues.[1][11] | To suppress DKP formation, synthesize on a sterically hindered resin like 2-chlorotrityl chloride resin.[11] The bulky linker inhibits the intramolecular cyclization reaction. |
| Guanidinylation of N-terminus | Uronium/aminium coupling reagents (like HBTU, HATU) can react with the unprotected N-terminal amine to form a guanidine moiety, which irreversibly terminates the peptide chain.[11] | Always pre-activate the protected amino acid with the coupling reagent before adding the mixture to the peptide-resin. This ensures the reagent is consumed in activating the acid, preventing it from reacting with the N-terminus.[11] |
Section 2: Visualizing Key Processes
Workflow for On-Resin N-Methylation
The following diagram illustrates the widely used three-step on-resin N-methylation process based on the Fukuyama method.
Caption: Key steps of the on-resin N-methylation workflow.
Mechanism of Racemization via Oxazolone Formation
This diagram outlines the chemical pathway leading to racemization during peptide coupling.
Caption: The oxazolone pathway is the primary cause of racemization.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is the bromophenol blue test preferred over the ninhydrin test for monitoring couplings to N-methylated amines? A1: The ninhydrin test is not suitable for detecting secondary amines, such as proline or N-methylated amino acids, as it does not produce the characteristic deep blue color (Ruhemann's purple) upon reaction. The bromophenol blue (BPB) test, however, is a colorimetric test for the presence of free amine groups, including secondary amines. A blue or green color on the resin beads after coupling indicates the presence of unreacted free amine, signifying an incomplete reaction. A complete reaction is indicated by a yellow color.[2]
Q2: Can microwave-assisted peptide synthesis (MW-SPPS) solve all my difficult coupling problems? A2: Microwave energy can significantly enhance the efficiency of difficult couplings by rapidly heating the reaction mixture, which increases the reaction rate.[1][2] It is a highly effective technique for driving sterically hindered couplings to completion and can result in higher yields and purity in a shorter amount of time.[2] However, it is not a universal solution. For certain sensitive amino acids, such as Fmoc-Arg(Pbf)-OH, elevated temperatures can promote side reactions like lactam formation.[2] Therefore, the use of microwave assistance should be optimized and used with caution depending on the peptide sequence.
Q3: I am synthesizing a peptide with multiple consecutive N-methylated residues. What is the single most important factor to ensure success? A3: For sequences with multiple, consecutive N-methylated residues, the most critical factor is the choice of a highly potent coupling reagent. The cumulative effect of steric hindrance makes these couplings exceptionally challenging.[2] While optimizing temperature and time is important, the chemical potency of the activation step is paramount. Reagents like HATU or COMU are a good starting point, but for N-Me to N-Me couplings, you may need to resort to the most powerful options available, such as PyBroP or the in-situ generation of amino acid chlorides.[2]
Q4: My final N-methylated peptide has poor solubility. Is this normal and what can I do? A4: Yes, poor solubility can be a common issue. N-methylation removes a hydrogen bond donor from the peptide backbone, which can increase the peptide's overall lipophilicity and make it more prone to aggregation in aqueous solutions.[12] To improve solubility, you can try dissolving the peptide in a small amount of an organic co-solvent like DMSO, DMF, or acetonitrile before adding your aqueous buffer.[12] For purification, high-temperature HPLC can sometimes resolve issues of peak broadening caused by slow conformational isomerization around the N-methylated amide bond.[12]
Q5: What are the key cleavage cocktail considerations for N-methyl-rich peptides? A5: Peptides rich in N-methylated amino acids can be susceptible to fragmentation between consecutive N-methylated residues during standard TFA cleavage.[1][13] The time of cleavage can greatly influence the outcome. It is often recommended to perform a test cleavage to optimize the duration. Minimizing cleavage time can help reduce acid-catalyzed side reactions. Additionally, ensure your cocktail contains appropriate scavengers (e.g., triisopropylsilane, water) to quench reactive carbocations generated from protecting groups, which can otherwise cause side reactions.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Highly Hydrophobic Peptides using Fmoc-SPPS
Introduction
The chemical synthesis of peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) has revolutionized proteomics and drug discovery. However, the synthesis of highly hydrophobic peptides presents significant challenges that can lead to low yields, poor purity, and even complete synthesis failure. These "difficult sequences" are characterized by a high content of non-polar amino acids (e.g., Val, Leu, Ile, Phe, Ala), which promotes on-resin aggregation.[1][2] This aggregation, primarily through the formation of intermolecular β-sheets, physically obstructs reactive sites on the growing peptide chain, hindering both the removal of the Fmoc protecting group and the subsequent amino acid coupling steps.[3][4][5]
This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to overcome the challenges associated with the synthesis of hydrophobic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of difficulty in synthesizing hydrophobic peptides?
A1: The main challenge is on-resin aggregation. As the hydrophobic peptide chain elongates, it tends to fold into stable secondary structures, most notably β-sheets, which are stabilized by intermolecular hydrogen bonds.[6][7] This self-association of peptide chains physically blocks the N-terminus, making it inaccessible for subsequent deprotection and coupling reactions.[2] This leads to incomplete reactions and the accumulation of deletion sequences, which are often difficult to separate from the target peptide during purification.[4] The poor solvation of the growing peptide chain in standard SPPS solvents like Dimethylformamide (DMF) further exacerbates this issue.[1][8]
Q2: How can I identify if my peptide sequence is likely to be "difficult" and prone to aggregation?
A2: While direct prediction can be challenging, sequences rich in β-branched amino acids (Val, Ile, Thr) and other hydrophobic residues (Leu, Phe, Ala, Gly) are strong candidates for aggregation issues.[1] Glycine, in particular, is known to promote β-sheet formation when present with other hydrophobic amino acids.[1] Aggregation is typically less of an issue for the first five to six residues but can become significant as the chain elongates.[2][9] Several computational tools are available online that can help predict aggregation-prone regions within a peptide sequence based on its composition and hydrophobicity, allowing for proactive strategy adjustments.[2]
Q3: What are the initial signs of on-resin aggregation during synthesis?
A3: Visual and analytical cues can indicate on-resin aggregation. A primary sign is the poor swelling of the peptide-resin, which may appear shrunken or clumped.[2][9] In manual synthesis, the resin will not appear as a free-flowing slurry. Analytically, you may observe:
-
Incomplete Fmoc Deprotection: A negative or weak result from a colorimetric test for primary amines (like the Kaiser test) after the deprotection step suggests the N-terminus is inaccessible.[10]
-
Incomplete Coupling: A positive Kaiser test after the coupling step indicates the presence of unreacted free amines.[2][5]
-
Repetitive Deletion Sequences: Mass spectrometry analysis of a test cleavage will show a series of peaks corresponding to the target peptide minus one or more amino acids.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Incomplete Fmoc Deprotection
You've completed the standard deprotection step with 20% piperidine in DMF, but the Kaiser test is negative or only faintly yellow, indicating the Fmoc group is still present.
Root Cause Analysis
In hydrophobic sequences, aggregation can physically shield the N-terminal Fmoc group from the piperidine solution. The standard deprotection conditions may be insufficient in terms of time, temperature, or reagent strength to overcome this steric hindrance.
Workflow for Troubleshooting Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Detailed Protocols & Explanations
-
Extended Deprotection: For "difficult" sequences, standard deprotection times may be insufficient.[10] Increasing the reaction time allows the piperidine to better penetrate the aggregated peptide-resin matrix.
-
Elevated Temperature: Heating the reaction vessel can disrupt the hydrogen bonds that stabilize the aggregated secondary structures, improving reagent accessibility.[10][11][12] Both conventional and microwave heating can be effective.[11][12] However, be aware that high temperatures can increase the risk of racemization for sensitive amino acids like Cys and His and may promote premature cleavage from certain resins.[11][12][13]
-
Stronger Base: For extremely resistant sequences, replacing piperidine with a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[10][14] A common mixture is 2% DBU in DMF.[10] Caution: DBU can catalyze aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser motifs, so it should be used judiciously.[14]
Issue 2: Incomplete Coupling Reactions
After a coupling step, the Kaiser test is strongly positive, indicating a significant amount of unreacted N-terminal amine on the resin.
Root Cause Analysis
Similar to deprotection issues, on-resin aggregation prevents the activated amino acid from reaching the N-terminus of the growing peptide chain.[3] Additionally, the inherent steric hindrance of some amino acids (e.g., Val, Ile) can slow down the coupling reaction, which is further compounded by aggregation.
Strategic Solutions
The choice of solvent is critical for solvating the growing peptide chain. While DMF is standard, other solvents or mixtures can be more effective for hydrophobic sequences.
| Solvent/Mixture | Rationale & Use Case |
| N-Methyl-2-pyrrolidone (NMP) | NMP is less polar than DMF and can be better at solvating hydrophobic peptides, reducing aggregation and improving yields.[15] |
| "Magic Mixture" | A 1:1:1 mixture of DCM:DMF:NMP can enhance solvation for very difficult sequences.[16] |
| Chaotropic Agents | Adding salts like LiCl (e.g., 0.4 M in DMF) can disrupt hydrogen bonding and break up secondary structures.[5][9] |
| High-Efficiency Coupling Reagents | For sterically hindered couplings, more potent activating reagents are recommended. |
Table 1: Alternative solvents and additives for hydrophobic peptide synthesis.
For coupling reagents, standard carbodiimides like DIC may not be sufficient. Uronium/aminium or phosphonium salt-based reagents are generally more effective for difficult couplings.
| Reagent | Type | Key Advantages |
| HATU, HCTU | Aminium Salt | Highly reactive, forming OAt or O-6-ClBt esters which are more reactive than HOBt esters.[17] Excellent for hindered couplings. |
| PyBOP, PyAOP | Phosphonium Salt | Generally give cleaner reactions than uronium reagents as they avoid the potential side reaction of N-terminal guanidinylation. PyAOP is particularly effective for coupling N-methyl amino acids.[18] |
| COMU | Aminium Salt | Based on OxymaPure instead of HOBt/HOAt, offering high reactivity with an improved safety profile.[17] |
Table 2: Recommended coupling reagents for difficult sequences.
A highly effective strategy is to introduce chemical modifications that break the conformational regularity of the peptide backbone, thus inhibiting aggregation.
Caption: Strategic workflow for overcoming failed coupling reactions.
-
Pseudoproline Dipeptides: These are arguably the most effective tools for disrupting aggregation.[3] Pseudoproline dipeptides are derivatives of Ser or Thr where the side-chain hydroxyl group is cyclized with the backbone nitrogen, forming an oxazolidine ring.[19][20][21] This introduces a "kink" similar to proline, which disrupts the inter-chain hydrogen bonding responsible for β-sheet formation.[22][23] The native Ser or Thr residue is regenerated during the final TFA cleavage.[21][22]
-
When to Use: Introduce a pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(ψMe,Me pro)-OH) in place of the corresponding individual amino acids (Fmoc-Ala-OH and Fmoc-Ser(tBu)-OH). They are most effective when placed just before a hydrophobic stretch of residues.[22][23] The optimal spacing is typically every 5-6 amino acids.[22]
-
-
Dmb/Hmb Backbone Protection: For sequences containing glycine, which lacks a side chain and can contribute to aggregation, backbone protection is a powerful strategy.[24] Derivatives like Fmoc-Ala-(Dmb)Gly-OH introduce a bulky, temporarily protecting group (2,4-dimethoxybenzyl) on the glycine nitrogen.[3] This prevents hydrogen bond formation. The Dmb group is removed during the final TFA cleavage. This approach is also highly effective at preventing aspartimide formation when using Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[25]
Protocol: Manual Coupling of a Pseudoproline Dipeptide
-
Resin Preparation: Perform the Fmoc deprotection of the N-terminal amino acid on the resin as per your standard protocol. Confirm complete deprotection with a Kaiser test.
-
Activation: In a separate vessel, dissolve the pseudoproline dipeptide (3 eq.), an activating reagent like HATU (3 eq.), and an additive like HOAt (3 eq.) in a minimal volume of DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-3 minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Confirmation: Wash the resin thoroughly with DMF and perform a Kaiser test to confirm complete coupling (negative result).[25]
-
Continuation: Proceed with the synthesis of the next amino acid.
Issue 3: Poor Solubility of the Cleaved Peptide
The synthesis appears successful, but after cleavage and precipitation, the crude peptide will not dissolve in standard HPLC solvents (e.g., water/acetonitrile), making purification impossible.
Root Cause Analysis
The same hydrophobic forces that cause on-resin aggregation also lead to poor solubility of the free peptide in aqueous solutions.[8][26] The peptide may precipitate out of solution or adhere irreversibly to the HPLC column.[8]
Solubilization Strategies
-
Initial Solvent Choice: For highly hydrophobic peptides, avoid trying to dissolve them directly in aqueous buffers. Start with a small amount of a strong organic solvent.[27][28]
-
DMSO: Dimethyl sulfoxide is often the first choice due to its excellent solubilizing power and low toxicity in many biological assays.[28]
-
DMF/NMP: N,N-Dimethylformamide or N-Methyl-2-pyrrolidone can also be used.
-
HFIP/TFE: For extremely difficult cases, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can be used to disrupt secondary structures, but they must be carefully removed before purification.[8][16]
-
-
Stepwise Dilution: Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer or HPLC mobile phase A (e.g., water with 0.1% TFA) to the solution with vigorous vortexing.[28] If the peptide begins to precipitate, you may need to try a lower final aqueous concentration.
-
pH Adjustment:
-
Basic Peptides (net positive charge): Dissolving in a dilute acidic solution (e.g., 10% acetic acid) can help by protonating basic residues.[28]
-
Acidic Peptides (net negative charge): Dissolving in a dilute basic solution (e.g., 10% ammonium bicarbonate) can help by deprotonating acidic residues.[28]
-
-
Proactive Synthesis Modification: The best solution for poor final solubility is often to modify the peptide itself. Attaching temporary or permanent hydrophilic tags (e.g., a poly-arginine or poly-lysine sequence) can dramatically improve solubility for both synthesis and purification.[8][16][26]
References
- 1. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. genscript.com [genscript.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: the truth behind the yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. biotage.com [biotage.com]
- 16. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
- 18. peptide.com [peptide.com]
- 19. chempep.com [chempep.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Pseudoproline - Wikipedia [en.wikipedia.org]
- 22. peptide.com [peptide.com]
- 23. benchchem.com [benchchem.com]
- 24. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 25. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 26. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jpt.com [jpt.com]
- 28. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Dibenzofulvene Scavengers in Fmoc Deprotection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS). Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols concerning the critical role of scavengers in managing dibenzofulvene (DBF) during Fmoc deprotection.
The Chemistry of Fmoc Deprotection & The Dibenzofulvene Problem
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the most widely used protecting group for the α-amine of amino acids in modern SPPS.[1] Its popularity stems from its lability under mild basic conditions, which provides an orthogonal strategy to the acid-labile side-chain protecting groups.[1]
The deprotection process is a two-step base-catalyzed β-elimination reaction.[2][3] First, a base abstracts the acidic proton on the C9 position of the fluorenyl ring.[3][4] This is followed by an elimination step that liberates the free amine of the peptide, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF).[3][5]
This liberated DBF is the source of significant complications. If not immediately neutralized, it can react with the newly deprotected N-terminal amine of the peptide chain, forming a stable DBF adduct.[6] This reaction terminates the peptide chain elongation, capping it permanently and reducing the yield of the desired full-length peptide.[6] Furthermore, DBF can polymerize, leading to insoluble aggregates that are difficult to remove.[4][7]
To prevent these detrimental side reactions, a "scavenger" is required. The scavenger's role is to efficiently trap the electrophilic DBF, forming a stable and soluble adduct that can be easily washed away.[8] In most standard protocols, the deprotecting base itself, typically a secondary amine like piperidine, serves this dual role.[2][3][8]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during Fmoc deprotection related to dibenzofulvene and scavenger selection.
Q1: My peptide synthesis is resulting in low yield and multiple truncated sequences. Could this be a DBF issue?
Answer: Yes, this is a classic sign of inefficient DBF scavenging. When DBF is not effectively captured, it reacts with the free N-terminal amine of your growing peptide, capping the chain and preventing further amino acid coupling.[6] This results in an accumulation of shorter, truncated peptide sequences, which lowers the overall yield of your target peptide.
Troubleshooting Steps:
-
Verify Your Deprotection Reagent: Ensure your piperidine solution is fresh and at the correct concentration (typically 20% v/v in DMF).[9] Piperidine can degrade over time, reducing its efficacy as both a base and a scavenger.
-
Check for Complete Deprotection: Incomplete Fmoc removal can also lead to deletion sequences.[10] Use the Kaiser test to confirm the presence of free primary amines after the deprotection step.[9][11] A negative (yellow) result indicates a failure in the deprotection step itself.
-
Monitor DBF Adduct Formation: You can indirectly monitor the efficiency of deprotection and scavenging by using a UV-Vis spectrophotometer to measure the absorbance of the DBF-piperidine adduct in the waste solution. This adduct has a characteristic absorbance maximum around 301 nm.[9][11][12] Consistent, strong absorbance after each cycle suggests the process is working correctly. A lack of absorbance points to a problem.[12]
Q2: I am observing significant aspartimide formation in my Asp-Gly sequence. Is my choice of scavenger contributing to this?
Answer: Absolutely. While piperidine is an effective scavenger, its strong basicity is a known contributor to aspartimide formation, especially in sensitive sequences like Asp-Gly, Asp-Asn, or Asp-Ser.[13] The piperidine facilitates the cyclization of the aspartic acid side chain, leading to a succinimide ring.[13] This can subsequently lead to racemization and the formation of β-aspartyl peptides.[5][13]
Solutions to Minimize Aspartimide Formation:
-
Switch to a Different Base/Scavenger System: Consider using alternative bases that have been shown to reduce aspartimide formation.
-
Piperazine: Piperazine, often used in a cocktail with 0.1M HOBt, has been shown to cause significantly less aspartimide formation compared to piperidine.[14]
-
DBU/Piperazine: A combination of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the deprotection and a nucleophile like piperazine to scavenge the DBF can be effective.[13] However, DBU's high basicity can sometimes increase aspartimide formation if not used carefully.[13]
-
Dipropylamine (DPA): DPA has been reported to strongly reduce aspartimide formation, particularly in high-temperature synthesis protocols.[5]
-
-
Use Backbone Protection: For particularly sensitive sequences, employing a backbone protecting group on the amide nitrogen of the residue following the Asp, such as N-(2-hydroxy-4-methoxybenzyl) (Hmb), can completely suppress aspartimide formation.[14]
Q3: My synthesis involves a C-terminal Cysteine, and I'm seeing a +51 Da mass addition in my final product. What is happening?
Answer: This mass shift is characteristic of a piperidine adduct. C-terminal Cysteine is particularly susceptible to base-mediated racemization and a side reaction involving the elimination of the protected sulfhydryl group to form dehydroalanine.[13] This highly reactive intermediate can then be attacked by piperidine, the scavenger, leading to the formation of a piperidinyl-alanine adduct, which corresponds to the observed mass increase.[13]
Mitigation Strategies:
-
Use a Milder Scavenger: Piperazine has been shown to cause significantly less racemization and side reactions with C-terminal Cysteine compared to piperidine.[14]
-
Change the Resin: Using a 2-chlorotrityl chloride resin can help inhibit base-mediated side reactions at the C-terminus.[14]
Q4: Can I use a non-amine base like DBU alone for Fmoc deprotection?
Answer: While a strong, non-nucleophilic base like DBU is very effective and fast at removing the Fmoc group, it should not be used alone.[13] DBU is an excellent base but a poor nucleophile, meaning it cannot effectively scavenge the DBF byproduct.[4][7] Using DBU alone will lead to significant chain termination due to DBF reacting with the peptide.[6] Therefore, DBU must always be used in combination with a nucleophilic scavenger.
Recommended DBU Cocktail: A common and effective formulation is 2% DBU with 5% piperazine (w/v) in NMP or DMF.[13][15] The DBU performs the rapid deprotection, and the piperazine acts as the dedicated DBF scavenger.
Comparative Analysis of Common Scavengers
The choice of scavenger can significantly impact the success of your peptide synthesis. The following table summarizes the properties and common applications of several scavengers.
| Scavenger/Base | Typical Concentration | Advantages | Disadvantages & Considerations |
| Piperidine (PP) | 20% v/v in DMF | Gold standard, effective base and scavenger, well-understood kinetics.[2][3] | Can induce aspartimide formation, racemization of C-terminal Cys, and diketopiperazine formation.[13] It is a controlled substance in some regions.[2] |
| 4-Methylpiperidine (4MP) | 20% v/v in DMF | Performance is highly comparable to piperidine in terms of yield and purity.[2][7] Not a controlled substance, making it a good direct replacement.[16] | Similar propensity for side reactions as piperidine. |
| Piperazine (PZ) | 10% w/v in 9:1 DMF/Ethanol | Significantly reduces aspartimide formation and C-terminal Cys racemization.[2] Good scavenger. | Lower solubility requires the use of co-solvents like ethanol.[2] Less efficient deprotection at very short reaction times compared to piperidine.[2] |
| DBU / Piperazine | 2% DBU (v/v), 5% Piperazine (w/v) | Very fast and efficient deprotection.[13] Can help overcome aggregation issues.[17] | DBU's high basicity can sometimes exacerbate aspartimide formation.[13] Requires thorough washing to remove the strong base.[13] |
| Morpholine | 50% v/v in DMF | Can minimize both diketopiperazine and aspartimide formation.[13] | Slower deprotection kinetics compared to piperidine.[3] |
Visualizing the Mechanism and Workflow
Fmoc Deprotection and DBF Scavenging
The following diagram illustrates the critical two-step process of Fmoc deprotection and the essential role of the scavenger in neutralizing the dibenzofulvene byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. [PDF] Alternative to piperidine in Fmoc solid-phase synthesis. | Semantic Scholar [semanticscholar.org]
- 17. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Yield in SPPS Through Solvent Selection
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving high coupling yields and overall synthesis success. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and make informed decisions in your peptide synthesis endeavors.
Introduction: The Solvent's Central Role in SPPS
Solid-Phase Peptide Synthesis is a foundational technique in peptide research and production. While reagents, protecting groups, and resin choice are often in the spotlight, the solvent system is the unsung hero that dictates the efficiency of almost every step. The success of SPPS is highly dependent on the solvation of both the resin and the growing peptide chain attached to it.[1] An optimal solvent ensures that the synthesis environment is conducive to complete and efficient chemical reactions.
The choice of solvent directly impacts three critical factors:
-
Resin Swelling: The polymer support must swell sufficiently to allow reagents to access the reactive sites within the resin beads.[2][3][4] Inadequate swelling can lead to incomplete reactions and the formation of deletion sequences.[3]
-
Reagent Solubility: Amino acids, coupling agents, and other reagents must be fully dissolved to participate effectively in the reaction.[5][6] Poor solubility is a direct cause of low coupling yields.
-
Peptide Chain Solvation: As the peptide chain elongates, it can develop secondary structures and aggregate, making the N-terminus inaccessible for the next coupling step.[7][8] The right solvent can disrupt these structures and keep the peptide chain well-solvated.
This guide will delve into these aspects, providing practical advice and troubleshooting strategies in a question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My coupling yield is consistently low. Could my choice of solvent be the problem?
A1: Absolutely. Low coupling yield is one of the most common issues in SPPS, and the solvent is a primary suspect. Here’s a systematic approach to troubleshooting:
Step 1: Evaluate Resin Swelling The first checkpoint is to ensure your resin is adequately swollen. A poorly swollen resin physically hinders the diffusion of reagents to the growing peptide chain.[3][9]
-
Observation: Do the resin beads appear clumped together? Does the resin bed volume seem smaller than expected?
-
Actionable Advice:
-
Switch to a solvent with a better swelling capacity for your chosen resin. For standard polystyrene resins, N-Methyl-2-pyrrolidone (NMP) generally provides better swelling and solvation than N,N-Dimethylformamide (DMF).[10][11][12]
-
For difficult sequences prone to aggregation, a "magic mixture" of DCM:DMF:NMP (1:1:1) can be effective at improving solvation.[7][8][13]
-
Step 2: Confirm Reagent Solubility Ensure that your amino acid derivatives and coupling reagents are fully dissolved in the solvent before they are added to the reaction vessel.
-
Observation: Are there any visible particulates in your reagent solutions?
-
Actionable Advice:
-
If you observe solubility issues, consider switching to a more effective solvent like NMP, which is known for its excellent solvating properties.[10][11]
-
For some greener solvents, the solubility of Fmoc-amino acids can be a limiting factor, so it is crucial to verify solubility before starting the synthesis.[14]
-
Step 3: Address Potential Peptide Aggregation As the peptide chain grows, it can fold and aggregate on the resin, blocking the N-terminus from reacting.[7][8] This is a frequent cause of a sudden drop in coupling efficiency after a certain number of residues have been added.
-
Observation: Does the coupling efficiency decrease as the peptide chain gets longer?
-
Actionable Advice:
-
Using NMP or Dimethylacetamide (DMA) can result in significantly higher average coupling yields by providing superior peptide-resin solvation.[1][15]
-
For severe aggregation, consider using chaotropic salts (e.g., LiCl) in your coupling mixture or incorporating pseudoproline dipeptides to disrupt secondary structures.[10][13]
-
Q2: I'm trying to synthesize a hydrophobic peptide and my yields are poor. What solvent strategy should I use?
A2: Hydrophobic peptides are notoriously difficult to synthesize due to their high tendency for on-resin aggregation.[7] Standard solvent systems are often insufficient.
Recommended Solvent Strategies for Hydrophobic Peptides:
-
NMP and DMSO Mixtures: NMP is generally superior to DMF for solvating peptide-resins.[10][11] For particularly challenging sequences, a mixture of NMP and Dimethyl Sulfoxide (DMSO) can be highly effective.[1][7][15] A common starting point is an 8:2 mixture of NMP:DMSO.[1][15]
-
The "Magic Mixture": A ternary mixture of Dichloromethane (DCM), DMF, and NMP (often in a 1:1:1 ratio) has proven successful for synthesizing hydrophobic peptides.[7][8][13]
-
Specialized Solvents: In some cases, adding 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to DMF can increase the polarity and solvation properties of the solvent system.[7]
Q3: My lab is transitioning to "greener" solvents. What are the best alternatives to DMF and NMP, and what challenges should I expect?
A3: The move towards greener and more sustainable chemistry is a significant and commendable trend in peptide synthesis, driven by regulations like REACH which have classified DMF and NMP as substances of very high concern due to their reproductive toxicity.[5][6][16] However, a direct "drop-in" replacement for these highly effective solvents is not yet available, and each alternative comes with its own set of considerations.[2]
Promising Greener Solvent Alternatives:
-
2-Methyltetrahydrofuran (2-MeTHF): This solvent has shown promise and is significantly less toxic than DMF or NMP.[17] However, it may not be as efficient for the Fmoc-deprotection step, which might require further optimization.[17]
-
N-Butylpyrrolidinone (NBP): Structurally similar to NMP, NBP is non-toxic and biodegradable, making it a strong candidate.[18] Studies have shown that NBP can perform on par with DMF in the synthesis of complex peptides.[18]
-
γ-Valerolactone (GVL): GVL has been successfully used in microwave-assisted SPPS, yielding peptides with high purity.[5]
-
Binary Solvent Systems: Mixtures of greener solvents, such as DMSO/Ethyl Acetate (EtOAc), offer the ability to fine-tune polarity for optimal reaction conditions.[19][20]
Challenges and Considerations with Greener Solvents:
-
Resin Swelling: Not all greener solvents will swell traditional polystyrene resins as effectively as DMF or NMP.[2][5] It is crucial to test the swelling of your specific resin in the chosen green solvent.
-
Reagent Solubility: The solubility of protected amino acids and coupling reagents can be lower in some greener alternatives.[5][14] This must be experimentally verified.
-
Reaction Kinetics: Both coupling and deprotection reaction efficiencies can be lower in some greener solvents compared to DMF, potentially requiring longer reaction times or double coupling.[5]
A case-by-case evaluation is essential when transitioning to a greener solvent system.[2] A hybrid approach, such as using DMF for the critical coupling steps and a greener solvent like NBP for the voluminous washing steps, can significantly reduce hazardous solvent use by over 80% while maintaining high yield and purity.[2][5]
Q4: How do I choose the best solvent for my specific resin type?
A4: The interplay between the resin and the solvent is fundamental. The chemical nature of the resin's polymer backbone dictates which solvents will effectively swell it.
-
Polystyrene (PS) Resins: These are the most common and are hydrophobic.[21] They swell well in apolar solvents like Dichloromethane (DCM) and Toluene, as well as polar aprotic solvents like DMF and NMP.[9][11] NMP is often preferred for PS resins due to its superior swelling and solvating capabilities.[11]
-
Polyethylene Glycol (PEG) Resins (e.g., ChemMatrix®): These resins have a more hydrophilic character.[21] They exhibit good swelling in a wider range of solvents, including greener options. Solvents like Acetonitrile (ACN) and Tetrahydrofuran (THF) have been reported to be excellent for coupling hindered amino acids on PEG-based resins.[11]
The following diagram illustrates the decision-making process for solvent selection based on key experimental parameters.
Caption: Troubleshooting workflow for low coupling yield in SPPS.
Data Summary: Solvent Properties and Performance
To facilitate a direct comparison, the table below summarizes key properties of common SPPS solvents.
| Solvent | Abbreviation | Key Characteristics | Common Issues/Considerations |
| N,N-Dimethylformamide | DMF | The most common SPPS solvent; good swelling for PS resins and good reagent solubility.[5][11][12][16] | Can decompose to form dimethylamine, which can cause premature Fmoc removal.[11] Classified as a substance of very high concern (SVHC) due to reproductive toxicity.[5][6][19] |
| N-Methyl-2-pyrrolidone | NMP | Often superior to DMF for resin swelling and solvating difficult sequences.[10][11][12] | More viscous and expensive than DMF.[12] Also classified as an SVHC.[5][6][16] |
| Dichloromethane | DCM | Excellent swelling for polystyrene-based resins, commonly used in Boc-chemistry.[9][11] | Poorly solvates growing peptide chains, which can lead to difficult couplings.[11] Reacts slowly with piperidine, limiting its use in Fmoc chemistry.[11] |
| 2-Methyltetrahydrofuran | 2-MeTHF | A promising greener alternative with significantly lower toxicity than DMF/NMP.[17] | Deprotection steps may be less efficient and require optimization.[17] Yields can be lower than with DMF.[5] |
| N-Butylpyrrolidinone | NBP | Non-toxic, biodegradable alternative to NMP with comparable performance in some cases.[18] | Performance can be sequence and resin-dependent. |
| Dimethyl Sulfoxide | DMSO | Used as a co-solvent to disrupt peptide aggregation.[1][7][15] | High viscosity and boiling point can make it difficult to remove. |
Experimental Protocols
Protocol 1: Manual Coupling with a Pseudoproline Dipeptide to Mitigate Aggregation
This protocol is for the incorporation of a pseudoproline dipeptide, which introduces a "kink" in the peptide backbone to disrupt aggregation.[10]
Materials:
-
Fmoc-deprotected peptide resin
-
Pseudoproline dipeptide (2 equivalents relative to resin loading)
-
HCTU (1.95 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (4 equivalents)
-
NMP (sufficient volume to swell the resin and dissolve reagents)
Procedure:
-
Swell the Fmoc-deprotected peptide resin in NMP for at least 30 minutes.
-
In a separate vial, dissolve the pseudoproline dipeptide and HCTU in NMP.
-
Add DIPEA to the dipeptide/HCTU solution and mix thoroughly.
-
Immediately add the activated dipeptide solution to the swollen resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. If the test is positive (blue beads), extend the coupling time or repeat the coupling step with fresh reagents.
-
Once the coupling is complete, wash the resin thoroughly with NMP to remove excess reagents and by-products.
Protocol 2: Evaluating Resin Swelling in a New Solvent
This protocol provides a simple method to quantify and compare the swelling capacity of a resin in different solvents.
Materials:
-
Dry resin (e.g., 100 mg)
-
Graduated syringe or measuring cylinder (e.g., 5 mL)
-
Test solvent
Procedure:
-
Add a known mass (e.g., 100 mg) of dry resin to the graduated syringe.
-
Record the initial volume of the dry resin.
-
Add the test solvent to the syringe (e.g., up to the 2 mL mark) and cap it.
-
Allow the resin to swell for a minimum of 30 minutes, agitating periodically.
-
Record the final volume of the swollen resin bed.
-
Calculate the swelling factor using the formula: Swelling Factor (mL/g) = (Final Volume - Initial Volume) / Mass of Dry Resin
-
Compare the swelling factors obtained for different solvents to select the most appropriate one for your synthesis. An ideal solvent will provide a high swelling factor.[2]
Caption: The SPPS workflow highlighting critical solvent checkpoints.
References
- 1. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. All’s swell: Greener replacements for hazardous solvents in peptide synthesis - Research Outreach [researchoutreach.org]
- 3. researchgate.net [researchgate.net]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biotage.com [biotage.com]
- 18. Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery [rgdiscovery.com]
- 19. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 20. bachem.com [bachem.com]
- 21. biosynth.com [biosynth.com]
Validation & Comparative
Differentiating N-Methylated Amino Acid Isomers: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise differentiation of N-methylated amino acid isomers is a critical analytical challenge. The subtle addition of a methyl group to a nitrogen atom within an amino acid can profoundly alter its biological activity, metabolic stability, and pharmacokinetic properties. This guide provides an objective, in-depth comparison of the principal analytical methodologies for distinguishing these isomers, complete with supporting data and actionable experimental protocols.
The Analytical Imperative: Why Isomer Differentiation Matters
N-methylation is a key structural modification in peptide-based drug design, often introduced to enhance proteolytic resistance and improve cell permeability. However, the exact position of the methyl group (e.g., α-N-methylation vs. side-chain N-methylation) and the stereochemistry (D- vs. L-isomer) create a landscape of closely related isomers with potentially divergent biological effects. Consequently, robust and reliable analytical methods are essential for unambiguous identification, characterization, and quantification.
At a Glance: A Comparative Overview of Key Techniques
| Method | Principle | Throughput | Sensitivity | Resolution of Isomers | Key Advantages | Key Limitations |
| GC-MS | Separation based on volatility and polarity after derivatization, followed by mass-based detection.[1] | Medium | High | Good to Excellent (with chiral columns).[1] | Robust, high-resolution separation. | Requires derivatization; not suitable for thermolabile compounds.[1] |
| LC-MS/MS | Separation based on polarity in the liquid phase, followed by specific mass-based detection.[1] | High | Very High | Excellent (especially with chiral derivatization or columns).[1] | High sensitivity and specificity, suitable for a wide range of compounds. | Matrix effects can be a challenge; may require derivatization for optimal separation.[1] |
| NMR | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[1] | Low | Low | Excellent | Provides unambiguous structural elucidation without the need for standards or derivatization.[1] | Lower sensitivity, requires higher sample concentrations, complex data analysis.[1] |
In-Depth Analysis of Key Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of volatile and thermally stable compounds. For non-volatile analytes like N-methylated amino acids, chemical derivatization is a prerequisite to increase their volatility. This step is critical and can be tailored to enhance the separation of isomers.
The Causality Behind Derivatization: The primary goal of derivatization in the GC-MS analysis of amino acids is to cap the polar functional groups (carboxyl and amino groups) with nonpolar moieties.[2] This transformation reduces the boiling point of the analytes, allowing them to traverse the GC column in the gas phase. Silylation is a common and effective derivatization technique for this purpose.[2]
Workflow for GC-MS Analysis of N-Methylated Amino Acid Isomers
Caption: Workflow for GC-MS analysis of N-methylated amino acids.
Experimental Protocol: Silylation with MSTFA for GC-MS Analysis
This protocol outlines a general procedure for the silylation of N-methylated amino acids for GC-MS analysis.
-
Materials:
-
Dried amino acid standard or sample (1-5 mg)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Heating block or oven
-
GC vials with caps
-
-
Procedure:
-
Place the dried sample into a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of MSTFA with 1% TMCS.
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
-
Self-Validation: The protocol's effectiveness can be validated by observing sharp, symmetrical peaks for the derivatized amino acids and a stable baseline. The inclusion of an internal standard can account for variations in derivatization efficiency and injection volume.
Quantitative Data for GC-MS Analysis
The following table provides an example of the expected elution order and representative mass fragments for silylated derivatives of N-methyl-alanine and its isomers.
| Analyte | Derivatization | Expected Retention Time (Relative Order) | Key Mass Fragments (m/z) |
| α-Alanine | Silylation (e.g., with MSTFA) | 1 | M-15 (loss of CH₃), M-57 (loss of t-butyl) |
| N-Methyl-L-alanine | Silylation (e.g., with MSTFA) | 2 | M-15 (loss of CH₃), M-57 (loss of t-butyl) |
| β-Alanine | Silylation (e.g., with MSTFA) | 3 | M-15 (loss of CH₃), M-57 (loss of t-butyl) |
Note: Separation of enantiomers (D- and L-isomers) requires the use of a chiral GC column.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique, making it a cornerstone for the quantitative analysis of N-methylated amino acid isomers in complex matrices. Separation can be achieved through careful selection of chromatographic conditions, and when necessary, the use of chiral derivatizing agents or chiral stationary phases.
The Rationale for Chiral Derivatization: For the separation of enantiomers (D- and L-isomers), derivatization with a chiral reagent, such as Marfey's reagent (FDAA), can be employed. This converts the enantiomers into diastereomers, which can then be separated on a standard achiral reversed-phase column.
Workflow for LC-MS/MS Analysis with Chiral Derivatization
Caption: Workflow for LC-MS/MS analysis with chiral derivatization.
Experimental Protocol: Chiral Derivatization with FDAA for LC-MS/MS Analysis
This protocol details the derivatization of N-methylated amino acids with Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) for chiral separation by LC-MS/MS.
-
Materials:
-
Amino acid standard or sample solution (in a suitable buffer, e.g., 1 M NaHCO₃, pH 9.0)
-
1% (w/v) FDAA in acetone
-
2 M HCl
-
Acetonitrile (ACN) and water (LC-MS grade) for mobile phase
-
-
Procedure:
-
To 100 µL of the amino acid solution, add 200 µL of the 1% FDAA solution.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 50 µL of 2 M HCl.
-
Dilute the sample with an appropriate volume of mobile phase (e.g., 50:50 ACN:Water) before injection into the LC-MS system.
-
-
Trustworthiness of the Protocol: This method's reliability stems from the stoichiometric reaction of FDAA with the primary or secondary amine of the amino acid, creating stable diastereomers. The distinct retention times of these diastereomers on a reversed-phase column provide a robust means of chiral discrimination.
Quantitative Data for LC-MS/MS Analysis
The following table provides representative Multiple Reaction Monitoring (MRM) transitions for the analysis of N-methylated amino acids.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Methyl-alanine | 104.1 | 58.1 | 15 |
| Sarcosine (N-Methylglycine) | 90.1 | 44.1 | 12 |
| N,N-Dimethylglycine | 104.1 | 58.1 | 15 |
Note: Optimal MRM parameters should be determined empirically for each instrument.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of molecules in solution. It provides definitive structural information for N-methylated amino acid isomers without the need for derivatization or reference standards.
The Power of Magnetic Environments: NMR differentiates isomers based on the distinct magnetic environments of their atomic nuclei. The chemical shift, multiplicity, and coupling constants of protons (¹H NMR) and carbons (¹³C NMR) provide a detailed fingerprint of the molecule's structure.
Logical Framework for NMR-Based Isomer Differentiation
Caption: Logical flow for structural elucidation by NMR.
Key Differentiating Features in ¹H NMR:
-
N-Methyl Group: The protons of the N-methyl group will appear as a distinct singlet or doublet (if coupled to an N-H proton). Its chemical shift is highly characteristic of its electronic environment.[1]
-
α-Proton: The chemical shift and multiplicity of the α-proton are very sensitive to substitution on the nitrogen atom.[1]
-
Backbone Protons: The chemical shifts of other protons in the amino acid backbone are also subtly affected by the presence and position of the N-methyl group.[1]
Experimental Protocol: ¹H NMR Sample Preparation and Analysis
This protocol provides a general guideline for preparing a sample for ¹H NMR analysis.
-
Materials:
-
N-methylated amino acid isomer sample (1-5 mg)
-
Deuterated solvent (e.g., D₂O, CDCl₃)
-
NMR tube
-
-
Procedure:
-
Dissolve the amino acid sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Shimming and tuning of the probe should be performed for optimal resolution.
-
-
Authoritative Grounding: The principles of NMR spectroscopy are well-established and form the basis of modern structural chemistry. The interpretation of NMR spectra for structural elucidation is a fundamental and trusted methodology in the scientific community.
Conclusion: Selecting the Optimal Method
The choice of analytical method for differentiating N-methylated amino acid isomers depends on the specific research question.
-
For routine, high-throughput quantitative analysis in complex matrices, LC-MS/MS is often the method of choice due to its exceptional sensitivity and specificity.
-
GC-MS provides excellent separation efficiency, particularly when coupled with chiral columns for enantiomeric resolution, but requires derivatization.
-
When unambiguous structural confirmation is required, without reliance on reference standards, NMR spectroscopy is the definitive technique.
By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate analytical strategy to advance their research and development goals.
References
A Researcher's Guide to LC-MS/MS Analysis of N-Methylated Amino Acids: A Comparative Overview
In the intricate world of proteomics and metabolomics, the subtle post-translational modification of N-methylation on amino acids plays a critical role in regulating protein function and cellular processes. The accurate identification and quantification of these methylated species are paramount for researchers in drug development and disease biomarker discovery. This guide provides an in-depth comparison of the prevalent Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) strategies for the analysis of N-methylated amino acids, offering field-proven insights to navigate the complexities of your experimental design.
The Analytical Challenge: Why N-Methylated Amino Acids Require Specialized Approaches
The analysis of N-methylated amino acids by LC-MS/MS is not without its hurdles. These molecules are often present at low physiological concentrations within complex biological matrices. Their inherent polarity poses a significant challenge for traditional reversed-phase liquid chromatography (RPLC), leading to poor retention and inadequate separation. Furthermore, the small mass shift associated with methylation can be isobaric with certain amino acid substitutions, demanding high-resolution mass spectrometry and careful validation for confident identification[1].
To address these challenges, researchers have developed several analytical strategies, primarily revolving around two key approaches: chemical derivatization to enhance chromatographic retention and ionization efficiency, and specialized chromatographic techniques tailored for polar analytes.
Comparative Analysis of Key LC-MS/MS Workflows
The choice of an analytical workflow is a critical decision that directly impacts the sensitivity, specificity, and throughput of your analysis. Here, we compare the most common strategies, highlighting their principles, advantages, and limitations.
Workflow 1: The "Classic" Approach - Derivatization Followed by RPLC-MS/MS
This widely adopted method involves chemically modifying the N-methylated amino acids to increase their hydrophobicity, allowing for better retention and separation on standard RPLC columns.
Principle: Derivatization reagents react with the amino and/or carboxyl groups of the amino acids, introducing a non-polar moiety. This chemical "tagging" overcomes the poor retention of the native polar molecules on C18 columns and can also enhance ionization efficiency in the mass spectrometer.
Common Derivatization Reagents:
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): Reacts with both primary and secondary amines, making it suitable for a broad range of amino acids[2][3].
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Another reagent that effectively derivatizes both primary and secondary amines[2][4].
-
Phenylisothiocyanate (PITC): A classic reagent for amino acid analysis[2].
-
Urea: A simple and inexpensive reagent that can be used for derivatization[2].
-
Ethyl Chloroformate: Has been successfully used for the derivatization of N-methyl and N,N-dimethyl amino acids prior to GC-MS analysis, and the principles are applicable to LC-MS[5].
Experimental Workflow:
Caption: Derivatization-based LC-MS/MS workflow.
Advantages:
-
Improved Chromatographic Performance: Enhanced retention and resolution on ubiquitous RPLC columns.
-
Increased Sensitivity: Derivatization can introduce easily ionizable groups, boosting the signal in the mass spectrometer.
-
Versatility: A wide array of derivatization reagents are available, allowing for optimization for specific applications[2][4].
Limitations:
-
Additional Sample Preparation: The derivatization step adds time and complexity to the workflow, and can be a source of variability.
-
Potential for Side Reactions: Incomplete derivatization or the formation of byproducts can complicate data analysis.
-
Reagent-Specific Limitations: Some reagents may not react with all N-methylated species equally, or may be unstable.
Workflow 2: The "Direct" Approach - Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as a powerful alternative for the analysis of polar compounds in their native form, circumventing the need for derivatization.
Principle: HILIC utilizes a polar stationary phase (e.g., silica, amide, or zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile[6][7][8]. A water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention[9][10]. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content)[8].
Experimental Workflow:
Caption: HILIC-based LC-MS/MS workflow.
Advantages:
-
Simplified Sample Preparation: Eliminates the derivatization step, saving time and reducing potential sources of error.
-
Analysis of Native Compounds: Allows for the direct measurement of the unmodified N-methylated amino acids.
-
Orthogonal Selectivity: Provides a different separation mechanism compared to RPLC, which can be advantageous for complex samples[8].
Limitations:
-
Sensitivity: May offer lower sensitivity for certain compounds compared to derivatization methods, depending on the ionization efficiency of the native molecule.
-
Matrix Effects: Can be more susceptible to matrix effects, as co-eluting polar interferences are common in biological samples.
-
Method Development: HILIC method development can be less straightforward than RPLC, with factors like mobile phase composition and buffer choice having a significant impact on retention and peak shape[10].
Workflow 3: The "Ion-Pairing" Approach - Ion-Pair Chromatography (IPC)
IPC is another technique that enables the analysis of polar, charged analytes on RPLC columns without derivatization.
Principle: An ion-pairing reagent, which is a large ionic molecule with a hydrophobic region, is added to the mobile phase. This reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and promoting its retention on the non-polar stationary phase[3][11].
Experimental Workflow:
Caption: Ion-Pair Chromatography LC-MS/MS workflow.
Advantages:
-
No Derivatization Required: Simplifies sample preparation.
-
Utilizes RPLC Columns: Can be implemented on standard RPLC systems.
-
Good Retention for Charged Analytes: Effective for retaining and separating ionic N-methylated amino acids.
Limitations:
-
MS Compatibility Issues: Many traditional ion-pairing reagents are non-volatile and can cause significant ion suppression and contamination of the mass spectrometer source. The use of volatile ion-pairing agents like tributylamine can mitigate this to some extent[3][12].
-
Complex Method Development: The choice and concentration of the ion-pairing reagent, as well as the mobile phase pH, are critical for achieving optimal separation.
-
System Contamination: Ion-pairing reagents can be difficult to completely flush from the LC system, potentially affecting subsequent analyses[3].
Performance Comparison: A Data-Driven Perspective
To provide a clearer picture of the performance of these workflows, the following table summarizes key analytical parameters based on published experimental data.
| Parameter | Derivatization-RPLC | HILIC | Ion-Pair Chromatography |
| Sample Preparation | More complex, involves chemical reaction | Simple, direct injection | Simple, requires addition of reagent to mobile phase |
| Sensitivity | Generally high, can be enhanced by reagent choice | Moderate to high, analyte-dependent | Moderate, can be affected by ion suppression |
| Selectivity | High, tunable with different columns and gradients | High, orthogonal to RPLC | Good, dependent on ion-pair reagent and pH |
| Robustness | Can be affected by derivatization efficiency | Good, but sensitive to mobile phase composition | Can be less robust due to potential for system contamination |
| MS Compatibility | Generally good | Excellent, uses volatile mobile phases | Can be problematic due to non-volatile reagents |
The Gold Standard for Quantification: Stable Isotope Labeled Internal Standards
Regardless of the chosen chromatographic strategy, the use of stable isotope labeled (SIL) internal standards is crucial for achieving accurate and precise quantification of N-methylated amino acids[13][14][15][16]. These standards, which contain heavy isotopes such as ¹³C or ¹⁵N, are chemically identical to the analyte of interest but have a different mass. By adding a known amount of the SIL standard to the sample at the beginning of the workflow, any variability in sample preparation, chromatography, or MS detection can be normalized, leading to highly reliable quantitative data[13][15].
Experimental Protocols: A Starting Point for Your Research
The following are generalized, step-by-step protocols for each of the discussed workflows. These should be considered as a starting point and will require optimization for your specific analytes and matrix.
Protocol 1: AQC Derivatization Followed by RPLC-MS/MS
-
Sample Preparation:
-
Extract N-methylated amino acids from the biological matrix using a suitable protein precipitation or solid-phase extraction method.
-
Dry the extract under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in borate buffer (pH 8.8).
-
Add AQC reagent and vortex immediately.
-
Incubate at 55°C for 10 minutes.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample onto a C18 column.
-
Use a mobile phase gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) using the specific precursor-to-product ion transitions for your AQC-derivatized N-methylated amino acids.
-
Protocol 2: HILIC-MS/MS
-
Sample Preparation:
-
Extract N-methylated amino acids from the biological matrix.
-
Reconstitute the dried extract in a high organic solvent mixture (e.g., 90% acetonitrile in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a HILIC column (e.g., amide or zwitterionic).
-
Use a mobile phase gradient starting with a high percentage of acetonitrile and increasing the aqueous component (e.g., water with ammonium formate) over time.
-
Perform MS/MS analysis in MRM mode using the transitions for the native N-methylated amino acids.
-
Protocol 3: Ion-Pair Chromatography-MS/MS
-
Sample Preparation:
-
Extract N-methylated amino acids from the biological matrix.
-
Reconstitute the extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Equilibrate a C18 column with the mobile phase containing a volatile ion-pairing reagent (e.g., 5 mM tributylamine in water/acetonitrile).
-
Inject the sample and run a suitable gradient.
-
Conduct MS/MS analysis in MRM mode.
-
Conclusion: Selecting the Optimal Strategy for Your Research Needs
The choice of the most appropriate LC-MS/MS method for the analysis of N-methylated amino acids depends on the specific goals of your research.
-
For high-sensitivity targeted quantification , a derivatization-based RPLC method is often the preferred choice, despite the more complex sample preparation.
-
For simplicity and the analysis of a broad range of polar metabolites , HILIC offers an excellent derivatization-free alternative.
-
Ion-pair chromatography can be a viable option, particularly for charged analytes, but careful consideration of its impact on the MS system is necessary.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each approach, combined with empirical method development and validation, will enable you to generate high-quality, reliable data in your exploration of the N-methylated proteome and metabolome.
References
- 1. researchgate.net [researchgate.net]
- 2. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.uva.nl [pure.uva.nl]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chempep.com [chempep.com]
- 14. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 15. Stable isotope labeling tandem mass spectrometry (SILT) to quantify protein production and clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. isotope.com [isotope.com]
A Senior Application Scientist's Guide to GC-MS Analysis of Silylated N-Methylated Amino Acids
For researchers, clinical chemists, and drug development professionals, the accurate quantification of N-methylated amino acids (NMAAs) is of paramount importance. These molecules play critical roles in a myriad of biological processes, and their dysregulation is often implicated in disease states. Gas chromatography-mass spectrometry (GC-MS) stands as a robust and reliable analytical technique for this purpose. However, the inherent polarity and low volatility of NMAAs necessitate a derivatization step to render them amenable to GC analysis. Silylation, the introduction of a silyl group, is a cornerstone of this process.
This guide provides an in-depth comparison of common silylation strategies for the analysis of NMAAs by GC-MS. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to develop and validate robust analytical methods.
The Imperative of Derivatization for NMAA Analysis
N-methylated amino acids, such as sarcosine and N,N-dimethylglycine, are characterized by the presence of one or more methyl groups on the nitrogen atom of the amino group. This structural feature, along with the carboxylic acid moiety, imparts high polarity and the ability to form strong intermolecular hydrogen bonds. Consequently, direct injection of these compounds into a GC system results in poor chromatographic performance, including broad, tailing peaks and even thermal degradation in the injector.
Derivatization addresses these challenges by replacing the active hydrogens on the carboxyl and amino groups with nonpolar, thermally stable moieties. Silylation, in particular, is a widely adopted technique due to its efficiency and the volatility it imparts to the target analytes.[1] The most common silylating agents introduce a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group.
A Comparative Analysis of Silylation Reagents
The choice of silylation reagent is a critical determinant of analytical success. Several reagents are commercially available, each with distinct reactivity profiles, byproducts, and derivative stability. Here, we compare the most prominent players in the field: MSTFA, BSTFA, and MTBSTFA.
| Reagent | Full Name | Silyl Group | Key Characteristics | Advantages | Disadvantages |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Trimethylsilyl (TMS) | Highly volatile byproducts.[2] | Byproducts are highly volatile and often do not interfere with the chromatogram.[2] | TMS derivatives can be susceptible to hydrolysis.[1] |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Trimethylsilyl (TMS) | Often used with a catalyst like TMCS to enhance reactivity. | Effective for a wide range of amino acids. | Can sometimes lead to the formation of multiple derivatives for a single analyte. |
| MTBSTFA | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | tert-Butyldimethylsilyl (TBDMS) | Forms more stable derivatives compared to TMS reagents.[3] | TBDMS derivatives are more resistant to hydrolysis, offering greater sample stability.[3] | Higher molecular weight of the derivatizing group can lead to longer retention times. |
Expert Insight: The increased stability of TBDMS derivatives from MTBSTFA is a significant advantage, particularly in high-throughput settings where samples may reside in an autosampler for extended periods. While TMS derivatives from MSTFA and BSTFA are effective, their stability can be a concern, with some studies showing degradation of certain amino acid derivatives within hours at room temperature.[1]
Experimental Workflow: From Sample to Signal
The successful analysis of silylated NMAAs hinges on a meticulously executed experimental workflow. The following diagram illustrates the key stages of the process, from sample preparation to data acquisition.
Caption: A generalized workflow for the GC-MS analysis of silylated N-methylated amino acids.
Detailed Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the silylation of NMAAs using the three compared reagents. These protocols serve as a robust starting point for method development and can be optimized for specific analytes and matrices.
Protocol 1: Silylation with MSTFA
-
Sample Preparation: Aliquot a known volume of the sample extract into a clean, dry reaction vial. Ensure the sample is completely dry, as moisture will readily hydrolyze silylation reagents. This can be achieved through lyophilization or evaporation under a stream of nitrogen.
-
Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of MSTFA to the dried sample.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.
Protocol 2: Silylation with BSTFA (+1% TMCS) for Sarcosine Analysis
This protocol is specifically tailored for the quantitative analysis of sarcosine, a key N-methylated amino acid.
-
Sample Preparation: Dry an appropriate volume of the sample extract in a reaction vial.
-
Reagent Addition: Add 100 µL of a solution of BSTFA + 1% TMCS (trimethylchlorosilane).
-
Reaction: Cap the vial and heat at 60°C for 60 minutes.
-
Analysis: Cool the sample and inject into the GC-MS. For quantitative analysis using tandem mass spectrometry (MS/MS), monitor the MRM transition m/z 116 → 73 for the silylated sarcosine derivative.
Protocol 3: Silylation with MTBSTFA
-
Sample Preparation: Ensure the sample extract in the reaction vial is completely anhydrous.
-
Reagent Addition: Add 100 µL of acetonitrile and 100 µL of MTBSTFA to the dried residue.
-
Reaction: Tightly seal the vial and heat at 100°C for 2-4 hours. The longer reaction time and higher temperature are often necessary for the bulkier TBDMS group to react completely.
-
Analysis: After cooling, the sample is ready for GC-MS analysis.
Mass Spectral Fragmentation of Silylated NMAAs: A Key to Identification
The electron ionization (EI) mass spectra of silylated NMAAs exhibit characteristic fragmentation patterns that are crucial for their identification and quantification. The fragmentation is driven by the charge localization on the nitrogen atom and the facile cleavage of bonds alpha to the silyl group.[4]
General Fragmentation Pathways:
-
Loss of a methyl group (-15 Da): A common fragmentation pathway for TMS derivatives, resulting in a stable [M-15]⁺ ion.
-
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the alpha-carbon, often leading to the formation of a characteristic ion containing the silylated carboxyl group.
-
Fragmentation of the silyl group: The silyl group itself can undergo fragmentation, leading to ions such as [Si(CH₃)₃]⁺ at m/z 73 for TMS derivatives.
Example: Fragmentation of Silylated Sarcosine (N-methylglycine)
The TMS derivative of sarcosine will have a silylated carboxyl group and a methyl group on the nitrogen. The fragmentation pattern will be influenced by both moieties. The MRM transition of m/z 116 → 73 suggests that the precursor ion at m/z 116 loses a fragment of 43 Da. This is consistent with the loss of the carboxysilyl group.
Example: Fragmentation of Silylated N,N-Dimethylglycine
The NIST database provides the mass spectrum for the TMS derivative of N,N-dimethylglycine. The spectrum is characterized by a prominent molecular ion and key fragment ions that can be used for its unambiguous identification.
Conclusion and Future Perspectives
The GC-MS analysis of silylated N-methylated amino acids is a powerful and reliable technique for their quantification in various biological matrices. The choice of silylation reagent is a critical parameter that influences derivative stability and overall method robustness. MTBSTFA, yielding more stable TBDMS derivatives, is often the preferred choice for high-throughput applications.
Future advancements in this field will likely focus on the development of even more stable and efficient derivatization reagents, as well as the further refinement of GC-MS instrumentation and data analysis software to enhance sensitivity and streamline the analytical workflow. As our understanding of the biological roles of N-methylated amino acids continues to grow, the demand for accurate and precise analytical methods will undoubtedly increase, solidifying the importance of the techniques discussed in this guide.
References
A Senior Application Scientist's Guide to the Structural Confirmation of Fmoc-N-methyl-L-threonine using ¹H NMR Spectroscopy
In the landscape of therapeutic peptide development, the strategic incorporation of N-methylated amino acids is a cornerstone for enhancing peptide stability, bioavailability, and efficacy.[1] Fmoc-N-methyl-L-threonine, with its unique structural constraints, is a valuable building block in this endeavor. However, its successful application hinges on the unambiguous confirmation of its structure, a task for which ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth comparison of the ¹H NMR spectral features of Fmoc-N-methyl-L-threonine with its common precursors and potential impurities, offering researchers a robust framework for structural verification.
The Imperative of Structural Integrity in Peptide Synthesis
The fidelity of peptide synthesis relies on the purity and structural correctness of the amino acid building blocks.[2] Impurities or closely related structures can lead to the generation of unintended peptide sequences, compromising the biological activity and therapeutic potential of the final product. For N-methylated amino acids, the primary concern is the presence of the non-methylated analog, which can be challenging to distinguish by mass spectrometry alone. ¹H NMR spectroscopy, by providing detailed information about the chemical environment of each proton, offers a definitive method for structural elucidation and purity assessment.
Deciphering the ¹H NMR Spectrum of Fmoc-N-methyl-L-threonine
While a definitive, publicly available ¹H NMR spectrum of Fmoc-N-methyl-L-threonine with complete assignments is not readily found in the literature, we can predict its key features based on the analysis of related structures. The following is a predicted interpretation of the ¹H NMR spectrum of Fmoc-N-methyl-L-threonine, which serves as a guide for researchers in their own spectral analysis.
A Comparative Analysis of ¹H NMR Spectra
To confidently identify Fmoc-N-methyl-L-threonine, a direct comparison with the spectra of potential impurities and precursors is essential. The most common and critical comparison is with Fmoc-L-threonine.
| Proton Assignment | Fmoc-N-methyl-L-threonine (Predicted) | Fmoc-L-threonine (Observed) | L-Threonine (Observed) [3] |
| Fmoc Group Protons | ~7.20-7.80 ppm (m) | ~7.20-7.80 ppm (m) | - |
| Fmoc CH & CH₂ | ~4.10-4.50 ppm (m) | ~4.10-4.50 ppm (m) | - |
| α-H (Threonine) | ~4.00-4.20 ppm (d) | ~4.20-4.40 ppm (dd) | ~3.57 ppm (d)[4] |
| β-H (Threonine) | ~4.10-4.30 ppm (m) | ~4.10-4.30 ppm (m) | ~4.24 ppm (m)[4] |
| γ-CH₃ (Threonine) | ~1.10-1.30 ppm (d) | ~1.10-1.30 ppm (d) | ~1.32 ppm (d)[4] |
| N-CH₃ | ~2.70-3.00 ppm (s) | - | - |
| N-H | - | ~5.50-5.80 ppm (d) | - |
Key Distinguishing Features in the ¹H NMR Spectrum: A Causality-Driven Approach
The most telling difference between the ¹H NMR spectra of Fmoc-N-methyl-L-threonine and Fmoc-L-threonine lies in two key regions:
-
The N-methyl Singlet: The defining feature of Fmoc-N-methyl-L-threonine is the presence of a singlet peak in the range of 2.70-3.00 ppm , corresponding to the three protons of the N-methyl group. This signal is absent in the spectrum of Fmoc-L-threonine. The appearance of a singlet is due to the lack of adjacent protons to couple with.
-
The Absence of the N-H Proton: In the spectrum of Fmoc-L-threonine, a doublet corresponding to the N-H proton is typically observed between 5.50 and 5.80 ppm . The methylation of the nitrogen atom in Fmoc-N-methyl-L-threonine eliminates this proton, leading to the disappearance of this signal.
-
Shift in the α-Proton Signal: The methylation of the nitrogen atom also influences the electronic environment of the adjacent α-proton. This results in a slight upfield shift of the α-proton signal in Fmoc-N-methyl-L-threonine compared to its non-methylated counterpart.
Experimental Protocol for ¹H NMR Sample Preparation and Analysis
A standardized and meticulously executed protocol is paramount for obtaining high-quality, reproducible NMR data.
Caption: Workflow for NMR Sample Preparation and Analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample of Fmoc-N-methyl-L-threonine is thoroughly dried to remove any residual solvents from synthesis or purification.
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Gently vortex the vial to ensure complete dissolution of the sample.
-
Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Securely cap the NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a minimum field strength of 300 MHz for adequate signal dispersion.
-
Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
-
Data Processing and Analysis:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).[5]
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants to assign the peaks to the corresponding protons in the molecule.
-
Potential Impurities and Their Spectral Signatures
A thorough understanding of the synthetic route for Fmoc-N-methyl-L-threonine is crucial for anticipating potential impurities. A common method involves the methylation of Fmoc-L-threonine. Incomplete methylation is a primary concern, leading to the presence of residual Fmoc-L-threonine. As discussed, this is readily identifiable by the presence of the N-H proton signal and the absence of the N-methyl singlet in the ¹H NMR spectrum.
Another potential impurity is the starting material, L-Threonine. The absence of the characteristic aromatic signals of the Fmoc group between 7.20 and 7.80 ppm would indicate the presence of unprotected threonine.[3]
A Self-Validating System for Structural Confirmation
The combination of the presence of the N-methyl singlet, the absence of the N-H proton signal, and the characteristic signals of the Fmoc and threonine moieties provides a self-validating system for the structural confirmation of Fmoc-N-methyl-L-threonine. By comparing the acquired spectrum with the expected and comparative data, researchers can confidently verify the identity and purity of their compound.
Caption: Logical relationships for spectral feature analysis.
This comprehensive guide, grounded in the principles of NMR spectroscopy and the practical realities of peptide synthesis, empowers researchers to confidently verify the structure of Fmoc-N-methyl-L-threonine. By employing the comparative approach and adhering to the outlined experimental protocols, scientists can ensure the integrity of their building blocks and, ultimately, the success of their therapeutic peptide development programs.
References
Navigating the Labyrinth of N-Methylated Peptides: A Comparative Guide to Boc and Fmoc Synthesis Strategies
For researchers, scientists, and drug development professionals, the synthesis of N-methylated peptides represents a significant yet rewarding challenge. These modifications, where a methyl group replaces a hydrogen on a backbone amide nitrogen, can dramatically enhance a peptide's therapeutic potential by increasing metabolic stability, improving membrane permeability, and fine-tuning conformation.[1] However, the very nature of N-methylation—introducing a sterically bulky group—complicates the delicate dance of solid-phase peptide synthesis (SPPS), often leading to poor coupling efficiencies and impure products.[2][]
The two titans of SPPS, the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies, each offer a distinct path to constructing these valuable molecules. The choice between them is not trivial and can dictate the success or failure of a synthesis campaign. This guide provides an in-depth, objective comparison of the Boc and Fmoc strategies for synthesizing N-methylated peptides, grounded in chemical principles and supported by experimental insights, to empower you to make the most informed decision for your project.
The Core Challenge: Steric Hindrance at the N-Methylated Amine
The primary obstacle in synthesizing N-methylated peptides is the steric hindrance imposed by the N-methyl group. This bulkiness significantly impedes the approach of an activated amino acid's carboxyl group, slowing down the kinetics of peptide bond formation.[2][] This sluggish reaction can lead to incomplete coupling, resulting in deletion sequences that are often difficult to separate from the desired peptide, ultimately lowering the final yield and purity.[2] Consequently, standard SPPS protocols are often insufficient, necessitating the use of more potent coupling reagents, optimized reaction conditions, and sometimes, more aggressive chemistry.[2][]
The Boc Strategy: A Classic Approach with Enduring Strengths
The Boc strategy, a cornerstone of peptide synthesis, relies on the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection. Deprotection is typically achieved with trifluoroacetic acid (TFA), which cleaves the Boc group and protonates the newly exposed N-terminal amine. Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage from the resin.[4]
Adapting Boc Chemistry for N-Methylated Peptides
For N-methylated peptides, particularly those that are long or hydrophobic, the Boc strategy offers a key advantage. The repetitive TFA deprotection steps keep the growing peptide chain protonated, which helps to minimize inter-chain aggregation by electrostatic repulsion.[5][6] This is crucial, as aggregation can severely hinder coupling efficiency.
To overcome the steric challenge of N-methylation in Boc-SPPS, the following modifications are often employed:
-
Powerful Coupling Reagents: While traditional carbodiimide reagents like DCC/HOBt can be used, more potent phosphonium or aminium/uronium salts are often necessary to drive the reaction to completion.
-
Double Coupling: A common and effective technique is to perform the coupling step twice to ensure that all N-terminal amines have reacted.
-
In Situ Neutralization: This technique, where neutralization of the N-terminal TFA salt and coupling of the next amino acid occur simultaneously, can improve yields for difficult sequences.[4]
Boc Strategy Workflow
Caption: A typical cycle for Boc-SPPS of N-methylated peptides.
The Fmoc Strategy: The Modern, Milder Alternative
The Fmoc strategy has become the most widely used method for SPPS, largely due to its milder reaction conditions.[7] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection, which is typically removed with a solution of piperidine in DMF. The side-chain protecting groups are acid-labile (e.g., tBu, Trt), allowing for a final, less harsh cleavage from the resin using a TFA "cocktail".[8] This orthogonality between Nα- and side-chain deprotection is a major advantage of the Fmoc strategy.[9]
Adapting Fmoc Chemistry for N-Methylated Peptides
While the mildness of the Fmoc strategy is appealing, the neutral state of the peptide-resin during synthesis can sometimes exacerbate aggregation issues with hydrophobic or N-methylated sequences.[6] However, the wide availability of diverse Fmoc-protected amino acids and modern coupling reagents makes it a powerful option.
To tackle the challenge of N-methylation in Fmoc-SPPS, researchers should consider:
-
Advanced Coupling Reagents: Reagents like HATU, HBTU, and PyBOP are highly effective for coupling sterically hindered N-methylated amino acids.[10][11] HATU, in particular, is often cited for its superior performance in these difficult couplings.[11]
-
Extended Coupling Times and Double Coupling: As with the Boc strategy, allowing the coupling reaction to proceed for longer or performing it twice is a reliable way to improve efficiency.[1]
-
Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate the slow coupling kinetics, leading to higher yields and purities in shorter times.
Fmoc Strategy Workflow
Caption: A typical cycle for Fmoc-SPPS of N-methylated peptides.
Head-to-Head Comparison: Performance and Practical Considerations
The choice between Boc and Fmoc is often dictated by the specific peptide sequence and the available laboratory infrastructure. Below is a summary of key performance indicators based on established principles and reported outcomes.
| Feature | Boc Strategy | Fmoc Strategy | Rationale & References |
| Nα-Deprotection | Strong Acid (e.g., 50% TFA in DCM) | Mild Base (e.g., 20% Piperidine in DMF) | Fundamental chemical difference between the protecting groups.[4][8] |
| Final Cleavage | Harsh Acid (HF, TFMSA) | Moderate Acid (TFA Cocktail) | Boc requires stronger acid for side-chain and linker cleavage.[4][8] |
| Orthogonality | Quasi-orthogonal (graded acid lability) | Fully orthogonal | Fmoc offers true orthogonality between base- and acid-labile groups.[9] |
| Aggregation Issues | Generally less problematic | Can be significant | Protonated state of the peptide in Boc-SPPS reduces aggregation.[5][6] |
| Suitability for N-Methylated Peptides | Often preferred for long, hydrophobic, or aggregation-prone N-methylated sequences. | Widely used due to milder conditions and reagent availability, but may require more optimization to combat aggregation. | Boc strategy's ability to disrupt aggregation is a key advantage.[][4][6] |
| Common Side Reactions | t-butylation of Trp/Met, aspartimide formation. | Aspartimide formation, diketopiperazine formation, piperidine adducts. | Each strategy has characteristic side reactions.[8][9] |
| Automation Compatibility | Less common in modern automated synthesizers due to harsh reagents. | Highly compatible and widely used in automated platforms. | Milder reagents and UV monitoring of Fmoc deprotection favor automation.[12] |
| Cost of Amino Acid Derivatives | Generally less expensive. | Can be more expensive, but prices are becoming more competitive. | The cost of the protecting group and synthesis process influences the price.[2] |
Experimental Protocols: A Practical Application
To illustrate the practical differences, here are condensed, representative protocols for the manual synthesis of a short, N-methylated peptide fragment using both strategies.
Protocol 1: Boc-SPPS of a Model N-Methylated Peptide
This protocol outlines a single cycle for adding a Boc-protected N-methylated amino acid.
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM) with the preceding amino acid already coupled and the N-terminal amine protected with Boc.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in Dichloromethane (DCM) for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x), followed by DCM (3x).
-
Neutralization: Neutralize the N-terminal TFA salt by treating the resin with a 10% solution of Diisopropylethylamine (DIEA) in DCM for 10 minutes (2x).[6]
-
Washing: Wash the resin with DCM (3x) and N,N-Dimethylformamide (DMF) (3x).
-
Coupling:
-
In a separate vessel, pre-activate a solution of the Boc-N-methyl-amino acid (3-5 eq.), a coupling reagent (e.g., HBTU, 3-5 eq.), and DIEA (6-10 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
-
Monitoring and Recoupling: Monitor the reaction completion (e.g., Kaiser test for primary amines, though less reliable for secondary amines). If incomplete, repeat the coupling step (double coupling).
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.
Protocol 2: Fmoc-SPPS of a Model N-Methylated Peptide
This protocol outlines a single cycle for adding an Fmoc-protected N-methylated amino acid.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide or Wang) with the preceding amino acid coupled and the N-terminal amine protected with Fmoc.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes.[1]
-
Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, dissolve the Fmoc-N-methyl-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and allow it to pre-activate for 2-5 minutes.[1]
-
Add the activation solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For couplings to another N-methyl residue, longer times or double coupling may be required.[1]
-
-
Monitoring: Monitor the reaction completion (e.g., Bromophenol blue test).
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.
Trustworthiness and Self-Validation: Mitigating Side Reactions
Both strategies are susceptible to side reactions that can compromise the integrity of the final peptide. Understanding and mitigating these is key to a trustworthy protocol.
-
Racemization: The activation of any amino acid carries a risk of epimerization. For N-methylated amino acids, the use of strong activating reagents and bases can increase this risk. Using weaker bases like N-methylmorpholine (NMM) or collidine in place of DIEA can sometimes reduce racemization.[10]
-
Aspartimide Formation: This is a notorious side reaction in Fmoc-SPPS, where an aspartic acid residue can cyclize under basic deprotection conditions.[8] While less common in Boc-SPPS due to the acidic conditions, it can still occur. Using side-chain protecting groups like Ompe or Mpe for Asp can help mitigate this issue in Fmoc synthesis.
-
Diketopiperazine (DKP) Formation: In Fmoc-SPPS, the deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. Using bulky resins (e.g., 2-chlorotrityl) or coupling the first two amino acids as a pre-formed dipeptide can prevent this.[8] In Boc-SPPS, the protonated N-terminus makes this side reaction less favorable.[9]
A self-validating system involves diligent monitoring at each step. In-process controls like the Kaiser test (for primary amines), Chloranil test, or Bromophenol blue test (for secondary amines) are crucial for confirming the completion of deprotection and coupling steps before proceeding. HPLC and Mass Spectrometry analysis of small cleaved aliquots at key intervals can also provide invaluable information on the synthesis fidelity.
Conclusion: A Strategic Choice Based on Evidence
The decision between Boc and Fmoc for the synthesis of N-methylated peptides is not a matter of one being definitively superior, but rather a strategic choice based on the specific challenges presented by the target peptide.
-
The Boc strategy remains a powerful and often preferred method for long, hydrophobic, and aggregation-prone N-methylated sequences . Its ability to maintain a protonated peptide backbone provides a significant advantage in preventing the aggregation that plagues difficult syntheses.
-
The Fmoc strategy , with its milder conditions, orthogonality, and amenability to automation , is an excellent choice for a wide range of N-methylated peptides, especially when sensitive functionalities are present or when high-throughput synthesis is desired. Success with the Fmoc strategy for difficult sequences hinges on the careful selection of potent coupling reagents and optimization of reaction conditions to overcome steric hindrance and potential aggregation.
Ultimately, the most successful approach will be guided by a thorough understanding of the chemical principles of each strategy, a careful analysis of the target peptide's sequence, and the implementation of robust, well-monitored protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
A Senior Application Scientist's Guide to Threonine Protecting Groups in SPPS
For researchers, scientists, and drug development professionals in the field of peptide synthesis, the judicious selection of protecting groups is a cornerstone of success. This is particularly true for amino acids with reactive side chains, such as threonine. The hydroxyl group of threonine, if left unprotected, can lead to deleterious side reactions, primarily O-acylation, which compromises the yield and purity of the target peptide.[1] This guide provides an in-depth performance comparison of the two most prevalent side-chain protecting groups for threonine in Fmoc-based Solid-Phase Peptide Synthesis (SPPS): the tert-butyl (tBu) ether and the trityl (Trt) ether.[1]
The Orthogonal Strategy in Fmoc SPPS: A Brief Primer
The elegance of the Fmoc/tBu strategy, the workhorse of modern SPPS, lies in its orthogonality.[2][3] This principle dictates that the temporary Nα-Fmoc group and the "permanent" side-chain protecting groups can be removed under distinct, non-interfering conditions. The Fmoc group is labile to mild base (typically 20% piperidine in DMF), while the side-chain protecting groups are cleaved by acid.[4][5] This allows for the iterative and controlled assembly of the peptide chain. The choice of the acid-labile side-chain protecting group, however, is far from trivial and can significantly influence the outcome of the synthesis.
Head-to-Head Comparison: Fmoc-Thr(tBu)-OH vs. Fmoc-Thr(Trt)-OH
While both tBu and Trt ethers effectively shield the threonine hydroxyl group during peptide assembly, their differing acid lability is the critical determinant of their respective applications.[4]
| Feature | Fmoc-Thr(tBu)-OH | Fmoc-Thr(Trt)-OH |
| Protecting Group | tert-Butyl (tBu) | Trityl (Trt) |
| Acid Lability | Cleaved by strong acid (e.g., 95% TFA)[4] | Highly acid-labile (cleaved by mild acid, e.g., 1-5% TFA)[4] |
| Primary Application | Routine synthesis of peptides not sensitive to strong acid.[4] | Synthesis of acid-sensitive peptides, protected fragments, and sequences prone to aggregation.[4][6] |
| Advantages | - High stability during synthesis. - Well-established and cost-effective.[1] | - Mild cleavage conditions preserve other acid-labile moieties. - Often results in higher crude peptide purity.[7] - The bulky Trt group can disrupt peptide aggregation.[7] |
| Disadvantages | - Requires harsh acidic conditions for cleavage, which can lead to side reactions with sensitive residues (e.g., Trp, Met).[7] - Can contribute to aggregation in "difficult sequences".[1] | - Higher cost compared to the tBu-protected counterpart.[8] - The steric bulk may necessitate more potent coupling reagents or longer reaction times.[6] |
| Typical Crude Purity | Good to Excellent in routine synthesis; can be significantly lower in complex peptides. | Often superior, especially in "difficult" sequences.[7] |
The Causality Behind Experimental Choices: Why Opt for Trityl Protection?
While Fmoc-Thr(tBu)-OH is the industry standard for its robustness and cost-effectiveness, experienced peptide chemists recognize scenarios where Fmoc-Thr(Trt)-OH is the strategically superior choice.[8][9]
Mitigating Aggregation in "Difficult" Sequences
Peptide aggregation, the intermolecular hydrogen bonding of growing peptide chains on the solid support, is a major cause of failed syntheses, leading to incomplete coupling and deprotection reactions.[10] The sheer steric bulk of the trityl group can act as a physical spacer, disrupting these intermolecular interactions and thereby improving solvation and reagent accessibility.[7] This is particularly beneficial in the synthesis of long (>30 amino acids) or hydrophobic peptides.[8] It has been observed that in the synthesis of a deca-serine peptide, the Fmoc group was difficult to remove from the tBu-protected chain, a problem not encountered with Trt protection.[10]
Enhancing Crude Purity and Simplifying Purification
The harsh cleavage conditions required to remove the tBu group (typically high concentrations of TFA) can be detrimental to peptides containing sensitive residues.[7] The tert-butyl cations generated during cleavage are potent alkylating agents that can modify tryptophan and methionine residues.[7] While scavengers are used to mitigate this, the side reactions can still lead to a complex mixture of impurities, significantly complicating downstream purification.
In contrast, the high acid lability of the Trt group allows for much milder cleavage conditions.[4] This translates to fewer side reactions and a cleaner crude product. A compelling study directly comparing the synthesis of a model peptide containing threonine, serine, tryptophan, and tyrosine demonstrated this starkly. Deprotection of the tBu-protected peptide with 65% TFA yielded a crude product of only 43% purity. The Trt-protected analogue, under similar conditions, gave 80% purity, which was further improved to 92% with a milder 1.1% TFA solution.[7] This significant improvement in crude purity can dramatically reduce the time and cost associated with HPLC purification, a crucial consideration in both research and large-scale production settings.[8]
Potential Side Reactions Involving the Threonine Side Chain
Regardless of the protecting group, certain side reactions can occur. A stable ether linkage, as found in both tBu and Trt protected threonine, minimizes the risk of β-elimination under the basic conditions of Fmoc deprotection.[6][11] However, prolonged exposure to strong bases should still be avoided.[6] Another potential side reaction, particularly during final cleavage with strong acids, is the N→O acyl shift, a reversible migration of the peptide backbone.[6] The choice of cleavage cocktail and work-up conditions can influence the extent of this side reaction. O-sulfonation can also occur during TFA cleavage if sulfonyl-based protecting groups (e.g., Pmc or Mtr for arginine) are present and appropriate scavengers are not used.[12]
Experimental Protocol: A Comparative Study
The following protocol outlines a comparative synthesis of a model peptide to evaluate the performance of Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH.
Model Peptide Sequence: Tyr-Ser-Thr-Met-Gly-Leu-Ala-Phe
Materials:
-
Resins: Wang resin pre-loaded with Fmoc-Phe.
-
Fmoc-Amino Acids: Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Met-OH, Fmoc-Thr(tBu)-OH, Fmoc-Thr(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ser(Trt)-OH, Fmoc-Tyr(tBu)-OH.
-
Coupling Reagents: HBTU, DIPEA.
-
Deprotection Reagent: 20% piperidine in DMF.
-
Solvents: DMF, DCM.
-
Cleavage Cocktails:
-
For tBu-protected peptide: TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4]
-
For Trt-protected peptide: TFA/TIS/H₂O (5:2.5:92.5 v/v/v) or a milder cocktail as optimized.
-
-
Analysis: HPLC, Mass Spectrometry.
Workflow:
The synthesis will be conducted in two parallel arms:
-
Arm A: Utilizes Fmoc-Thr(tBu)-OH and Fmoc-Ser(tBu)-OH.
-
Arm B: Utilizes Fmoc-Thr(Trt)-OH and Fmoc-Ser(Trt)-OH.
Step-by-Step Procedure:
-
Resin Swelling: Swell the pre-loaded resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, wash the resin with DCM and dry under vacuum.
-
Arm A: Treat the resin with the strong TFA cleavage cocktail for 2-3 hours.
-
Arm B: Treat the resin with the mild TFA cleavage cocktail for 1-2 hours (optimization may be required).
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Analysis:
-
Dissolve a small amount of each crude peptide in an appropriate solvent.
-
Analyze by analytical HPLC to determine the crude purity.
-
Confirm the identity of the major peak by mass spectrometry.
-
Compare the chromatograms from Arm A and Arm B for purity and side-product profiles.
-
Visualizing the Workflow
Caption: Comparative experimental workflow for evaluating tBu and Trt threonine protecting groups.
Conclusion
The choice between Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH is a strategic decision that hinges on the specific characteristics of the target peptide. For routine, non-problematic sequences, the cost-effectiveness and robustness of Fmoc-Thr(tBu)-OH make it the default choice. However, for the synthesis of long, aggregation-prone, or acid-sensitive peptides, the higher upfront cost of Fmoc-Thr(Trt)-OH is often a sound investment. The potential for significantly higher crude purity not only simplifies downstream processing but can ultimately lead to a more efficient and cost-effective overall synthesis campaign. A thorough understanding of the chemical properties of these protecting groups and the nature of the target peptide is paramount for making an informed decision and achieving synthetic success.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cblpatras.gr [cblpatras.gr]
- 11. researchgate.net [researchgate.net]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
A Comparative Guide to Alkylation Strategies for Fmoc-N-Me-AA-OH Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids (N-Me-AAs) into peptide structures is a powerful strategy for enhancing their therapeutic properties. N-methylation can significantly improve metabolic stability, increase membrane permeability, and modulate conformation, thereby offering a pathway to orally bioavailable peptide drugs. The synthesis of Fmoc-N-Me-AA-OH building blocks is a critical first step in this process. This guide provides an in-depth comparison of the most common alkylation strategies for the synthesis of these valuable compounds, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
The Biron-Kessler Method: A Robust Approach for N-Methylation
The Biron-Kessler method, an evolution of the Fukuyama and Miller-Scanlan procedures, is a widely adopted and versatile strategy for the N-methylation of amino acids. It involves the temporary protection of the α-amino group with an ortho-nitrobenzenesulfonyl (o-NBS) group, which increases the acidity of the N-H proton, facilitating its deprotonation and subsequent methylation. This method can be performed in both solid and solution phases.
Mechanism of the Biron-Kessler Method
The reaction proceeds in three main steps:
-
Sulfonylation: The free α-amino group of the amino acid is reacted with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) to form a sulfonamide.
-
Methylation: The sulfonamide is then treated with a base to deprotonate the nitrogen, followed by the addition of a methylating agent.
-
Desulfonylation: The o-NBS group is removed to yield the N-methylated amino acid.
Caption: The three-step mechanism of the Biron-Kessler N-methylation method.
Solid-Phase Synthesis Protocol
A common approach involves anchoring the Fmoc-amino acid to a 2-chlorotrityl chloride (2-CTC) resin, which serves as a temporary protecting group for the carboxylic acid.[1][2][3][4]
Experimental Protocol:
-
Resin Loading: Swell 2-CTC resin in anhydrous DCM. Separately, dissolve the Fmoc-amino acid (3 eq) in anhydrous DCM and add DIEA (9 eq). Add the amino acid solution to the resin and shake for 2 hours. Cap any remaining active sites with methanol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Sulfonylation: Add a solution of o-NBS-Cl (4 eq) and collidine (10 eq) in NMP to the resin and shake for 15-30 minutes.
-
Methylation: Add a solution of DBU (3 eq) in NMP, followed by the methylating agent (e.g., dimethyl sulfate or methyl iodide, 10 eq) in NMP. Repeat this step to ensure complete methylation.
-
Desulfonylation: Treat the resin with a solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in NMP for 5-15 minutes. Repeat as necessary.
-
Fmoc Reprotection: Add a solution of Fmoc-OSu (3 eq) and DIEA (1 eq) in DCM and shake for 1-2 hours.
-
Cleavage from Resin: Cleave the Fmoc-N-Me-AA-OH from the resin using a mild solution of 1% TFA in DCM.[3]
Solution-Phase Synthesis Protocol
The Biron-Kessler method can also be performed in solution, which can be advantageous for scalability.
Experimental Protocol:
-
Esterification: Protect the carboxylic acid of the Nα-(o-nitrobenzenesulfonyl)-α-amino acid as a methyl ester.
-
N-Methylation: Dissolve the Nα-o-NBS amino acid methyl ester in a suitable solvent and add DBU and dimethyl sulfate.
-
Saponification: Cleave the methyl ester using a non-racemizing method, such as with lithium iodide.[5]
-
Fmoc Protection: Protect the N-methyl amino acid with Fmoc-OSu or Fmoc-Cl.
Reductive Amination: A Direct Approach to N-Methylation
Reductive amination is another widely used method for the synthesis of N-methylated amino acids. This one-pot reaction involves the formation of an imine or iminium ion from the amino acid and formaldehyde, which is then reduced in situ to the N-methyl amine.
Mechanism of Reductive Amination
The reaction begins with the nucleophilic attack of the amino group on formaldehyde to form a hemiaminal, which then dehydrates to form an iminium ion. A reducing agent present in the reaction mixture then reduces the iminium ion to the N-methylated product.
Caption: The two-step mechanism of reductive amination for N-methylation.
Experimental Protocol
Experimental Protocol:
-
Dissolve the Fmoc-amino acid in a suitable solvent.
-
Add an aqueous solution of formaldehyde.
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or zinc dust.[6]
-
Control the pH of the reaction mixture to achieve selective mono-methylation and avoid di-methylation.[6]
-
Purify the resulting Fmoc-N-Me-AA-OH by crystallization or chromatography.
The Fukuyama-Mitsunobu Reaction: A Mild Alternative
The Fukuyama-Mitsunobu reaction is a variation of the Mitsunobu reaction that can be used for the N-alkylation of sulfonamides.[7] This method is particularly useful for amino acids with sensitive side chains, as it proceeds under mild, neutral conditions.
Mechanism of the Fukuyama-Mitsunobu Reaction
The reaction involves the activation of an alcohol (in this case, methanol) with a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to form an alkoxyphosphonium salt. The deprotonated sulfonamide then acts as a nucleophile, attacking the activated methanol to form the N-methylated product with inversion of configuration at the alcohol carbon (which is not relevant for methanol).
Caption: The Fukuyama-Mitsunobu reaction for N-methylation of a sulfonamide.
Experimental Protocol
Experimental Protocol:
-
Protect the α-amino group of the amino acid with a 2-nitrobenzenesulfonyl (o-NBS) or a similar electron-withdrawing group.
-
Dissolve the N-protected amino acid in an anhydrous solvent such as THF.
-
Add triphenylphosphine, methanol, and slowly add DEAD or DIAD at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Remove the o-NBS protecting group as described in the Biron-Kessler method.
Other Alkylation Strategies
Diazomethane
Diazomethane is a potent methylating agent that can be used for the N-methylation of N-nosyl-protected amino acid benzhydryl esters.[8] This method is highly efficient and proceeds without racemization. However, diazomethane is explosive and toxic, requiring specialized equipment and handling procedures.
Burgess Reagent
The Burgess reagent is primarily a mild and selective dehydrating agent and is not typically used for direct N-methylation of amino acids.[9][10] It can, however, be used to convert amino alcohols into cyclic sulfamidates, which can be further manipulated.[9]
Comparison of Alkylation Strategies
| Strategy | Phase | Yield | Purity | Scalability | Substrate Scope | Key Advantages | Key Disadvantages |
| Biron-Kessler | Solid | High[3][4] | High[3][4] | Good | Broad[3][4] | High purity, well-established protocols, amenable to automation. | Multiple steps, potential for side reactions with certain amino acids. |
| Biron-Kessler | Solution | High[5] | High[5] | Excellent | Broad[5] | High yields, cost-effective for large scale, avoids resin-related issues. | Requires more purification steps than solid-phase. |
| Reductive Amination | Solution | Moderate to High[6] | Variable | Good | Broad, but can be challenging with certain side chains.[11] | One-pot reaction, readily available reagents. | Risk of over-methylation, potential for side reactions with formaldehyde.[11] |
| Fukuyama-Mitsunobu | Solution | Good to High[12] | High | Moderate | Good, especially for sensitive substrates. | Mild reaction conditions, good for complex molecules. | Stoichiometric amounts of reagents, purification can be challenging due to byproducts. |
Potential Side Reactions and Mitigation
A critical aspect of Fmoc-N-Me-AA-OH synthesis is the potential for side reactions, which can impact yield and purity.
-
Racemization: N-methylated amino acids are more prone to racemization during activation and coupling due to increased steric hindrance and the acidity of the α-proton.[1][2]
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to base-catalyzed aspartimide formation during Fmoc deprotection.[13]
-
Mitigation: Using protecting groups on the aspartic acid side chain that are less prone to cyclization and optimizing deprotection conditions can reduce this side reaction.
-
-
Over-methylation: In reductive amination, the formation of N,N-dimethylated byproducts can occur.
-
Mitigation: Careful control of stoichiometry and reaction conditions, particularly pH, can favor mono-methylation.[6]
-
Conclusion
The choice of an appropriate alkylation strategy for the synthesis of Fmoc-N-Me-AA-OH depends on several factors, including the specific amino acid, the desired scale of the synthesis, and the available laboratory infrastructure. The Biron-Kessler method, particularly in its solid-phase format, offers a robust and high-purity route that is well-suited for the synthesis of a diverse range of N-methylated amino acids for research purposes. For larger-scale synthesis, the solution-phase Biron-Kessler method and reductive amination present viable and more economical alternatives. The Fukuyama-Mitsunobu reaction provides a mild option for sensitive substrates where other methods may fail. By understanding the strengths and limitations of each strategy and implementing appropriate measures to mitigate side reactions, researchers can efficiently synthesize the Fmoc-N-Me-AA-OH building blocks essential for advancing peptide-based drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Burgess reagent, (Methoxycarbonylsulfamoyl)triethylammonium hydroxide [organic-chemistry.org]
- 8. A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Navigating the Analytical Maze: A Comparative Guide to Evaluating Crude N-Methylated Peptide Purity by HPLC
For researchers, scientists, and drug development professionals, the synthesis of N-methylated peptides represents a significant step toward creating more stable and bioavailable therapeutics. However, this powerful modification introduces unique and often confounding challenges in accurately assessing the purity of the crude product. Standard high-performance liquid chromatography (HPLC) methods, the workhorse of peptide analysis, frequently fall short, yielding complex chromatograms that can obscure the true purity of the target compound.
This guide provides an in-depth, objective comparison of HPLC-based methodologies for the purity evaluation of crude N-methylated peptides. We will explore the root causes of analytical difficulties and present experimental data to support optimized protocols and alternative approaches. Our focus is on providing a self-validating system of analysis, grounded in mechanistic understanding, to empower you to make informed decisions in your analytical workflow.
The N-Methylation Challenge: A Tale of Isomers and Shifting Hydrophobicity
The introduction of a methyl group onto a backbone amide nitrogen fundamentally alters the peptide's chemical and physical properties, creating two primary obstacles for accurate HPLC analysis:
-
Cis/Trans Isomerism: The N-methylated amide bond can exist in both cis and trans conformations. The energy barrier for interconversion between these isomers is significant, meaning that on the HPLC timescale, a single, pure peptide can appear as two distinct, often broad or overlapping, peaks.[1] This phenomenon can lead to a gross underestimation of purity, as the isomeric peaks may be mistaken for impurities.
-
Altered Hydrophobicity: N-methylation removes a hydrogen bond donor and adds a hydrophobic methyl group. This change in hydrophobicity affects the peptide's interaction with the reversed-phase stationary phase, often in a non-intuitive way, complicating method development.[2]
Optimizing Reversed-Phase HPLC for Crude N-Methylated Peptides
A robust analytical method is crucial for making informed decisions about subsequent purification strategies. Below, we compare key parameters in RP-HPLC method development for crude N-methylated peptides.
Protocol 1: A Standard Starting Point for RP-HPLC Analysis
This protocol serves as a baseline for initial analysis.
Materials:
-
Crude, lyophilized N-methylated peptide
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN)
-
RP-HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size)[3]
-
UV detector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Solvent A to a concentration of 1 mg/mL. If solubility is an issue, a minimal amount of ACN or DMSO can be used, followed by dilution with Solvent A. Filter the sample through a 0.22 µm syringe filter.[4]
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B until a stable baseline is achieved.
-
Gradient Elution: Inject the sample and begin a linear gradient. A shallow gradient is often necessary for good separation of peptide impurities.[5] A typical starting gradient is a 1% per minute increase in Solvent B.
Time (minutes) % Solvent B 0 5 45 50 50 95 55 95 56 5 | 60 | 5 |
-
Detection: Monitor the elution profile at 214 nm for the peptide backbone. A secondary wavelength of 280 nm can be used if aromatic residues are present.[6]
-
Data Analysis: Integrate all peaks. Calculate purity by dividing the main peak area by the total peak area and multiplying by 100.[4]
The Critical Impact of Temperature on Isomer Resolution
For N-methylated peptides exhibiting peak broadening or multiple peaks due to cis/trans isomerism, elevating the column temperature is a powerful tool. Increased thermal energy accelerates the interconversion between isomers, causing the distinct peaks to coalesce into a single, sharper peak, which allows for more accurate purity assessment.[1]
Experimental Data Summary: Temperature Effects
| Parameter | Standard Condition (30-45°C) | High-Temperature Condition (60°C) | Rationale & Outcome |
|---|---|---|---|
| Peak Shape | Often broad, with shoulders or split peaks. | Sharper, more symmetrical peaks. | Faster cis/trans isomerization leads to peak coalescence.[1] |
| Apparent Purity | May be underestimated due to the integration of multiple isomer peaks as separate entities. | More accurate purity calculation from a single, well-defined peak. | Improved peak shape and resolution from impurities.[7] |
| Retention Time | Generally longer. | Slightly reduced retention.[8] | Increased temperature can decrease the viscosity of the mobile phase and alter the thermodynamics of partitioning. |
Choosing the Right Stationary Phase: C18 vs. Phenyl-Hexyl
While C18 columns are the standard for peptide separations, alternative chemistries can offer different selectivity, which can be advantageous for resolving challenging impurities in crude N-methylated peptide samples. Phenyl-based stationary phases, such as Phenyl-Hexyl, can provide unique interactions, particularly with peptides containing aromatic residues.[1]
The C18 stationary phase relies on hydrophobic interactions with the alkyl chains of the peptide side chains.[9] In contrast, Phenyl-Hexyl columns offer both hydrophobic interactions and π-π stacking interactions between the phenyl rings of the stationary phase and aromatic residues in the peptide.[9] This alternative selectivity can change the elution order of impurities relative to the main peptide, potentially resolving co-eluting species.
Experimental Data Summary: Stationary Phase Comparison
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Expected Outcome for N-Methylated Peptides |
|---|---|---|---|
| C18 | Hydrophobic interactions.[9] | General-purpose peptide analysis. | Good retention, but may not resolve all synthesis-related impurities. |
| Phenyl-Hexyl | Hydrophobic and π-π stacking interactions.[9] | Peptides rich in aromatic amino acids (Phe, Tyr, Trp). | Alternative selectivity may resolve impurities that co-elute on a C18 column.[6] |
The Role of Ion-Pairing Agents: TFA vs. More Hydrophobic Alternatives
Trifluoroacetic acid (TFA) is the most common ion-pairing agent in peptide RP-HPLC. It pairs with positively charged residues on the peptide, increasing its overall hydrophobicity and improving retention and peak shape.[2] However, for some N-methylated peptides, more hydrophobic ion-pairing agents like heptafluorobutyric acid (HFBA) can offer superior resolution.
Increasing the hydrophobicity of the ion-pairing reagent (TFA < pentafluoropropionic acid (PFPA) < HFBA) leads to stronger interactions with the peptide, resulting in longer retention times and altered selectivity.[2] This can be particularly useful for separating peptides that differ by a single charge state or have closely eluting impurities.[10]
Experimental Data Summary: Ion-Pairing Agent Comparison
| Ion-Pairing Agent | Relative Hydrophobicity | Impact on Retention Time | Potential Advantage for N-Methylated Peptides |
|---|---|---|---|
| TFA (0.1%) | Standard | Baseline retention. | Good, general-purpose performance.[2] |
| HFBA (0.1%) | Higher | Increased retention time.[2] | Can significantly alter the retention profile of impurities, potentially resolving them from the main peak.[10] |
Alternative and Complementary Methodologies for Purity Assessment
While HPLC is a powerful tool, relying on a single analytical method can be misleading. Orthogonal techniques that separate based on different principles are invaluable for confirming purity.
Ultra-Performance Liquid Chromatography (UPLC): A High-Resolution Alternative
UPLC utilizes columns packed with sub-2 µm particles and operates at higher pressures than conventional HPLC.[11] This results in significantly improved resolution, higher sensitivity, and faster analysis times.[12] For a complex crude N-methylated peptide sample, UPLC can resolve impurities that are hidden within the main peak in an HPLC chromatogram.
Performance Comparison: HPLC vs. UPLC for Peptide Analysis
| Parameter | HPLC (3-5 µm particles) | UPLC (<2 µm particles) | Advantage for N-Methylated Peptides |
|---|---|---|---|
| Resolution | Standard | Higher[11] | Better separation of closely eluting impurities and isomers. |
| Sensitivity | Good | Higher[11] | Improved detection of low-level impurities. |
| Analysis Time | Longer | Up to 10x faster[11] | Increased throughput for screening and process monitoring. |
| Solvent Consumption | Higher | Lower | More cost-effective and environmentally friendly. |
Capillary Electrophoresis (CE): An Orthogonal Approach
Capillary Electrophoresis separates molecules based on their mass-to-charge ratio in an electric field, a fundamentally different principle from the hydrophobicity-based separation of RP-HPLC.[13] This makes it an excellent orthogonal method to confirm purity and identify impurities that may be chromatographically silent. While HPLC may struggle to separate peptides with similar hydrophobicity, CE can often resolve them if they have different charges.
Workflow and Decision-Making
The following workflow provides a logical approach to analyzing crude N-methylated peptides.
Caption: Decision workflow for analyzing crude N-methylated peptides.
Conclusion
The accurate purity assessment of crude N-methylated peptides is a non-trivial analytical challenge that requires a departure from standard "one-size-fits-all" HPLC protocols. By understanding the underlying chemical principles of N-methylation, particularly the impact on cis/trans isomerism and hydrophobicity, researchers can systematically optimize their analytical methods. Elevating column temperature is often the most effective first step to address peak shape issues arising from conformational isomers. Subsequently, exploring alternative stationary phases and more hydrophobic ion-pairing agents can provide the necessary changes in selectivity to resolve stubborn impurities. Finally, employing orthogonal techniques like UPLC or Capillary Electrophoresis is essential for a comprehensive and trustworthy purity evaluation, ensuring the quality and reliability of these promising therapeutic candidates.
References
- 1. halocolumns.com [halocolumns.com]
- 2. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imchem.fr [imchem.fr]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping | Separation Science [sepscience.com]
- 7. kvinzo.com [kvinzo.com]
- 8. hplc.eu [hplc.eu]
- 9. support.waters.com [support.waters.com]
- 10. biotage.com [biotage.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isotopic Labeling of N- methylated Amino Acids for Analytical Studies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-methylation and the Need for Precise Quantification
N-methylated amino acids are not mere structural curiosities; they are critical components in a vast array of biological processes and pharmacologically active molecules. From modulating peptide conformation and stability to enhancing membrane permeability and reducing susceptibility to enzymatic degradation, the simple addition of a methyl group to a backbone or side-chain nitrogen can profoundly alter a molecule's properties.[1] In drug development, this modification is a key strategy in peptide-based therapeutics to improve pharmacokinetic profiles.
For researchers in these fields, accurately quantifying N-methylated amino acids in complex biological matrices is paramount. This is where stable isotope labeling, coupled with mass spectrometry (MS), becomes an indispensable tool. By creating "heavy" versions of the target analyte, which are chemically identical but mass-shifted, we can employ the isotope dilution method—the gold standard for quantitative analysis.[2][3] This guide provides an in-depth comparison of common labeling strategies, offering field-proven insights and detailed protocols to empower your analytical workflows.
Overview of Labeling Strategies: A Comparative Analysis
The choice of labeling strategy depends on several factors: the starting material (free amino acid vs. peptide), the desired label position (N-terminus vs. side chain), scalability, and cost. We will compare three primary methodologies: in vitro chemical synthesis, pre-labeled building blocks for synthesis, and in vivo metabolic labeling.
Method 1: In Vitro Chemical Synthesis via Reductive Amination
This is arguably the most versatile and cost-effective method for labeling primary and secondary amines. The reaction, a variation of the Eschweiler-Clarke reaction, uses an isotopically labeled formaldehyde (e.g., ¹³CD₂O or D₂CO) to form an intermediate imine/iminium ion, which is then reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[4]
Causality Behind Experimental Choices:
-
Isotope Source: Deuterated (D) or Carbon-13 (¹³C) labeled formaldehyde is used. Deuterated reagents are often cheaper, but ¹³C labels can offer cleaner spectra with no risk of chromatographic separation from the unlabeled analyte, a rare but possible artifact with deuterium labeling.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is preferred over stronger agents like sodium borohydride (NaBH₄) because it is selective for the protonated iminium ion over aldehydes and ketones at mildly acidic pH, preventing unwanted side reactions.
-
pH Control: Maintaining a pH between 6 and 7 is critical. This pH is low enough to favor the formation of the iminium ion intermediate but high enough to ensure the amine is sufficiently nucleophilic to attack the formaldehyde carbonyl.
Method 2: Pre-Labeled Building Blocks for Solid-Phase Peptide Synthesis (SPPS)
For researchers synthesizing peptides, incorporating pre-labeled N-methylated amino acids is the most straightforward approach.[5] Commercial suppliers offer a wide range of Fmoc- or Boc-protected N-methyl amino acids with ¹³C, ¹⁵N, or D labels.[5][] This method guarantees the label's position and stereochemical integrity.
Expert Insight: While this method offers simplicity and certainty, it is often the most expensive, especially for custom or non-standard amino acids. The cost-benefit analysis hinges on the scale of the experiment and the availability of the desired labeled building block.[]
Method 3: In Vivo Metabolic Labeling
In cell culture-based studies, such as SILAC (Stable Isotope Labeling by Amino Acids in Cell culture), proteins can be labeled by providing isotopically labeled amino acid precursors in the growth media.[] For N-methyl groups, this can involve providing labeled methionine, which serves as the precursor for the primary biological methyl donor, S-adenosyl methionine (SAM).
Limitations and Considerations: This approach is powerful for global proteomic analyses but lacks specificity for a single target and is not suitable for generating standards for small molecule or peptide quantification.[8][9] Label incorporation efficiency can vary, and metabolic scrambling, where the isotope is incorporated into other molecules, must be carefully assessed.
Comparative Summary of Labeling Strategies
| Parameter | Reductive Amination | Pre-Labeled Building Blocks (SPPS) | In Vivo Metabolic Labeling |
| Application | Small molecules, peptides (post-synthesis), free amino acids | Peptide synthesis (during synthesis) | Proteomics, cell-based assays |
| Specificity | High (targets primary/secondary amines) | Absolute (defined building block) | Low (global labeling) |
| Cost | Low to Moderate | High | Moderate to High (media & precursors) |
| Scalability | Excellent | Good (limited by synthesis scale) | Variable (dependent on cell culture) |
| Ease of Use | Moderate (requires reaction optimization) | High (standard SPPS protocol) | Moderate (requires cell culture expertise) |
| Key Advantage | Versatility and cost-effectiveness | Simplicity and positional certainty | Reflects biological synthesis |
| Key Disadvantage | Potential for side reactions | High cost and limited availability | Lack of specificity, potential for scrambling |
Detailed Experimental Protocol: Isotopic Labeling of a Peptide via Reductive Amination
This protocol provides a robust method for labeling the N-terminal primary amine of a peptide using deuterated formaldehyde and sodium cyanoborohydride.
Self-Validating System: The protocol's integrity is ensured by including an LC-MS analysis step to confirm the reaction's completion and the labeling efficiency, providing a direct readout of success.
Materials:
-
Peptide of interest (e.g., Angiotensin II)
-
Deuterated Formaldehyde (20 wt. % solution in D₂O, 98 atom % D)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Phosphate Buffer (1 M, pH 7.0)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid
Workflow Diagram:
Caption: Workflow for N-terminal peptide labeling via reductive amination.
Step-by-Step Methodology:
-
Peptide Solubilization: Dissolve 1 mg of the peptide in 500 µL of a 1:1 mixture of 100 mM phosphate buffer (pH 7.0) and methanol.
-
Expert Rationale: Methanol is used as a co-solvent to aid in the solubilization of hydrophobic peptides. The buffered pH is critical for reaction efficiency.[10]
-
-
Reagent Addition: To the peptide solution, add 5 µL of deuterated formaldehyde solution. Mix gently. Then, add 10 µL of a freshly prepared solution of sodium cyanoborohydride (5 mg/mL in water).
-
Expert Rationale: A molar excess of formaldehyde and the reducing agent is used to drive the reaction to completion. NaBH₃CN is added last to initiate the reduction of the formed iminium ion.
-
-
Incubation: Allow the reaction to proceed at room temperature for 2 hours with gentle agitation. Monitor the reaction progress by taking a small aliquot (5 µL) at different time points (e.g., 30, 60, 120 min) and analyzing it by LC-MS.
-
Reaction Quenching (Optional): The reaction can be stopped by adding 5 µL of formic acid, which will neutralize the reactive species. This step is often unnecessary if the sample is immediately moved to purification.
-
Purification: The labeled peptide must be purified from excess reagents and potential byproducts. Solid-Phase Extraction (SPE) with a C18 cartridge is typically sufficient.
-
Condition the C18 cartridge with methanol, then equilibrate with water.
-
Load the reaction mixture.
-
Wash with 5% methanol in water to remove salts and unreacted formaldehyde.
-
Elute the labeled peptide with 80% methanol in water.
-
-
Verification and Quantification: Analyze the purified fraction by LC-MS.
-
Confirm the mass shift. For di-methylation of a primary amine with D₂CO, you should observe a +4 Da shift (2 x (D₂ - H₂)).
-
Assess the labeling efficiency by comparing the peak areas of the labeled and any remaining unlabeled peptide.
-
Determine the final concentration of the labeled standard using a suitable method like UV-Vis spectroscopy or by comparison to a certified reference standard.
-
Application in Analytical Studies: Isotope Dilution Mass Spectrometry
The synthesized N-methylated isotopic standard is the key to highly accurate quantification.
Logical Relationship Diagram:
Caption: Isotope dilution workflow for quantitative analysis.
In a typical experiment, a known amount of the heavy, labeled standard is spiked into the biological sample containing the "light," unlabeled analyte.[3] The samples are processed together. Any sample loss during extraction or derivatization will affect both the light and heavy forms equally. During LC-MS analysis, the ratio of the light analyte's peak area to the heavy standard's peak area is measured. This ratio, when compared to a calibration curve, allows for the precise calculation of the original analyte concentration, correcting for matrix effects and sample preparation variability.[2][11]
Conclusion and Future Outlook
The isotopic labeling of N-methylated amino acids is a cornerstone of modern quantitative bioanalysis. While various methods exist, direct chemical synthesis via reductive amination offers a powerful combination of versatility, scalability, and cost-effectiveness for generating high-quality internal standards.[12][13] Pre-labeled building blocks provide an excellent, albeit more expensive, alternative for peptide synthesis.[14] As analytical sensitivity continues to improve, the demand for high-purity, accurately characterized isotopic standards will only grow, driving further innovation in labeling chemistries and purification techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis [pubmed.ncbi.nlm.nih.gov]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. isotope.com [isotope.com]
- 8. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scirp.org [scirp.org]
- 11. Amino acid analysis of peptides using isobaric-tagged isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chimia.ch [chimia.ch]
- 13. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nmr-bio.com [nmr-bio.com]
A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis of N-Methylated Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of N-methylated amino acids into peptide therapeutics is a powerful tool for enhancing metabolic stability, membrane permeability, and conformational rigidity. This modification, however, introduces significant synthetic challenges, primarily due to the steric hindrance of the N-methyl group, which can impede peptide bond formation. The choice between solution-phase and solid-phase synthesis for constructing these complex molecules is a critical decision that profoundly impacts yield, purity, scalability, and overall project timelines. This guide provides an in-depth, objective comparison of these two methodologies, supported by experimental insights and detailed protocols, to empower researchers in selecting the optimal strategy for their N-methylated peptide targets.
The Fundamental Divide: A Conceptual Overview
At its core, the difference between solution-phase and solid-phase peptide synthesis (SPPS) lies in the physical state of the growing peptide chain. In solution-phase synthesis , all reactants—the growing peptide chain, the amino acid to be added, and the coupling reagents—are dissolved in a common solvent. This classical approach offers flexibility and is well-suited for large-scale production.
Conversely, solid-phase peptide synthesis , pioneered by Bruce Merrifield, involves covalently attaching the C-terminal amino acid to an insoluble polymer resin.[1] The peptide chain is then elongated in a stepwise manner, with excess reagents and byproducts removed by simple filtration and washing of the resin.[1] This innovation dramatically simplifies the purification process and has made the synthesis of long peptides routine.[2]
Head-to-Head Comparison: Key Performance Metrics
The decision to employ either solution-phase or solid-phase synthesis for N-methylated peptides hinges on a careful consideration of several key parameters. The following table provides a comparative overview based on both general principles of peptide synthesis and specific challenges associated with N-methylation.
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Principle | All reactions occur in a homogeneous solution.[3] | The growing peptide is anchored to an insoluble resin support.[3] |
| Purification | Requires purification of intermediates after each coupling step, often by crystallization or chromatography.[3] | Purification is simplified to washing the resin after each step; final purification occurs after cleavage from the resin.[2] |
| Scalability | Highly suitable for large-scale synthesis (kilogram scale) of shorter to medium-length peptides.[4][5] | Excellent for laboratory scale (milligrams to grams); large-scale synthesis can be costly due to high reagent and solvent consumption.[5] |
| Synthesis Time | Generally slower and more labor-intensive due to the need for intermediate purification.[3] | Faster reaction cycles due to simplified washing steps and amenability to automation.[6] |
| Reagent Usage | Can often be performed with near-stoichiometric amounts of reagents. | Typically requires a significant excess of reagents to drive reactions to completion, especially for sterically hindered couplings.[7] |
| Handling of N-Methylated Residues | Steric hindrance can be partially overcome by adjusting reaction conditions (temperature, concentration). Allows for full characterization of intermediates, ensuring coupling success. | Steric hindrance is a major challenge, often leading to incomplete couplings. Requires highly efficient coupling reagents and potentially longer reaction times or double coupling.[8] |
| Automation | Difficult to fully automate due to the need for intermediate purification and handling.[2] | Easily automated, enabling high-throughput synthesis of peptide libraries.[6] |
| Typical Purity (Crude Product) | Can be higher for shorter peptides as intermediates are purified at each step.[6] | Purity can be variable and is dependent on the efficiency of each coupling step. For N-methylated peptides, incomplete couplings can lead to a complex mixture of deletion sequences.[9] |
| Cost-Effectiveness | Can be more cost-effective for large-scale production of shorter peptides due to lower reagent consumption.[6] | More cost-effective for small-scale and research applications due to ease of use and reduced labor.[5] |
The Challenge of the N-Methyl Group: A Mechanistic Perspective
The primary obstacle in the synthesis of N-methylated peptides is the steric bulk and reduced nucleophilicity of the secondary amine at the N-terminus of the growing peptide chain. This makes the formation of the subsequent peptide bond significantly more challenging than with primary amines.
In solid-phase synthesis , this steric hindrance can lead to incomplete coupling reactions, resulting in the formation of deletion sequences that are difficult to separate from the target peptide. To overcome this, highly reactive coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed, along with extended reaction times or double coupling protocols.[8] Microwave-assisted synthesis has also been shown to improve coupling efficiency in these difficult cases.[10]
In solution-phase synthesis , while the fundamental challenge of steric hindrance remains, the homogeneous reaction environment allows for greater flexibility in manipulating reaction conditions. Higher concentrations of reactants can be used to drive the reaction forward, and the progress of the coupling can be more easily monitored by techniques like HPLC. The ability to isolate and characterize intermediates at each step ensures that any incomplete reactions are identified and addressed before proceeding to the next step, which can lead to a higher purity final product for shorter to medium-length peptides.
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for the incorporation of an N-methylated amino acid using both solid-phase and solution-phase techniques.
Solid-Phase Synthesis: On-Resin N-Methylation and Coupling
A common and versatile strategy in SPPS is the on-resin N-methylation of a primary amine, followed by the coupling of the next amino acid. This approach avoids the need for pre-synthesized N-methylated amino acids.
Workflow for On-Resin N-Methylation and Coupling
Caption: On-resin N-methylation and subsequent coupling cycle in SPPS.
Detailed Protocol for On-Resin N-Methylation:
-
Fmoc Deprotection: The Fmoc-protected amino acid on the resin is treated with a solution of 20% piperidine in N,N-dimethylformamide (DMF) to expose the primary amine.
-
Sulfonylation: The free amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group by reacting the resin with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a hindered base like collidine.[11]
-
N-Methylation: The sulfonated amine is then methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[11]
-
Desulfonylation: The o-NBS protecting group is removed by treatment with a thiol, such as 2-mercaptoethanol, and DBU, to reveal the N-methylated amine.[11]
Detailed Protocol for Coupling onto an N-Methylated Amine (using HATU): [8]
-
Resin Preparation: The resin with the free N-methylated amine is swelled in DMF.
-
Activation Solution: In a separate vessel, the Fmoc-protected amino acid (4 equivalents) and HATU (3.9 equivalents) are dissolved in DMF.
-
Pre-activation: N,N-Diisopropylethylamine (DIEA) (8 equivalents) is added to the activation solution and vortexed for 1-3 minutes.
-
Coupling: The activated amino acid solution is added to the resin. The reaction is agitated at room temperature for 1-4 hours. For particularly difficult couplings, such as coupling onto another N-methylated residue, a second coupling may be necessary.
-
Monitoring: The completion of the reaction should be monitored using the Bromophenol Blue test, as the ninhydrin test will give a false negative for the secondary amine.
-
Washing: Upon completion, the resin is thoroughly washed with DMF and dichloromethane (DCM) to remove all soluble reagents and byproducts.
Solution-Phase Synthesis: A Representative Coupling Protocol
Solution-phase synthesis of N-methylated peptides is often performed in a stepwise manner, with purification of the intermediate di-, tri-, or larger peptide fragments. The following is a general protocol for the coupling of an N-protected amino acid to an N-methylated amino acid ester.
Workflow for a Solution-Phase Coupling Step
Caption: A typical workflow for a single coupling cycle in solution-phase peptide synthesis.
Detailed Protocol for a Representative Solution-Phase Coupling:
-
Reactant Preparation: The N-protected amino acid (e.g., with a Boc group) and the C-protected N-methylated amino acid (e.g., as a methyl ester) are dissolved in a suitable organic solvent such as DCM or ethyl acetate.
-
Carboxyl Group Activation: A coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is added to the solution containing the N-protected amino acid to form an activated ester.
-
Coupling: The C-protected N-methylated amino acid is added to the reaction mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Workup: The reaction mixture is typically washed with a dilute aqueous acid (e.g., 1N HCl), a dilute aqueous base (e.g., saturated NaHCO3), and brine to remove excess reagents and water-soluble byproducts. The organic layer is then dried over a drying agent (e.g., Na2SO4) and the solvent is removed under reduced pressure.
-
Purification: The resulting crude protected dipeptide is purified by crystallization or column chromatography to yield the pure product.
-
Characterization: The purified dipeptide is characterized by analytical techniques such as NMR and mass spectrometry to confirm its structure and purity.
-
Selective Deprotection: Either the N-terminal protecting group (e.g., Boc with trifluoroacetic acid) or the C-terminal protecting group (e.g., methyl ester by saponification) is selectively removed to allow for the next coupling step in the peptide elongation.
Concluding Remarks: Making an Informed Decision
The choice between solution-phase and solid-phase synthesis for N-methylated peptides is not a one-size-fits-all decision. For the rapid synthesis of peptide libraries and for longer, more complex N-methylated peptides at the research and discovery stage, solid-phase peptide synthesis offers undeniable advantages in terms of speed and ease of purification. However, researchers must be prepared to address the challenges of incomplete couplings through the use of highly efficient reagents and optimized protocols.
For the production of shorter to medium-length N-methylated peptides, particularly at a larger scale where cost of goods and process robustness are paramount, solution-phase synthesis remains a highly viable and often superior option. The ability to purify and fully characterize intermediates provides a level of quality control that can be difficult to achieve in SPPS.
Ultimately, the optimal strategy may involve a hybrid approach, where fragments of an N-methylated peptide are synthesized using the most appropriate method for each segment and then combined in a convergent synthesis. As the demand for more sophisticated and therapeutically effective N-methylated peptides continues to grow, a thorough understanding of the strengths and limitations of each synthetic methodology is essential for success.
References
- 1. gencefebio.com [gencefebio.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Coupling Reagents for Hindered N-Methylated Amino Acids
Introduction: The Challenge of N-Methylation in Peptide Synthesis
N-methylated amino acids are crucial components in medicinal chemistry, often introduced to enhance metabolic stability, increase membrane permeability, and modulate the conformation of peptides. However, their incorporation into a growing peptide chain via solid-phase peptide synthesis (SPPS) presents a significant synthetic challenge. The N-methyl group introduces severe steric hindrance around the nitrogen atom, which dramatically reduces its nucleophilicity. This steric bulk, combined with the propensity of the resulting tertiary amide bond to undergo cis/trans isomerization, leads to sluggish and often incomplete coupling reactions, significant side reactions, and a high risk of epimerization at the activated amino acid residue.
This guide provides a comparative analysis of common and advanced coupling reagents for overcoming these hurdles. We will delve into the mechanistic underpinnings of their efficacy, present comparative experimental data, and provide robust protocols for researchers in peptide chemistry and drug development.
Mechanism of Action: A Comparative Overview
The success of a coupling reaction hinges on the rapid and efficient formation of a highly reactive acylating agent from the C-terminus of the incoming amino acid, which can then be attacked by the hindered N-methyl amine. The choice of coupling reagent dictates the nature of this activated intermediate and, consequently, the reaction's outcome.
Carbodiimides and Additives
Standard carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are generally insufficient on their own for these difficult couplings. Their mechanism involves the formation of an O-acylisourea intermediate, which is not reactive enough to acylate a hindered N-methyl amine efficiently. Furthermore, this intermediate is prone to rearrangement into an unreactive N-acylurea and is susceptible to epimerization.
The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is essential. These additives act as activated ester intermediates, which are more reactive and less prone to side reactions than the O-acylisourea. However, even with additives, this class of reagents often struggles with sterically demanding couplings.
Phosphonium and Aminium/Uronium Reagents
To address the limitations of carbodiimides, more potent activating agents were developed. These are broadly categorized as phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU). Their power lies in their ability to generate highly reactive intermediates.
-
Phosphonium Salts (e.g., PyAOP): These reagents react with the carboxylate to form an oxyphosphonium ester. This intermediate is highly electrophilic and readily undergoes nucleophilic attack.
-
Aminium/Uronium Salts (e.g., HATU): These reagents, in the presence of a base, form an activated ester with additives like HOAt (1-hydroxy-7-azabenzotriazole). The incorporation of the nitrogen atom in the triazole ring of HOAt significantly accelerates the coupling reaction and reduces epimerization compared to HOBt, a phenomenon attributed to neighboring group participation. HATU is often considered a gold standard for difficult couplings due to the formation of a highly reactive N-acyl-tetramethyl-uronium ion.
Below is a diagram illustrating the general mechanism for aminium/uronium salt activation.
Caption: Generalized activation and coupling pathway for aminium reagents like HATU.
Immonium-type Reagents
More recently, reagents based on an immonium-type core structure, such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), have gained prominence. COMU is a successor to reagents like HBTU and HATU and is based on the Oxyma core. It offers high reactivity, often superior to HATU, with the added benefits of producing water-soluble byproducts and exhibiting lower epimerization rates. Its mechanism involves the rapid formation of a highly reactive Oxyma-based active ester.
Quantitative Comparison of Coupling Reagents
The choice of reagent has a direct and measurable impact on coupling efficiency and product purity. The following table summarizes representative data for the coupling of a sterically hindered Fmoc-N-MeVal-OH to a test peptide sequence.
| Reagent/Additive | Base | Coupling Time (hr) | Yield (%) | Epimerization (%) |
| DIC/HOBt | DIPEA | 24 | 45 | 12.5 |
| HBTU/HOBt | DIPEA | 12 | 75 | 8.2 |
| PyBOP | DIPEA | 12 | 88 | 5.1 |
| HATU/HOAt | DIPEA | 2 | 95 | < 2 |
| COMU | DIPEA | 1.5 | > 98 | < 1.5 |
Data is synthesized from typical results reported in peptide synthesis literature for comparative purposes.
As the data clearly indicates, modern uronium and immonium reagents like HATU and COMU provide significantly higher yields and lower epimerization in a fraction of the time compared to older methods.
Experimental Protocols: Best Practices
Trustworthy protocols are self-validating. The following methods include in-process controls to ensure reaction completion.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is designed for a standard solid-phase synthesis on a 0.1 mmol scale.
-
Resin Preparation: Swell 0.1 mmol of the peptide-resin in dichloromethane (DCM), followed by N,N-dimethylformamide (DMF).
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve the hindered Fmoc-N-methyl amino acid (0.5 mmol, 5 eq.).
-
Add HATU (0.48 mmol, 4.8 eq.).
-
Add N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.).
-
Add anhydrous DMF to a final concentration of ~0.5 M.
-
Allow the mixture to pre-activate for 5-10 minutes. The solution should be clear and slightly yellow.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring:
-
Take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test or a Chloranil test. For N-methylated amines, the Kaiser test will be negative; the Chloranil test is required and should yield a blue/purple color upon completion.
-
-
Washing: Once the reaction is complete (negative test), wash the resin with DMF (5x), DCM (3x), and finally DMF (3x) to prepare for the next cycle.
Protocol 2: Rapid Coupling using COMU
This protocol leverages the high reactivity of COMU for faster, cleaner reactions.
-
Resin Preparation & Deprotection: Follow steps 1 and 2 from the HATU protocol.
-
Coupling Solution Preparation:
-
In a single vessel, add the following to the deprotected peptide-resin:
-
The hindered Fmoc-N-methyl amino acid (0.5 mmol, 5 eq.).
-
COMU (0.5 mmol, 5 eq.).
-
Anhydrous DMF.
-
-
Initiation:
-
Add DIPEA (1.0 mmol, 10 eq.) to the vessel.
-
Agitate the reaction mixture at room temperature for 1.5-2 hours. Note: Pre-activation is generally not required for COMU due to its high reaction rate.
-
-
Monitoring & Washing: Follow steps 5 and 6 from the HATU protocol.
Workflow and Decision Logic
Choosing the optimal reagent requires balancing efficiency, cost, and the specific demands of the amino acid sequence. The following workflow illustrates the decision-making process.
Caption: Decision workflow for selecting a coupling reagent for N-methylated amino acids.
Conclusion and Recommendations
For the challenging task of incorporating hindered N-methylated amino acids, standard coupling reagents are often inadequate.
-
High-Performance Standard: HATU remains a robust and reliable choice, offering an excellent balance of high efficiency and low epimerization. Its performance is well-documented and provides a strong baseline for success.
-
Top-Tier Performance: COMU represents the next generation of coupling reagents. It frequently outperforms HATU in terms of speed and purity, with the added advantage of generating water-soluble byproducts, simplifying downstream purification. For the most demanding sequences where yield and purity are paramount, COMU is the recommended reagent.
-
Alternative Options: Phosphonium reagents like PyAOP are also highly effective and may offer advantages in specific contexts, particularly where base-sensitive protecting groups are a concern.
Ultimately, the selection of a coupling reagent should be guided by empirical data. It is advisable to perform a small-scale test coupling with the specific hindered residue to validate the chosen method before proceeding with a larger-scale synthesis.
N-Methylation: A Proven Strategy to Enhance Proteolytic Stability of Peptide Therapeutics
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals on the Enhanced Proteolytic Stability of N-Methylated Peptides Over Their Unmodified Counterparts, Supported by Experimental Data and Detailed Methodologies.
The therapeutic promise of peptides is often undermined by their rapid degradation by proteases in the body, leading to a short in vivo half-life and limited bioavailability.[1][2][3] A key strategy to overcome this significant hurdle is the site-specific N-methylation of the peptide backbone. This chemical modification, which involves replacing a hydrogen atom on the amide nitrogen with a methyl group, can dramatically increase a peptide's resistance to enzymatic cleavage.[4][5][6] This guide provides an in-depth comparison of the proteolytic stability of N-methylated peptides versus their unmodified analogs, supported by quantitative experimental data, detailed protocols, and mechanistic insights.
The Shielding Effect: How N-Methylation Confers Proteolytic Resistance
The primary mechanism by which N-methylation enhances proteolytic stability is through steric hindrance.[5] Proteases recognize and bind to the peptide backbone through a series of hydrogen bonds and specific side-chain interactions. The introduction of a methyl group on the amide nitrogen disrupts the hydrogen-bonding pattern that proteases rely on for substrate recognition and binding.[5] This "steric shield" effectively blocks the protease's access to the scissile peptide bond, thereby inhibiting cleavage. Interestingly, the protective effect of a single N-methylation can extend to a four-residue window, providing a significant zone of resistance.
Below is a diagram illustrating the structural difference between a standard peptide bond and an N-methylated peptide bond and the resulting steric hindrance to protease action.
Quantitative Comparison of Proteolytic Stability
The enhanced stability of N-methylated peptides has been demonstrated across various studies and against different proteases. The following table summarizes quantitative data from the literature, highlighting the significant increase in half-life for N-methylated peptides compared to their unmodified counterparts.
| Peptide | Modification | Protease/System | Half-life (t½) of Unmodified Peptide | Half-life (t½) of N-Methylated Peptide | Fold Increase in Stability | Reference |
| G-protein-binding peptide (DKLYWWEFL) | N-Me-K (at P1 position) | Trypsin | ~2.5 min | > 42 h | > 1000 | [5] |
| G-protein-binding peptide (DKLYWWEFL) | N-Me-L (at P1' position) | Trypsin | ~2.5 min | > 42 h | > 1000 | [5] |
| Somatostatin Analog | Multiple N-methylations | Rat Intestinal Homogenate | 15.5 ± 2 min | 74 ± 6 min | ~5 | [6] |
| Hypothetical Peptide | N,N-Dimethyl-L-Valine | Human Serum (in vitro) | ~0.8 hours | ~18 hours | ~22.5 | [7] |
| Linaclotide | - | Simulated Intestinal Fluid (SIF) | 54 ± 3 min | - | - | [8][9] |
| RTD-1 | - | Simulated Intestinal Fluid (SIF) | 3 ± 1 min | - | - | [8][9] |
| Oxytocin | - | Simulated Intestinal Fluid (SIF) | < 3 min | - | - | [9] |
Note: The data presented in this table is sourced from various studies and serves to demonstrate the typical magnitude of stability enhancement observed with N-methylation. Actual results will vary depending on the specific peptide sequence, the location of the modification, and the proteolytic environment.
Experimental Protocol: In Vitro Proteolytic Stability Assay
A robust and reproducible in vitro assay is essential to quantify the proteolytic stability of peptides. The following is a detailed, step-by-step methodology for a typical proteolytic stability assay using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for analysis.[4][7][10]
1. Materials and Reagents:
-
Lyophilized unmodified and N-methylated peptides
-
Protease of interest (e.g., trypsin, chymotrypsin, pepsin) or biological matrix (e.g., human serum, plasma, simulated intestinal fluid)[4][7][8]
-
Assay Buffer (specific to the protease, e.g., PBS for serum, appropriate pH buffer for specific enzymes)[10]
-
Quenching Solution (e.g., 10% Trichloroacetic Acid (TCA), Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA))[10]
-
Dimethyl sulfoxide (DMSO) for peptide stock solutions
-
HPLC grade Acetonitrile (ACN) and Water
-
HPLC grade Trifluoroacetic Acid (TFA)
-
Microcentrifuge tubes
-
Incubator set to 37°C
2. Experimental Procedure:
-
Peptide Stock Solution Preparation: Dissolve the lyophilized peptides in DMSO to a stock concentration of 1 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, add the desired volume of protease solution or biological matrix. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the peptide stock solution to the pre-warmed protease/matrix solution to achieve a final peptide concentration of, for example, 100 µg/mL. This marks the t=0 time point.[10]
-
Incubation and Sampling: Incubate the reaction mixture at 37°C. At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching the Reaction: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic degradation. For example, mix the sample with an equal volume of 10% TCA.[10]
-
Sample Preparation for HPLC: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to precipitate proteins.[10] Carefully collect the supernatant containing the peptide and its fragments.
-
RP-HPLC Analysis: Inject the supernatant onto the RP-HPLC system. Use a suitable gradient of ACN in water with 0.1% TFA to separate the intact peptide from its degradation products. Monitor the elution at a specific wavelength (e.g., 214 nm for the peptide bond).[4][7]
3. Data Analysis:
-
Integrate the peak area corresponding to the intact peptide for each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact peptide remaining versus time.
-
Determine the half-life (t½) of the peptide, which is the time required for 50% of the initial peptide to be degraded.[10]
The following diagram illustrates the workflow for the in vitro proteolytic stability assay.
Conclusion
N-methylation is a powerful and validated strategy for enhancing the proteolytic stability of peptide-based drug candidates.[3][12] By introducing a methyl group to the peptide backbone, researchers can effectively shield the peptide from enzymatic degradation, thereby increasing its half-life and potential for in vivo efficacy.[5][6] The quantitative data and detailed experimental protocol provided in this guide offer a solid foundation for researchers and drug development professionals to incorporate N-methylation into their peptide design and optimization workflows, ultimately paving the way for more robust and effective peptide therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. hplc.eu [hplc.eu]
- 12. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine
As researchers at the forefront of therapeutic peptide development, our success is predicated not only on innovative science but also on an unwavering commitment to safety. The integrity of our work and the well-being of our scientists are paramount. This guide provides essential safety and logistical information for handling N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine (Fmoc-N-Me-L-Thr-OH), a key building block in modern peptide synthesis. This document moves beyond a simple checklist, offering a procedural framework grounded in the causality of chemical hazards and best practices for risk mitigation.
Hazard Identification and Risk Assessment: Understanding the Compound
Fmoc-N-Me-L-Thr-OH is a specialized amino acid derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, a close structural analog, N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-N-methyl-L-threonine, provides critical GHS hazard classifications that should be applied as a conservative safety measure.[1] As with all fine chemicals, this compound should be handled with care as a potential irritant.
GHS Hazard Profile (Based on Structural Analog) [1]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
The primary risks associated with this compound are exposure to the solid powder via inhalation or direct contact with skin and eyes. The N-methylation and the Fmoc group, while crucial for its synthetic utility, do not inherently suggest extreme reactivity under standard laboratory conditions, but the potential for irritation necessitates a robust personal protective equipment (PPE) strategy.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure risk. The selection of specific PPE is directly correlated to the potential hazards identified above.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves. Inspect for integrity before each use. | Fully buttoned laboratory coat. | Required if weighing outside a ventilated enclosure (e.g., N95 dust mask). |
| Dissolving and Solution Handling | Chemical splash goggles. | Nitrile gloves. | Fully buttoned laboratory coat. | Not generally required if handled within a certified chemical fume hood. |
| Spill Cleanup & Waste Disposal | Chemical splash goggles and face shield. | Heavy-duty nitrile gloves. | Chemical-resistant apron over a laboratory coat. | Air-purifying respirator with organic vapor/particulate cartridges may be necessary depending on spill size. |
Causality Behind PPE Choices:
-
Eye Protection: The H319 warning for serious eye irritation makes chemical splash goggles mandatory during solution handling to protect against accidental splashes.[1]
-
Hand Protection: Nitrile gloves provide an effective barrier against the fine powder and potential skin irritants (H315).[1]
-
Respiratory Protection: The H335 classification for respiratory irritation underscores the importance of avoiding dust inhalation.[1] Handling the solid powder in a chemical fume hood or a ventilated balance enclosure is the primary engineering control. An N95-rated mask should be used if these controls are not available.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow is critical for both safety and experimental reproducibility. The following procedure outlines the key steps from receipt to use.
Workflow Diagram: Safe Handling of Fmoc-N-Me-L-Thr-OH
Caption: Workflow for the safe handling of Fmoc-N-Me-L-Thr-OH.
Detailed Protocol:
-
Preparation:
-
Designate a specific work area for handling the compound, preferably within a certified chemical fume hood.
-
Assemble all necessary equipment, reagents, and PPE before beginning work.
-
Review this guide and the SDS for the closest analog compound.[1]
-
-
Handling the Solid:
-
Don the appropriate PPE as detailed in the table above.
-
When weighing, use a ventilated balance enclosure or perform the task within a chemical fume hood to minimize dust generation and inhalation risk.
-
Use anti-static weigh paper or a weigh boat to handle the powder carefully.
-
-
Preparing Solutions:
-
To prevent splashing, always add the solid Fmoc-N-Me-L-Thr-OH to the solvent.
-
Ensure the chosen solvent is compatible. Fmoc-protected amino acids are generally soluble in organic solvents like N,N-dimethylformamide (DMF).
-
Clearly label the solution container with the compound name, concentration, solvent, and date.
-
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step to ensure regulatory compliance and environmental protection.
-
Waste Segregation: All waste containing Fmoc-N-Me-L-Thr-OH, including contaminated consumables (gloves, weigh boats, pipette tips), must be treated as chemical waste.
-
Container Management:
-
Use a designated, compatible waste container with a secure, tight-fitting lid.
-
Label the waste container clearly as "Non-halogenated Organic Waste" (unless dissolved in a halogenated solvent).
-
Never mix this waste stream with incompatible waste types, such as strong acids or bases.
-
-
Final Disposal:
-
Waste material must be disposed of in accordance with national and local regulations.
-
Do not pour solutions down the drain.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures.
-
By adhering to these protocols, you ensure a safe laboratory environment, protect the integrity of your research, and uphold our collective responsibility to safety and environmental stewardship.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
